molecular formula C15H15NO3 B074582 3,4-dimethoxy-N-phenylbenzamide CAS No. 1522-67-4

3,4-dimethoxy-N-phenylbenzamide

Cat. No.: B074582
CAS No.: 1522-67-4
M. Wt: 257.28 g/mol
InChI Key: GKGPOEMZGIABNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-phenylbenzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,4-dimethoxy groups and an N-phenyl ring. This structure confers significant research value, particularly in the fields of medicinal chemistry and chemical biology, where it serves as a versatile scaffold or a potential pharmacological tool. Its main applications include serving as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors or compounds targeting protein-protein interactions. The dimethoxy groups can participate in hydrogen bonding and confer specific electronic properties, while the N-phenylbenzamide motif is a common structural element found in compounds with diverse biological activities. Researchers utilize this compound to study structure-activity relationships (SAR), to develop novel probes for biological targets, and to investigate biochemical pathways. This compound is intended for For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGPOEMZGIABNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353143
Record name 3,4-dimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522-67-4
Record name 3,4-dimethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-dimethoxy-N-phenylbenzamide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-dimethoxy-N-phenylbenzamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis and structural elucidation of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the experimental design. Every protocol herein is constructed as a self-validating system, ensuring reproducibility and scientific integrity.

Strategic Overview: The Amide Bond

The focal point of this synthesis is the formation of an amide bond, a cornerstone of organic and medicinal chemistry.[1][2] The target molecule, this compound, is constructed by coupling two key fragments: the 3,4-dimethoxybenzoyl moiety, derived from veratric acid, and an aniline core. The 3,4-dimethoxy substitution pattern is a prevalent feature in numerous biologically active compounds, making this scaffold a valuable intermediate in synthetic programs.[3][4]

Two principal strategies dominate amide bond formation: direct coupling of a carboxylic acid and an amine using a coupling reagent, or the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride.[2][5] For this synthesis, we will employ the acyl chloride pathway.

Causality of Method Selection: The conversion of 3,4-dimethoxybenzoic acid to its corresponding acyl chloride is a highly efficient and robust transformation. The resulting 3,4-dimethoxybenzoyl chloride is a potent electrophile that reacts readily with the nucleophilic aniline under mild conditions. This method is often preferred for its high yields, rapid reaction times, and straightforward purification, avoiding the complex byproducts sometimes associated with carbodiimide-based coupling reagents.[5][6]

Synthesis Pathway and Mechanism

The synthesis is executed in a two-step sequence, which can be performed as a one-pot procedure. First, the carboxylic acid is activated with thionyl chloride (SOCl₂). Second, the in-situ generated acyl chloride is reacted with aniline in the presence of a base to yield the final product.

Synthesis_Mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation (Nucleophilic Acyl Substitution) Acid 3,4-Dimethoxybenzoic Acid Intermediate Reactive Intermediate Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride 3,4-Dimethoxybenzoyl Chloride Intermediate->AcylChloride - Cl⁻ Byproducts1 SO₂ + HCl Intermediate->Byproducts1 collapse Aniline Aniline Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Aniline Product This compound Tetrahedral->Product collapse Byproducts2 Cl⁻ + H⁺ Tetrahedral->Byproducts2

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for clarity and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
3,4-Dimethoxybenzoic AcidC₉H₁₀O₄182.1793-07-2Starting material.[7]
Thionyl Chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive and moisture-sensitive.
AnilineC₆H₇N93.1362-53-3Toxic. Use with care.
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Base to neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aqueous solution for work-up.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution for work-up.
BrineNaCl (aq)--Saturated aqueous solution for work-up.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Step-by-Step Synthesis Procedure
  • Acyl Chloride Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxybenzoic acid (5.0 g, 27.4 mmol).

    • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (5.0 mL, 68.6 mmol). A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to accelerate the reaction.

    • Heat the reaction mixture to a gentle reflux (~70-80°C) for 2-3 hours. The solid acid will dissolve as it is converted to the acyl chloride. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is critical and should be performed carefully to ensure all volatile reactants are removed. The resulting crude 3,4-dimethoxybenzoyl chloride is a tan oil or solid and is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM, 40 mL) in a flask and cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of aniline (2.56 g, 27.4 mmol) and triethylamine (4.2 mL, 30.2 mmol) in anhydrous DCM (20 mL).

    • Slowly add the aniline/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C. The triethylamine is essential to scavenge the HCl produced during the reaction.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification:

    • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess aniline and triethylamine, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid, and finally with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white or off-white solid.[10]

Structural Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in synthetic chemistry. A combination of physical and spectroscopic methods provides a comprehensive structural proof.

Characterization_Workflow cluster_analysis Analytical Characterization Crude Crude Product from Work-up Purification Purification (Recrystallization / Chromatography) Crude->Purification Pure Pure this compound Purification->Pure MP Melting Point Pure->MP MS Mass Spectrometry (MS) Pure->MS NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR

Caption: Workflow for the purification and characterization of the final product.

Physical and Spectroscopic Data Summary
AnalysisPropertyExpected Result
Physical AppearanceWhite to off-white solid
Melting Point~162 °C[11] (for N-phenylbenzamide, expect similar range)
Mass Spec. Molecular Weight257.29 g/mol [12]
MS (ESI+)Expected m/z: 258.11 ([M+H]⁺)[12]
¹H NMR δ ~8.0-7.0 ppmAromatic Protons (multiplets)
δ ~3.9 ppmMethoxy Protons (-OCH₃) (singlet, 6H)
δ ~8.5-9.5 ppmAmide Proton (N-H) (broad singlet, 1H)
¹³C NMR δ ~165 ppmCarbonyl Carbon (C=O)
δ ~150, ~148 ppmAromatic Carbons attached to -OCH₃
δ ~140-110 ppmOther Aromatic Carbons
δ ~56 ppmMethoxy Carbons (-OCH₃)
IR Spec. ~3300 cm⁻¹N-H stretch
~1650 cm⁻¹C=O stretch (Amide I band)
~1530 cm⁻¹N-H bend / C-N stretch (Amide II band)
~1250, ~1020 cm⁻¹C-O stretch (ether)

Trustworthiness through Self-Validation: The convergence of data from these orthogonal techniques provides a robust validation of the final structure. The molecular weight from mass spectrometry must match the synthesized molecule. The ¹H and ¹³C NMR spectra must account for every unique proton and carbon in the proposed structure, with chemical shifts and coupling patterns consistent with their chemical environment. Finally, IR spectroscopy confirms the presence of the key functional groups, particularly the characteristic amide C=O and N-H bonds. Discrepancies in any of these analyses would invalidate the structural assignment and indicate the presence of impurities or an incorrect product.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Supporting Information for an article. (n.d.). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 669333, 3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3973387, 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. PubChem. [Link]

  • PrepChem. (2023). Synthesis of A. 3-Methoxy-N-phenylbenzamide. PrepChem.com. [Link]

  • Dai, J., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(9), 11032-11042. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67923869, 3,4-Dimethoxy-2-phenylbenzamide. PubChem. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]

  • PubChemLite. (n.d.). This compound (C15H15NO3). PubChemLite. [Link]

  • Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry, 52(6), 291-296. [Link]

  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Ozoe, Y., et al. (2010). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 35(2), 157-164. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7121, Veratric Acid. PubChem. [Link]

  • Akili, S., et al. (2019). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Akkurt, M., et al. (2005). 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4212-o4214. [Link]

  • SpectraBase. (n.d.). N-phenylbenzamide. SpectraBase. [Link]

  • Wangngae, S., et al. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. NIST WebBook. [Link]

  • Lioe, H., et al. (2017). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. Australian Journal of Chemistry, 70(10), 1085-1091. [Link]

  • Stenutz, R. (n.d.). N-phenylbenzamide. Stenutz. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2440680, 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 238777, N-(3,4-Dimethoxybenzylidene)aniline. PubChem. [Link]

  • NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutics. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic tractability has made it a privileged scaffold in the design of agents targeting a diverse range of biological entities. The journey from a novel benzamide derivative to a clinically viable drug candidate is, however, critically dependent on a thorough understanding of its physicochemical properties. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule, ultimately dictating its efficacy and safety.[1] This guide provides a comprehensive exploration of the key physicochemical characteristics of a specific benzamide derivative, 3,4-dimethoxy-N-phenylbenzamide, offering both theoretical insights and practical methodologies for its characterization.

Structural and Molecular Profile of this compound

A foundational understanding of a molecule's physicochemical nature begins with its structural and electronic characteristics. This compound is comprised of a central benzamide core with two methoxy groups on the benzoic acid-derived portion and an N-phenyl substituent on the amide.

Molecular Formula: C₁₅H₁₅NO₃

Molecular Weight: 257.28 g/mol [2]

IUPAC Name: this compound

The presence of the electron-donating methoxy groups influences the electron density of the aromatic ring, while the amide linkage introduces a planar, polar functional group capable of acting as both a hydrogen bond donor and acceptor. The N-phenyl ring contributes to the overall lipophilicity of the molecule.

Key Physicochemical Parameters: A Tabulated Summary

For a rapid assessment of the drug-like properties of this compound, a summary of its key physicochemical parameters is presented below. It is important to note that while experimentally determined values are the gold standard, in their absence, high-quality computational predictions provide valuable initial insights. The following table includes computed values from reputable sources.

Physicochemical PropertyValue (Computed)Significance in Drug Development
Molecular Weight 257.28 g/mol [2]Influences diffusion, bioavailability, and conformity to Lipinski's Rule of Five.[3]
logP (Octanol-Water Partition Coefficient) 2.4[2]A measure of lipophilicity, affecting membrane permeability, solubility, and off-target interactions.[4]
Topological Polar Surface Area (TPSA) 61.6 Ų[2]Predicts membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1The amide N-H group can donate a hydrogen bond, influencing target binding and solubility.
Hydrogen Bond Acceptors 3The carbonyl oxygen and two methoxy oxygens can accept hydrogen bonds, impacting solubility and receptor interactions.
pKa (Acid Dissociation Constant) Not readily available (predicted to be weakly acidic/basic)Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding.

Experimental Determination of Physicochemical Properties

To ensure the scientific rigor required in drug development, the computed properties of this compound must be validated through experimental determination. The following section outlines the standard protocols for key physicochemical assays.

Lipophilicity (logP) Determination: The Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.[4] The shake-flask method remains the gold standard for its determination.[1]

Experimental Workflow for logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Pre-saturate n-octanol with water and water with n-octanol prep_compound Prepare a stock solution of This compound mix Add a known volume of stock solution to a mixture of pre-saturated n-octanol and water prep_compound->mix shake Shake vigorously to allow for partitioning mix->shake separate Centrifuge to ensure complete phase separation shake->separate sample Carefully sample both the aqueous and octanol phases separate->sample quantify Quantify the concentration in each phase using a suitable analytical method (e.g., HPLC-UV) sample->quantify calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Caption: Workflow for logP determination using the shake-flask method.

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.

  • Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination during sampling.

  • HPLC-UV Analysis: Provides a sensitive and accurate method for quantifying the concentration of the analyte in each phase.

Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability.[5] The shake-flask method is also a reliable approach for determining thermodynamic solubility.

Experimental Protocol for Aqueous Solubility:

  • Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the sample to pellet the undissolved solid.

  • Sampling and Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

pKa Determination via Potentiometric Titration

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[1] For benzamides, which can have weakly acidic or basic properties, potentiometric titration is a suitable method.

Workflow for pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve a precise weight of the compound in a suitable solvent (e.g., water-methanol co-solvent) calibrate Calibrate a pH meter with standard buffers titrate Titrate the solution with a standardized solution of strong acid (HCl) or base (NaOH) calibrate->titrate record Record the pH at regular intervals of titrant addition titrate->record plot Plot pH versus the volume of titrant added record->plot determine_pka Determine the pKa from the midpoint of the titration curve or from the first derivative plot plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Expert Insights:

  • The choice of a co-solvent is often necessary for compounds with low aqueous solubility to ensure complete dissolution before titration.

  • The use of a standardized titrant is critical for the accuracy of the pKa determination.

Structural Elucidation and Purity Assessment

Confirming the chemical identity and purity of a synthesized compound is a non-negotiable aspect of physicochemical characterization.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the atomic connectivity of this compound. The expected proton and carbon signals can be predicted and compared with the experimental spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing the purity of organic compounds. The peak area of the main component relative to the total peak area gives a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. For N-phenylbenzamide, the melting point is reported to be in the range of 161-165 °C.[6] The melting point of this compound is expected to be influenced by the additional methoxy groups.

The Interplay of Physicochemical Properties and Biological Fate

The physicochemical properties of this compound are not just abstract numbers; they are critical determinants of its behavior in a biological system.[5][7][8]

Logical Relationship of Physicochemical Properties to ADMET

G cluster_properties Physicochemical Properties cluster_admet ADMET Profile Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Toxicity Toxicity Lipophilicity->Toxicity pKa pKa pKa->Absorption Excretion Excretion pKa->Excretion Size Molecular Size Size->Absorption Size->Distribution

Caption: The influence of physicochemical properties on the ADMET profile.

A balanced profile is essential for a successful drug candidate. For instance, high lipophilicity can enhance membrane permeability but may also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4] Therefore, the experimental data gathered for this compound should be interpreted holistically to predict its potential as a therapeutic agent.

Conclusion

The comprehensive physicochemical characterization of this compound is a critical step in its evaluation as a potential drug candidate. This guide has outlined the key parameters to be assessed, provided robust experimental protocols for their determination, and contextualized their importance within the broader field of drug discovery. By adhering to these principles of scientific integrity and thorough experimental validation, researchers can build a solid foundation for the further development of this and other novel benzamide derivatives.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). [Source not further specified]
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Source not further specified]
  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
  • What are the physicochemical properties of drug?. (2023). LookChem.
  • 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • 3,4-dimethoxy-N-[(2S)-2-phenylpropyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

  • 3,4-dimethoxy-N-(2-naphthyl)-N-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and analysis of amides. (n.d.).
  • 3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

  • 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Benzamide. (n.d.). Slideshare.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • 3,4-dimethoxy-N-(4-phenylbutyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • 3,4-Dimethoxy-2-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI.
  • This compound (C15H15NO3). (n.d.). PubChemLite.
  • 4-methoxy-N-phenylbenzamide. (n.d.). Stenutz.
  • Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. (2020).
  • N-phenylbenzamide. (n.d.). [Source not further specified].
  • Benzamide, N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). NIH.
  • 3-Methoxy-N-phenylbenzamide. (n.d.). BIOFOUNT.
  • 3-(benzylsulfamoyl)-4-methoxy-N-phenylbenzamide. (n.d.). Chemdiv.

Sources

3,4-dimethoxy-N-phenylbenzamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dimethoxy-N-phenylbenzamide is a member of the N-phenylbenzamide class of organic compounds, a scaffold that is of significant interest in medicinal chemistry and materials science. The N-phenylbenzamide core structure is found in numerous biologically active molecules, and the specific substitution pattern of the 3,4-dimethoxy groups on the benzoyl ring and the unsubstituted phenyl group on the nitrogen atom imparts distinct physicochemical properties that influence its molecular interactions, stability, and potential applications. This guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and known or predicted properties, serving as a foundational resource for researchers exploring its potential in drug discovery and other scientific endeavors.

Chemical Identity and Molecular Structure

This compound is an aromatic amide characterized by a central amide linkage connecting a 3,4-dimethoxyphenyl group and a phenyl group.

Core Identifiers
PropertyValueSource
CAS Number 1522-67-4[1]
Molecular Formula C₁₅H₁₅NO₃[2]
Molecular Weight 257.29 g/mol [1]
IUPAC Name This compound
SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)OC[2]
InChI Key GKGPOEMZGIABNE-UHFFFAOYSA-N[2]
Molecular Structure Diagram

The molecular structure consists of a planar benzamide core. The two methoxy groups on one aromatic ring and the N-phenyl group are key features influencing its stereochemistry and electronic properties.

Caption: 2D Molecular Structure of this compound.

Synthesis and Mechanism

The most direct and widely applicable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 3,4-dimethoxybenzoic acid.

synthesis_workflow start 3,4-Dimethoxybenzoic Acid intermediate 3,4-Dimethoxybenzoyl Chloride start->intermediate Step 1: Acyl Chloride Formation final_product This compound intermediate->final_product Step 2: Amide Coupling (Schotten-Baumann) reagent1 SOCl₂ or (COCl)₂ reagent1->start reagent2 Aniline, Base (e.g., TEA, Pyridine) reagent2->intermediate

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3,4-dimethoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxybenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethoxybenzoyl chloride, typically a solid or high-boiling oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq.), to the solution.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Dissolve the crude 3,4-dimethoxybenzoyl chloride (1.1 eq.) from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled aniline solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. If using DCM, transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Reaction Mechanism

The core of the synthesis is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

reaction_mechanism aniline Aniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack acyl_chloride 3,4-Dimethoxybenzoyl Chloride (Electrophile) acyl_chloride->intermediate product Product + HCl intermediate->product Collapse & Elimination of Cl⁻

Sources

Biological activity of 3,4-dimethoxy-N-phenylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3,4-dimethoxy-N-phenylbenzamide Derivatives

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of modern drug discovery. The this compound core represents one such scaffold, demonstrating a remarkable versatility that has captured the attention of researchers globally. Its derivatives have emerged as potent agents across a spectrum of therapeutic areas, including oncology, virology, and microbiology. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this promising class of compounds, intended for professionals engaged in drug development and scientific research.

Chapter 1: Synthetic Pathways and Molecular Design

The synthesis of this compound derivatives is typically achieved through the formation of an amide bond between a 3,4-dimethoxybenzoic acid moiety and a substituted aniline. The choice of synthetic route is critical, as it dictates yield, purity, and the feasibility of creating diverse libraries for screening.

A common and effective method involves the use of coupling agents to facilitate the amide bond formation. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) are frequently employed.[1][2] This approach is favored for its mild reaction conditions and its ability to suppress side reactions, leading to high yields of the desired product. An alternative route involves converting the benzoic acid to a more reactive acyl chloride using thionyl chloride, which then readily reacts with the target aniline.[3]

The strategic rationale behind derivatization often focuses on modifying the N-phenyl ring. The addition of various substituents allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing target engagement, improving pharmacokinetic properties, and reducing off-target toxicity.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis and purification of a this compound derivative library.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A 3,4-Dimethoxybenzoic Acid + Substituted Aniline B Coupling Reaction (e.g., DIC/HOBt) A->B C Crude Product B->C D Column Chromatography C->D Purification E Purity Assessment (HPLC, NMR) D->E F Pure Derivative E->F G Biological Activity Screening F->G Screening

Caption: A typical workflow for synthesizing and screening derivatives.

Chapter 2: Diverse Biological Activities

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.

Antiviral Properties

Derivatives of this class have shown significant promise as broad-spectrum antiviral agents.

  • Anti-Enterovirus Activity: A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71), the causative agent of hand-foot-mouth disease.[1][4] Notably, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated potent activity against multiple EV71 strains, with IC₅₀ values in the low micromolar range (5.7–12 µM) and significantly lower cytotoxicity compared to the reference drug pirodavir.[1][5]

  • Anti-Hepatitis B Virus (HBV) Activity: Certain N-phenylbenzamide derivatives have been investigated for their ability to combat HBV. The mechanism of action for some of these compounds involves the upregulation of the host antiviral protein APOBEC3G (A3G).[2][6] For instance, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) showed higher anti-HBV activity against both wild-type and drug-resistant HBV strains than the standard-of-care drug lamivudine.[2][6] This activity is linked to its ability to increase intracellular levels of A3G.[2][6]

Anticancer Efficacy

The pyrazole scaffold, when combined with a benzamide moiety, creates molecules with significant therapeutic potential in oncology.[7] Several this compound derivatives have demonstrated potent anticancer activity.

  • Tubulin Polymerization Inhibition: A key mechanism for the anticancer effects of some derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Nimesulide derivatives incorporating a 3,4-dimethoxy benzamide moiety have shown potent activity against lung (H292), ovarian (SKOV3), and breast (SKBR3) cancer cell lines, with IC₅₀ values below 8.8 μM.[8]

  • Cytotoxicity in Various Cancer Cell Lines: Imidazole-based N-phenylbenzamide derivatives have also been synthesized and evaluated for their cytotoxic potential.[9][10] Derivatives with specific substitutions, such as fluorine, exhibited single-digit micromolar IC₅₀ values against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[9] Computational docking studies suggest these compounds may act as ABL1 kinase inhibitors.[9]

Derivative Class Cancer Cell Line IC₅₀ (µM) Proposed Mechanism
Nimesulide-3,4-dimethoxybenzamideH292 (Lung), SKOV3 (Ovarian), SKBR3 (Breast)< 8.8Tubulin Polymerization Inhibition[8]
Imidazole-based N-phenylbenzamideA549 (Lung), HeLa (Cervical), MCF-7 (Breast)7.5 - 11.1ABL1 Kinase Inhibition[9][10]
Nimesulide-3,4-dimethoxybenzamideMDA-MB-468 (Breast), DU145 (Prostate)3.89 nM, 2.298 nMNot specified[8]
Antimicrobial and Antiparasitic Activity

The therapeutic reach of this scaffold extends to infectious diseases caused by bacteria, fungi, and parasites.

  • Antibacterial and Antifungal Activity: A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug and toxic compound extrusion (MATE) efflux pump, a key mechanism of bacterial resistance.[11][12] These compounds showed promising activity against a panel of bacteria, including S. aureus and P. aeruginosa, as well as the fungus C. albicans.[11] Certain derivatives with indolyl or quinolinyl side-chains demonstrated particularly broad and potent inhibitory effects.[11]

  • Antiparasitic Activity: N-phenylbenzamide derivatives have also been explored as agents against kinetoplastid parasites. Bisarylimidamides containing this core structure were found to be submicromolar inhibitors of Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[13] The proposed mechanism involves binding to the minor groove of the parasite's kinetoplast DNA (kDNA), disrupting its function and leading to cell death.[13]

Chapter 3: Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with multiple biological targets. The specific mechanism is highly dependent on the substitution pattern of the individual derivative.

Potential Mechanism of Action: Tubulin Inhibition

One of the well-documented mechanisms for the anticancer activity of this class of compounds is the disruption of microtubule function.

G compound 3,4-Dimethoxy-N- phenylbenzamide Derivative cell Cancer Cell compound->cell Cellular Uptake microtubule Microtubule Polymerization compound->microtubule Inhibition tubulin α/β-Tubulin Dimers cell->tubulin tubulin->microtubule Essential for mitosis Mitotic Spindle Formation microtubule->mitosis arrest G2/M Phase Arrest mitosis->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

This pathway illustrates how the derivative, after entering a cancer cell, can bind to tubulin dimers. This interaction prevents their polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. The failure to form a proper spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[8]

Chapter 4: Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. This section provides detailed protocols for the synthesis of a representative compound and for assessing its biological activity.

Synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide

This protocol describes a standard amide coupling reaction.

Materials:

  • 3,4-dimethoxybenzoic acid

  • 4-chloroaniline

  • N,N'-diisopropylcarbodiimide (DIC)

  • N-hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethoxybenzoic acid (1.0 eq), 4-chloroaniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIC (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel to yield the pure N-(4-chlorophenyl)-3,4-dimethoxybenzamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: The use of DIC as a coupling agent and HOBt as an additive is a classic combination that efficiently promotes amide bond formation while minimizing side reactions and racemization, ensuring a high yield of the target compound.[1]

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the concentration at which a compound exhibits 50% inhibition of cell viability (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).[7]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Rationale: The MTT assay is a reliable and widely used colorimetric assay for assessing cell metabolic activity. Since metabolic activity is directly proportional to the number of viable cells, this assay provides a robust method for quantifying the cytotoxic effects of a compound.

Chapter 5: Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its demonstrated efficacy against a diverse array of targets—from viral proteins and parasitic DNA to mammalian tubulin—underscores its vast therapeutic potential. Future research will likely focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Deeper exploration of the chemical space around the N-phenyl ring to enhance potency and selectivity.

  • Mechanism Deconvolution: Elucidating the precise molecular interactions with biological targets to guide rational drug design.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents to overcome drug resistance.

The journey from a promising scaffold to a clinically approved drug is long and arduous, yet the compelling biological profile of this compound derivatives makes them a high-priority area for continued investigation and development.

References

  • Ji, X., Wang, H., Hao, L., Zhang, L., Zhou, W., Wang, C., Li, Z., & Li, Z. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Al-Warhi, T., Al-Harbi, N. O., Al-Otaibi, M. C., Al-Zharani, M. A., Al-Ghamdi, S. S., Al-Qathama, A., & Al-Shaeri, M. B. (2023). Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. ACS Omega. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, M. A. A., & El-Adl, K. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 6339. [Link]

  • Ji, X., Wang, H., Hao, L., Zhang, L., Zhou, W., Wang, C., Li, Z., & Li, Z. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • ResearchGate. (n.d.). The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • Al-Harthy, S., Sola, I., Plou, E., Artigas, L., Leal, I., Gargallo-Viola, D., & Clos, M. V. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6985-7000. [Link]

  • Google Patents. (n.d.). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
  • SciSpace. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. SciSpace. [Link]

  • Malik, M. S., Al-Rashida, M., Ahmad, A., Hameed, A., & Ali, S. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. ResearchGate. [Link]

  • ResearchGate. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. [Link]

Sources

Introduction: The Therapeutic Potential of the 3,4-Dimethoxy-N-phenylbenzamide Scaffold

An In-depth Technical Guide to 3,4-dimethoxy-N-phenylbenzamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethoxy-N-phenylbenzamide (CAS No. 1522-67-4), a member of the versatile benzamide class of organic compounds. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its existence is a logical consequence of the systematic exploration of benzamide chemistry. This guide will delve into its historical context through the lens of established synthetic methodologies, provide detailed protocols for its preparation and characterization, and explore its potential applications in drug discovery by examining the biological activities of structurally related analogues. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its place within the broader landscape of medicinal chemistry.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of amide bond formation in organic synthesis and the recognition of the benzamide scaffold as a "privileged structure" in medicinal chemistry.[1] Benzamide derivatives are integral to a wide array of pharmaceuticals due to their structural rigidity and ability to participate in hydrogen bonding, which facilitates interactions with biological targets like enzymes and receptors.[1]

The synthesis of N-aryl benzamides has long been a fundamental practice in organic chemistry. Early methods, dating back to the 20th century, typically involved the reaction of a carboxylic acid derivative with an amine.[2] In the case of this compound, this would involve precursors such as 3,4-dimethoxybenzoic acid and aniline. The 3,4-dimethoxy substitution pattern is also a recurring motif in numerous biologically active natural products and synthetic compounds, often associated with anticancer and antioxidant properties.[1]

Therefore, while there may not be a celebrated moment of discovery for this specific molecule, its synthesis and study are a natural extension of foundational chemical principles and the ongoing search for novel therapeutic agents. It is available from chemical suppliers for research purposes, indicating its role as a building block in synthetic chemistry.[3][4]

Synthesis and Characterization

The synthesis of this compound is a straightforward process rooted in classical amide bond formation. The most common and reliable method involves the acylation of aniline with 3,4-dimethoxybenzoyl chloride.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from 3,4-dimethoxybenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the coupling with aniline to form the final amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 3,4-Dimethoxybenzoic Acid C 3,4-Dimethoxybenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F D Aniline D->F E Triethylamine (Base) E->F Anhydrous DCM

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

  • Slowly add thionyl chloride (8.0 mL, 109.8 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3,4-dimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve aniline (5.1 g, 54.9 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a separate flask and cool to 0°C in an ice bath.

  • Add triethylamine (8.4 mL, 60.4 mmol) as a non-nucleophilic base.

  • Slowly add a solution of the crude 3,4-dimethoxybenzoyl chloride in anhydrous DCM to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₃[5]
Molecular Weight 257.28 g/mol [4]
CAS Number 1522-67-4[6]
Appearance Off-white solidGeneral Observation
Predicted XlogP 2.9[5]

Spectroscopic Characterization:

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings, the methoxy group protons (around 3.9 ppm), and the amide N-H proton (a broad singlet).
¹³C NMR Resonances for the aromatic carbons, the methoxy carbons, and the carbonyl carbon of the amide.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound. Predicted m/z for [M+H]⁺ is 258.11248.[5]

Biological Activity and Therapeutic Potential (Based on Structural Analogs)

There is limited direct research on the biological activity of this compound itself. However, the pharmacological properties of its structural analogs provide valuable insights into its potential therapeutic applications.

Antiviral Activity

A study on novel N-phenylbenzamide derivatives revealed that certain substitutions on the core structure can lead to significant antiviral activity against Enterovirus 71 (EV 71).[7] For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed potent activity with low cytotoxicity.[7] This suggests that the N-phenylbenzamide scaffold, with a methoxy-substituted benzene ring, is a promising starting point for the development of antiviral agents.

Antiprotozoal Activity

N-phenylbenzamide derivatives have also been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[8] These compounds can act as DNA minor groove binders, disrupting the mitochondrial DNA (kDNA) of the parasites and leading to their death.[8]

Other Potential Applications

Derivatives of N-phenylbenzamide have been explored for a range of other biological activities, including:

  • Antiplatelet agents: Certain 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives have shown potential as antiplatelet agents.[9]

  • Histone Deacetylase (HDAC) Inhibitors: The benzamide group is a known zinc-chelating moiety, and derivatives have been designed as HDAC inhibitors with antiproliferative activity against cancer cell lines.[10]

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of the benzamide scaffold in kinase inhibitors, it is plausible that this compound or its derivatives could exhibit activity against certain protein kinases. The amide linkage can act as a hydrogen bond donor and acceptor, facilitating binding to the ATP-binding site of kinases.

G A This compound (or derivative) B Protein Kinase (ATP-binding site) A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Pathway Disrupted C->D E Cellular Response (e.g., apoptosis, cell cycle arrest) D->E

Sources

A Comprehensive Spectroscopic and Analytical Guide to 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-dimethoxy-N-phenylbenzamide is a member of the benzanilide class of organic compounds, characterized by a benzoyl group linked to an aniline moiety through an amide bond. The presence of the dimethoxy substituents on the benzoyl ring and the phenyl group on the nitrogen atom imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust framework for its characterization.

Molecular Structure and Synthesis

A fundamental understanding of the molecular structure is crucial for interpreting spectral data. The structure of this compound, with a systematic numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

A reliable method for the synthesis of this compound is through the coupling of 3,4-dimethoxybenzoic acid and aniline using a suitable coupling agent. This method is widely employed in medicinal chemistry for its efficiency and mild reaction conditions.

Experimental Protocol: Amide Coupling

Amide Coupling Synthesis Workflow start Start dissolve Dissolve 3,4-dimethoxybenzoic acid, aniline, EDC, and HOBt in DMF start->dissolve add_base Add N,N-diisopropylethylamine (DIPEA) dissolve->add_base react Stir at room temperature for 12-24 hours add_base->react workup Aqueous work-up and extraction with ethyl acetate react->workup purify Purify by column chromatography workup->purify end Obtain pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

A detailed protocol for this amide coupling reaction is as follows:

  • To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and aniline (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

This method is adapted from a general protocol for amide bond formation and is expected to provide the target compound in good yield.[1]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.80s1HN-H
~7.65d2HH-2', H-6'
~7.50dd1HH-6
~7.40d1HH-2
~7.35t2HH-3', H-5'
~7.15t1HH-4'
~6.95d1HH-5
~3.95s3HOCH₃ (C4)
~3.93s3HOCH₃ (C3)

Note: This is a predicted spectrum based on known chemical shifts for similar structures and general NMR principles. Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons: The spectrum is expected to show a complex pattern in the aromatic region (δ 7.0-8.0 ppm). The two protons on the N-phenyl ring ortho to the amide linkage (H-2' and H-6') are expected to appear as a doublet around 7.65 ppm. The protons meta (H-3' and H-5') and para (H-4') to the amide will likely appear as triplets around 7.35 ppm and 7.15 ppm, respectively.

  • The protons on the 3,4-dimethoxybenzoyl ring will also appear in the aromatic region. The proton at the 2-position (H-2) is expected to be a doublet, while the proton at the 6-position (H-6) will likely be a doublet of doublets due to coupling with H-5. The proton at the 5-position (H-5) is expected to be a doublet.

  • Amide Proton: The N-H proton typically appears as a broad singlet in the downfield region, around 7.80 ppm. Its chemical shift can be concentration and solvent dependent.

  • Methoxy Protons: The two methoxy groups are expected to appear as sharp singlets around 3.93-3.95 ppm, each integrating to three protons. Their distinct chemical shifts are due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~165.5C=O (C7)
~153.0C4
~149.0C3
~138.0C1'
~129.0C3', C5'
~127.0C1
~124.5C4'
~121.0C6
~120.5C2', C6'
~111.0C5
~110.0C2
~56.0OCH₃ (C3 & C4)

Note: This is a predicted spectrum based on known chemical shifts for similar structures and general NMR principles. Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon: The amide carbonyl carbon (C7) is expected to be the most downfield signal, appearing around 165.5 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 110-155 ppm. The carbons attached to the oxygen atoms (C3 and C4) will be the most downfield among the ring carbons due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

  • Methoxy Carbons: The carbons of the two methoxy groups are expected to resonate at a similar chemical shift, around 56.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3050WeakAromatic C-H stretch
~2950, ~2850WeakAliphatic C-H stretch (methoxy)
~1650StrongC=O stretch (Amide I band)
~1540StrongN-H bend (Amide II band)
~1600, ~1500MediumAromatic C=C stretch
~1250StrongC-O stretch (aryl ether)
~1150StrongC-N stretch

Interpretation of the IR Spectrum

  • N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[2][3]

  • C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹ is indicative of the carbonyl stretching vibration in a conjugated amide.[2][4]

  • N-H Bend (Amide II): A strong band around 1540 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, which is characteristic of secondary amides.[2]

  • Aromatic and Aliphatic C-H Stretches: Weak to medium bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the methyl groups of the methoxy substituents.

  • C-O and C-N Stretches: Strong bands in the fingerprint region, around 1250 cm⁻¹ and 1150 cm⁻¹, are expected for the aryl-ether C-O and the C-N stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺∙): m/z = 257. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₁₅H₁₅NO₃).

  • Key Fragmentation Pathways:

Predicted Mass Spectrum Fragmentation M [M]⁺∙ m/z = 257 F1 [C₉H₉O₃]⁺ m/z = 165 M->F1 - C₆H₅NH∙ F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - CO F4 [C₈H₆O₂]⁺∙ m/z = 134 F1->F4 - OCH₃∙ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Key fragmentation pathways for this compound.

Interpretation of the Mass Spectrum

The fragmentation of aromatic amides under EI conditions often involves cleavage of the amide bond.[5][6][7]

  • Formation of the Acylium Ion (m/z = 165): The most prominent fragmentation is expected to be the cleavage of the C-N bond, leading to the formation of the stable 3,4-dimethoxybenzoyl acylium ion at m/z = 165.

  • Loss of a Methyl Radical (m/z = 150): The acylium ion at m/z 165 can further lose a methyl radical from one of the methoxy groups to give a fragment at m/z = 150.

  • Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the acylium ion is a common fragmentation pathway for benzoyl derivatives.

  • Formation of the Phenyl Cation (m/z = 77): The N-phenyl portion can lead to the formation of a phenyl cation at m/z = 77.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and self-validating system for the identification and characterization of this compound. The predicted spectral data, based on established principles and data from analogous structures, offers a reliable reference for researchers. The detailed interpretation of the spectra, coupled with a plausible synthetic protocol, equips scientists and drug development professionals with the necessary tools for working with this compound.

References

  • Al-Hourani, B. J. (2018).
  • de Souza, G. E. P., et al. (2018).
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.
  • Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(18), 3729-3732.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, March 24). [Video]. YouTube.
  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31).
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Perjési, P., & Dinya, Z. (2001). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Journal of the Brazilian Chemical Society, 12(6), 743-749.
  • Sharma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(42), 5485-5488.

Sources

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive framework for conducting the preliminary bioactivity screening of 3,4-dimethoxy-N-phenylbenzamide, a small molecule with potential therapeutic applications. As a member of the benzamide class, which is known for a wide range of biological activities, this compound warrants a systematic investigation to elucidate its pharmacological profile.[1][2] We present a tiered screening cascade designed to first establish a foundational understanding of the compound's cytotoxic profile, followed by targeted, hypothesis-driven assays to explore potential mechanisms of action. This document details the rationale behind experimental choices, provides validated, step-by-step protocols for key in vitro assays, and offers guidance on data interpretation, empowering research teams to efficiently and rigorously assess the compound's potential as a lead candidate for further development.

Introduction: Rationale and Strategic Approach

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The N-phenylbenzamide core is a well-established pharmacophore found in numerous clinically significant drugs. Analogs and derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4][5] The presence of dimethoxy substitutions on the benzoyl ring can enhance lipophilicity and hydrogen-bonding capacity, features critical for interaction with biological targets.[1] Specifically, compounds featuring a 3,4-dimethoxy substitution pattern have been investigated for antimicrobial and other activities.[6] Therefore, a systematic preliminary screening of this compound is a logical step to uncover its therapeutic potential.

A Tiered Screening Strategy

To maximize efficiency and resource allocation, a hierarchical screening approach is proposed. This strategy ensures that foundational data on cytotoxicity informs the design and concentration ranges of subsequent, more complex mechanistic assays.

  • Tier 1: Foundational Cytotoxicity Assessment. The initial step involves evaluating the compound's general effect on cell viability. This is crucial to identify a therapeutic window and distinguish between targeted bioactivity and non-specific toxicity.

  • Tier 2: Mechanistic Exploration. Based on the cytotoxicity profile and the known activities of related benzamide structures, a panel of target-based assays will be employed. This guide focuses on two common mechanisms: enzyme inhibition and receptor binding, which are frequent modes of action for this class of compounds.[7][8][9]

G cluster_0 Screening Cascade for this compound start Compound Synthesis & Characterization tier1 Tier 1: General Bioactivity (Cytotoxicity Screening) start->tier1 decision1 Is Compound Cytotoxic? tier1->decision1 tier2 Tier 2: Mechanistic Assays (Target-Based Screening) decision1->tier2 Yes (Determine IC50) Proceed with Sub-toxic Concentrations decision1->tier2 No Proceed with High Concentrations enzyme_assay Enzyme Inhibition Assay tier2->enzyme_assay receptor_assay Receptor Binding Assay tier2->receptor_assay end Data Analysis & Lead Candidate Prioritization enzyme_assay->end receptor_assay->end

Caption: A tiered workflow for preliminary bioactivity screening.

Tier 1: Foundational Cytotoxicity Screening

The primary goal of this tier is to quantify the effect of this compound on cell metabolic activity, which serves as a proxy for cell viability.[10][11] This is a critical first pass to understand the compound's general toxicity.

Assay Selection: The Case for the XTT Assay

Among the various colorimetric methods for assessing cell viability, tetrazolium salt-based assays like MTT and XTT are widely used.[12][13] Both rely on the principle that mitochondrial dehydrogenases in metabolically active cells reduce a tetrazolium salt to a colored formazan product.[10][12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This well-established assay produces a water-insoluble purple formazan, which requires an additional solubilization step using an organic solvent like DMSO.[12][13] This step increases hands-on time and can introduce variability.[14]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay was developed to overcome the limitations of MTT.[14] It utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[12][13] This eliminates the solubilization step, streamlining the protocol and making it more suitable for high-throughput screening.[14]

Given its efficiency and reduced potential for error, the XTT assay is the recommended method for this preliminary screen.[14]

Detailed Experimental Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format and should be adapted based on the specific cell line and laboratory conditions.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa, HepG2) and a non-cancerous control cell line (e.g., HEK293) to assess potency and selectivity.

Materials:

  • Selected cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 450-500 nm.[12]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[12]

    • Add 50 µL of the activated XTT solution to each well, including controls.[12]

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[12]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[12] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[12]

Data Presentation and Interpretation

The raw absorbance values are processed to determine the percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value.

Data Calculation:

  • Subtract the average absorbance of the "no-cell" blank from all other wells.

  • Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Viability (HeLa)% Viability (HEK293)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1
0.198.2 ± 3.999.1 ± 4.8
185.7 ± 5.295.3 ± 4.1
1051.3 ± 3.188.6 ± 3.7
5015.4 ± 2.565.2 ± 6.0
1005.8 ± 1.942.1 ± 5.5
Calculated IC50 ~10.5 µM >100 µM

Interpretation: An IC50 value is the concentration of the compound required to inhibit cell viability by 50%. A lower IC50 indicates higher potency. In the hypothetical data above, the compound shows selective cytotoxicity against the HeLa cancer cell line while being significantly less toxic to the non-cancerous HEK293 cells. This selectivity is a desirable characteristic for a potential therapeutic agent. All subsequent mechanistic assays should be conducted at concentrations well below the IC50 for the cell line of interest to avoid confounding results from general toxicity.

Tier 2: Mechanistic Exploration

With a defined cytotoxic profile, the next step is to investigate how the compound might be exerting its effects. This involves target-based assays.

G cluster_1 Conceptual Target-Based Bioactivity Compound 3,4-dimethoxy- N-phenylbenzamide Receptor Cell Surface Receptor Compound->Receptor Binding/ Antagonism Enzyme Intracellular Enzyme Compound->Enzyme Inhibition/ Activation Signaling Downstream Signaling Cascade Receptor->Signaling Enzyme->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling->Response

Caption: Potential interaction points for a bioactive compound.

Enzyme Inhibition Assays

Many drugs function by inhibiting the activity of specific enzymes.[7] An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory potential.[15]

Principle: Enzyme inhibitors can be classified based on their mechanism of action (e.g., competitive, non-competitive, uncompetitive).[16] A preliminary screen aims to identify if inhibition occurs and to quantify its potency (IC50). The assay typically measures the appearance of a product or disappearance of a substrate over time, often via a change in absorbance or fluorescence.[17]

Generic Protocol for an Enzyme Inhibition Assay:

Objective: To determine if this compound inhibits a specific target enzyme (e.g., a kinase, protease, or metabolic enzyme relevant to a disease pathway).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally one that produces a chromogenic or fluorogenic product)

  • Assay buffer optimized for enzyme activity

  • This compound (serial dilutions)

  • Known inhibitor of the enzyme (positive control)

  • 96-well microplate (e.g., clear for colorimetric, black for fluorescent)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer.

    • Test Compound at various concentrations (or vehicle control/positive control).

    • Enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to bind to the enzyme.[15]

  • Reaction Initiation: Add the substrate to each well to start the reaction.[15]

  • Measurement: Immediately begin measuring the absorbance or fluorescence at regular time intervals using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time and measure the final signal.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear phase of the kinetic curve for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control: % Inhibition = (1 - (V₀_with_Inhibitor / V₀_of_Vehicle_Control)) * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Receptor Binding Assays

These assays are fundamental for identifying compounds that interact with cellular receptors, a crucial aspect of drug discovery.[18] They measure the ability of a test compound to displace a labeled ligand from its target receptor.[19]

Principle: A competitive binding assay uses a fixed concentration of a high-affinity labeled ligand (e.g., radiolabeled or fluorescent) and a source of the receptor.[19][20] The test compound is added at increasing concentrations and competes with the labeled ligand for binding sites.[19] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

Generic Protocol for a Competitive Receptor Binding Assay:

Objective: To determine the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Receptor source (e.g., purified receptor, cell membrane preparations)

  • Labeled ligand (e.g., ³H-labeled or fluorescently-tagged) with known affinity for the receptor

  • Unlabeled ligand (for determining non-specific binding)

  • Assay buffer

  • Test compound (serial dilutions)

  • Filtration apparatus or Scintillation Proximity Assay (SPA) beads

  • Detection instrument (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Assay Setup: In appropriate assay tubes or plates, combine:

    • Receptor preparation.

    • Labeled ligand at a single concentration (typically at or below its dissociation constant, Kd).[21]

    • Test compound at various concentrations.

    • Controls: "Total Binding" (no competitor), "Non-specific Binding" (excess unlabeled ligand), and "Vehicle Control".

  • Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium.

  • Separation: Separate the receptor-bound ligand from the free (unbound) ligand. This is commonly done by rapid vacuum filtration through a filter mat that traps the receptor-ligand complexes.[22]

  • Detection: Quantify the amount of bound labeled ligand using the appropriate instrument.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that displaces 50% of the labeled ligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[21]

Conclusion and Future Directions

This guide outlines a robust and logical pipeline for the preliminary bioactivity screening of this compound. By starting with a broad cytotoxicity assessment and progressing to more specific, target-based assays, researchers can efficiently build a comprehensive initial profile of the compound. Positive results from this screening cascade—such as potent and selective cytotoxicity, or significant inhibition of a key enzyme or receptor—would provide a strong rationale for advancing the compound to the next stages of drug discovery. These stages include secondary screening for off-target effects, lead optimization through medicinal chemistry, and eventual in vivo efficacy and safety studies in animal models.

References

  • MTT assay. Wikipedia. [Link]

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Techniques for measuring receptor binding – Its uses.pptx. Slideshare. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • What is an Inhibition Assay? Blog - Biobide. [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC - NIH. [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. NIH. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of 3,4-dimethoxy-N-phenylbenzamide, a compound of interest in organic synthesis and medicinal chemistry research. The methodology follows a robust two-step process, beginning with the conversion of 3,4-dimethoxybenzoic acid to its corresponding acyl chloride, followed by an amide coupling reaction with aniline. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, comprehensive safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

Amide bonds are a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast number of pharmaceuticals and biologically active molecules. The synthesis of N-aryl amides, such as this compound, is a fundamental transformation. The dimethoxy-substituted phenyl ring is a common motif in natural products and synthetic compounds with diverse biological activities. Mastering the synthesis of this scaffold is a valuable skill for any synthetic chemist.

The protocol detailed herein employs a classic and highly effective method for amide bond formation: the acylation of an amine with an activated carboxylic acid derivative. Specifically, 3,4-dimethoxybenzoic acid is first activated by conversion to 3,4-dimethoxybenzoyl chloride using thionyl chloride (SOCl₂). This highly reactive acyl chloride is then subjected to nucleophilic attack by aniline to form the stable amide bond. This approach is widely adopted due to its high efficiency and the straightforward purification of the final product.

Synthetic Strategy and Mechanism

The overall synthesis is achieved in two sequential steps as depicted in the reaction scheme below.

Step 1: Formation of 3,4-dimethoxybenzoyl chloride 3,4-dimethoxybenzoic acid is reacted with an excess of thionyl chloride. The reaction often includes a catalytic amount of N,N-Dimethylformamide (DMF) or pyridine. The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride, which, after a series of steps, results in the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yielding the reactive acyl chloride.[1][2]

Step 2: Amide Formation The synthesized 3,4-dimethoxybenzoyl chloride is then reacted with aniline. A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.[3] The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride ion yields the final product, this compound.

Materials and Safety

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3,4-Dimethoxybenzoic Acid≥99%Sigma-AldrichStore in a cool, dry place.
Thionyl Chloride (SOCl₂)≥99%Acros OrganicsExtremely corrosive and moisture-sensitive. Handle in a fume hood.[4][5]
Aniline≥99.5%Fisher ScientificToxic and readily absorbed through the skin. Handle with care in a fume hood.[6][7][8]
Pyridine (anhydrous)≥99.8%MerckFlammable, harmful if swallowed or inhaled. Use as a base and solvent.[9][10][11][12]
Dichloromethane (DCM, anhydrous)≥99.8%VWRVolatile solvent. Use in a well-ventilated fume hood.
Sodium Bicarbonate (NaHCO₃)Reagent Grade---For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade---For drying organic layers.
Hydrochloric Acid (HCl)Concentrated---For aqueous workup.
EthanolReagent Grade---For recrystallization.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

Critical Safety Precautions

This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DCM or thionyl chloride; consult a glove compatibility chart).

  • Fume Hood: All steps of this synthesis, particularly those involving thionyl chloride, aniline, pyridine, and dichloromethane, must be performed in a certified chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[5][13][14] Avoid inhalation of vapors and contact with skin and eyes.[4][13] Quench any residual thionyl chloride carefully with a slow addition to ice-cold water or an appropriate basic solution in the fume hood.

  • Aniline: Toxic if swallowed, inhaled, or absorbed through the skin.[6][7] It can cause methemoglobinemia, which impairs the blood's ability to carry oxygen.[6] Chronic exposure may lead to organ damage.[6][8]

  • Pyridine: Flammable liquid and vapor.[10][11][12] It is harmful if swallowed, inhaled, or in contact with skin.[10][11]

  • 3,4-Dimethoxybenzoic Acid: May cause skin, eye, and respiratory irritation.[15][16]

Experimental Protocol

Part A: Synthesis of 3,4-dimethoxybenzoyl chloride
  • Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a reflux condenser fitted with a drying tube.

  • Reagents: To the flask, add 3,4-dimethoxybenzoic acid (5.0 g, 27.4 mmol).

  • Reaction Initiation: In the fume hood, carefully add thionyl chloride (10.0 mL, approx. 137 mmol) to the flask. A catalytic amount of pyridine (2-3 drops) can be added to accelerate the reaction.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle. The solid benzoic acid should dissolve as the reaction progresses.[2][3]

  • Monitoring: Continue refluxing for 2-4 hours. The reaction is typically complete when the evolution of gas (HCl and SO₂) ceases.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step MUST be done with an appropriate trap to capture the corrosive vapors. The resulting crude 3,4-dimethoxybenzoyl chloride, which may be a yellow oil or solid, can be used directly in the next step without further purification.

Part B: Synthesis of this compound
  • Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve aniline (2.56 g, 27.4 mmol) and anhydrous pyridine (4.4 mL, 54.8 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the aniline solution to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3,4-dimethoxybenzoyl chloride from Part A in 25 mL of anhydrous DCM. Add this solution to the addition funnel and add it dropwise to the cooled aniline solution over 20-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 100 mL of 1 M HCl to remove excess pyridine and aniline.

    • 100 mL of saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • 100 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The crude solid product can be purified by recrystallization from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

  • Characterization:

    • Appearance: Off-white crystalline solid.

    • Melting Point: Determine the melting point range and compare it to the literature value (approx. 154°C).

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Summary and Visualization

Reagent Calculation Table
CompoundMW ( g/mol )Mass (g)Moles (mmol)Equiv.
3,4-Dimethoxybenzoic Acid182.175.027.41.0
Thionyl Chloride118.9716.3137~5.0
Aniline93.132.5627.41.0
Pyridine79.104.3454.82.0
Experimental Workflow Diagram

Synthesis_Workflow cluster_A Part A: Acyl Chloride Formation cluster_B Part B: Amide Coupling cluster_C Purification A_start 1. Add 3,4-Dimethoxybenzoic Acid and Thionyl Chloride to Flask A_reflux 2. Heat to Reflux (80°C, 2-4 hours) A_start->A_reflux A_cool 3. Cool to Room Temperature A_reflux->A_cool A_evap 4. Remove Excess SOCl₂ (Rotary Evaporator) A_cool->A_evap A_product Crude 3,4-Dimethoxybenzoyl Chloride A_evap->A_product B_add 6. Add Acyl Chloride Solution Dropwise at 0°C A_product->B_add Use Directly B_start 5. Dissolve Aniline and Pyridine in DCM Cool to 0°C B_start->B_add B_react 7. Stir at Room Temperature (2-3 hours) B_add->B_react B_workup 8. Aqueous Workup (H₂O, HCl, NaHCO₃, Brine) B_react->B_workup B_dry 9. Dry (Na₂SO₄) and Concentrate B_workup->B_dry B_product Crude this compound B_dry->B_product C_recrys 10. Recrystallize from Hot Ethanol B_product->C_recrys C_filter 11. Filter and Dry Crystals C_recrys->C_filter C_final Pure Product C_filter->C_final

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield in Part A Incomplete reaction; moisture in the reaction.Ensure all glassware is oven-dried. Use a fresh bottle of thionyl chloride. Extend reflux time.
Low Yield in Part B Inactive acyl chloride (hydrolyzed); insufficient base.Use the crude acyl chloride immediately after preparation. Ensure anhydrous conditions and use the correct stoichiometry for the base.
Product is an Oil/Gummy Solid Impurities are present; incomplete removal of solvent or starting materials.Repeat the aqueous workup steps carefully. Purify via column chromatography if recrystallization fails.
Reaction Stalls (TLC) Poor quality reagents; insufficient activation.Check the purity of starting materials. Consider adding a catalytic amount of DMF to the thionyl chloride step for more robust activation.[2]

References

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-(2-naphthyl)-N-phenylbenzamide. PubChem. Retrieved from [Link]

  • Carl Roth. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • BioCrick. (2024). 3,4-Dimethoxybenzoic acid-MSDS. Retrieved from [Link]

  • Carl Roth. (2024). Safety Data Sheet: 3,4-Dimethoxybenzoic acid (Alternative). Retrieved from [Link]

  • Penta Chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. PubChem. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: Aniline. Retrieved from [Link]

  • Carl Roth. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Zhang, J., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6786-6799. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H15NO3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

Sources

Quantitative Analysis of 3,4-dimethoxy-N-phenylbenzamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3,4-dimethoxy-N-phenylbenzamide, a key intermediate and potential pharmacophore in drug discovery. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex biological matrices. This note details the scientific rationale behind method development, provides step-by-step protocols for sample preparation and analysis, and outlines a validation strategy compliant with ICH Q2(R2) guidelines to ensure data integrity and reliability.

Introduction: The Analytical Imperative

This compound belongs to the N-phenylbenzamide class of compounds, a scaffold known for its diverse biological activities, including potential applications as antiprotozoal agents.[1] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle. In early discovery, it is essential for reaction monitoring and purity assessment. During preclinical and clinical phases, sensitive quantification in biological fluids like plasma and urine is critical for pharmacokinetic and toxicokinetic studies.[2]

The choice of analytical technique is dictated by the specific requirements of the study, primarily the required sensitivity and the complexity of the sample matrix.[3] This guide provides protocols for two complementary methods that cover the spectrum of analytical needs from bulk substance analysis to trace-level bioanalysis.

Core Principles of Chromatographic Quantification

Both methods described herein rely on liquid chromatography (LC) to separate the analyte of interest, this compound, from other components in the sample mixture. The separation occurs as the sample travels through a column packed with a stationary phase, driven by a liquid mobile phase. The primary retention mechanism in the described reversed-phase (RP) methods is hydrophobic interaction between the analyte and the stationary phase.[4] Following separation, the analyte is detected and quantified.

  • HPLC-UV: Utilizes a UV-Vis detector to measure the absorbance of the analyte at a specific wavelength. Quantification is based on Beer-Lambert's law, where the absorbance is directly proportional to the concentration.

  • LC-MS/MS: Employs a mass spectrometer to ionize the analyte and then fragment it. Detection is achieved by monitoring a specific parent ion to product ion transition, a technique known as Multiple Reaction Monitoring (MRM).[5] This provides exceptional sensitivity and selectivity, making it the gold standard for bioanalysis.[2][6]

Method 1: HPLC-UV for Purity and Assay

This method is ideal for quantifying this compound in relatively clean samples, such as reaction mixtures, drug substances, or formulated products.

Rationale for Method Parameters
  • Column: A C18 column is a versatile and robust choice for reversed-phase chromatography of moderately non-polar compounds like N-phenylbenzamides.

  • Mobile Phase: A gradient of acetonitrile and water provides excellent resolving power. Acetonitrile is often preferred for its lower viscosity and UV transparency.[4] The addition of a small amount of acid (e.g., formic or phosphoric acid) sharpens peaks by ensuring the analyte is in a consistent protonation state and minimizing interactions with residual silanols on the column.[4]

  • Detection Wavelength: Aromatic compounds typically exhibit strong absorbance in the UV range. A wavelength of 214 nm or 250 nm is a common choice for general-purpose analysis of compounds with phenyl groups.[7]

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of this compound.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.[8] The diluent should be the same as the stock solution solvent.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve in a known volume of the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1 .

  • Analysis:

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV
ParameterRecommended SettingCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for amide-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for efficient elution.
Gradient 10% B to 90% B over 10 minEnsures elution of the analyte while separating it from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ 250 nm (or 214 nm)Wavelength for optimal absorbance of the benzamide chromophore.[7]
Table 1: Recommended HPLC-UV Method Parameters.

Method 2: LC-MS/MS for Bioanalysis

This ultra-sensitive and highly selective method is required for quantifying this compound in complex biological matrices such as plasma, serum, or urine, where concentrations are expected to be low (ng/mL range).[5]

Rationale for Method Parameters
  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for moderately polar small molecules, minimizing in-source fragmentation and maximizing the signal of the parent ion.

  • MRM Transitions: Tandem mass spectrometry (MS/MS) in MRM mode provides unparalleled selectivity.[5] We select the protonated parent molecule ([M+H]⁺) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and monitor a specific, stable fragment ion in the third quadrupole (Q3). This process filters out nearly all chemical noise from the matrix.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with different mass can be used to correct for variations in sample preparation and instrument response.

Experimental Workflow: LC-MS/MS

The workflow for bioanalysis is a multi-stage process designed to isolate the analyte from a complex matrix and ensure accurate quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap LC LC Separation (Fast Gradient) Evap->LC Inject MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Processing (Concentration Calculation) MS->Data

Caption: LC-MS/MS Bioanalytical Workflow.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • ESI source.

  • Fast-gradient compatible C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade solvents.

  • Internal Standard (IS).

Protocol Steps:

  • Sample Preparation (Protein Precipitation - PPT):

    • Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

    • Add 10 µL of IS working solution (e.g., 1 µg/mL).

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a new tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A: 10% B).

  • Instrumental Conditions:

    • Set up the LC-MS/MS system according to the parameters in Table 2 . The MRM transitions must be optimized by infusing a standard solution of the analyte.

  • Analysis:

    • Analyze a full set of calibration standards, quality control (QC) samples, and unknown samples.

    • Process the data using the instrument's quantification software.

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration. The curve is typically fitted with a weighted (1/x²) linear regression.

    • Calculate the concentration of the analyte in the unknown samples from the regression equation.

Data Presentation: LC-MS/MS
ParameterRecommended SettingCausality/Justification
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions and particles are suitable for fast gradients and high throughput.
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile modifier compatible with mass spectrometry.
Gradient 5% B to 95% B over 3 minA fast gradient is sufficient for bioanalysis when MS/MS provides selectivity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe amide nitrogen is readily protonated to form [M+H]⁺.
MRM Transition Analyte: m/z 258.1 → 135.1Hypothesized: Parent ion [M+H]⁺ fragments to the dimethoxybenzoyl cation.
MRM Transition IS: (To be determined)Must not interfere with the analyte transition.
Table 2: Recommended LC-MS/MS Method Parameters. Note: m/z values are theoretical and require experimental optimization.

Method Validation: Ensuring Trustworthy Data

A robust analytical method is not complete until it has been validated to prove it is fit for its intended purpose.[9] The validation process must adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Core Parameters of Analytical Method Validation.

Summary of Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for quantitative analysis.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[8]No significant interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[9][10]Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval where the method is precise, accurate, and linear.[8]Established from linearity, accuracy, and precision data.
Accuracy The closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentrations.Mean recovery typically within 80-120% (for bioanalysis) or 98-102% (for assay).
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).[13]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) for bioanalysis; ≤ 2% for assay.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[8]Signal-to-noise ratio ≥ 10; RSD ≤ 20%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature, flow rate).[8]System suitability parameters (e.g., retention time, peak area) remain within predefined limits.
Table 3: Summary of ICH Validation Parameters and Acceptance Criteria.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the reliable quantification of this compound. The HPLC-UV method offers a straightforward approach for routine analysis of drug substances, while the LC-MS/MS method delivers the high sensitivity and selectivity required for complex bioanalytical applications like pharmacokinetic studies. Adherence to the outlined protocols and a thorough validation based on ICH guidelines will ensure the generation of high-quality, defensible data to support drug development programs.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). Available at: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. ResearchGate. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]

  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Institutes of Health (NIH). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available at: [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent Technologies. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available at: [Link]

  • Gas-phase Smiles Rearrangement Reactions of Deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and Its Derivatives in Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • Current development of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. Available at: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. The Royal Society of Chemistry. Available at: [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Chemistry. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Strategy for the Identification of Novel Modulators of Cellular Stress Pathways Using 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzamides in Cellular Stress

The benzamide chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The N-phenylbenzamide core, in particular, offers a versatile template for the development of targeted therapeutics. The inclusion of a 3,4-dimethoxy substitution on the phenyl ring is a feature found in numerous biologically active natural products and synthetic compounds, often associated with anticancer and antioxidant effects.[2] This moiety can enhance a molecule's lipophilicity and facilitate critical binding interactions with protein targets.[2][3]

This application note outlines a comprehensive high-throughput screening (HTS) protocol for the characterization of 3,4-dimethoxy-N-phenylbenzamide and its analogues. While the specific biological targets of this compound are yet to be fully elucidated, the known pharmacological profiles of its constituent moieties suggest its potential as a modulator of cellular stress pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. The following protocols are designed to identify and validate the bioactivity of this compound in a robust and efficient HTS format.

Principle of the High-Throughput Screening Workflow

The successful implementation of an HTS campaign relies on a meticulously planned and validated workflow.[4][5] This process encompasses primary screening of a compound library, hit confirmation, dose-response analysis, and secondary assays to elucidate the mechanism of action. Automation is a critical component, ensuring the rapid and reproducible testing of thousands of compounds.[5]

Our proposed strategy employs a cell-based assay to monitor a key indicator of cellular stress. This allows for the identification of compounds that modulate this pathway in a physiologically relevant context.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization A Compound Library (including this compound) B Cell-Based Assay (e.g., Oxidative Stress Reporter) A->B Dispensing C High-Throughput Plate Reading B->C Incubation & Signal Detection D Hit Confirmation (Re-testing of Primary Hits) C->D Data Analysis & Hit Selection E Dose-Response Analysis (IC50/EC50) D->E Confirmation F Secondary Assays (e.g., Target Engagement, Cytotoxicity) E->F Characterization G Structure-Activity Relationship (SAR) Studies F->G Lead Identification H In Vivo Validation G->H Preclinical Development

Figure 1: A generalized workflow for a high-throughput screening campaign.

PART 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reproducible assay.[6][7] This section details the development and validation of a cell-based assay to screen for modulators of oxidative stress, a common cellular stress pathway.

Cell Line Selection and Reporter System

For this screening campaign, we propose the use of a human cell line, such as the human embryonic kidney cell line HEK293 or the human neuroblastoma cell line SH-SY5Y, engineered to express a reporter gene under the control of an oxidative stress-responsive promoter. A common choice is the Antioxidant Response Element (ARE), which drives the expression of a reporter gene like luciferase or Green Fluorescent Protein (GFP) in response to oxidative stress.

Protocol: Assay Miniaturization and Optimization

The transition from a benchtop assay to a high-throughput format requires careful optimization of various parameters.

Materials:

  • HEK293-ARE-Luciferase cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 384-well white, clear-bottom microplates

  • Tert-butyl hydroperoxide (TBHP) as a positive control for oxidative stress

  • N-acetylcysteine (NAC) as a negative control (antioxidant)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293-ARE-Luciferase cells in 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 40 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds (including this compound at various concentrations), positive controls (TBHP), and negative controls (NAC and DMSO vehicle) to the appropriate wells.

  • Stress Induction: After a 1-hour pre-incubation with the compounds, add 10 µL of TBHP solution to all wells (except for the negative control wells) to induce oxidative stress. The final concentration of TBHP should be pre-optimized to induce a sub-maximal reporter signal.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well and measure luminescence using a plate reader.

Assay Validation: Ensuring Data Quality

Rigorous assay validation is crucial to ensure the reliability of the screening data.[7] Key performance metrics should be calculated to assess the assay's suitability for HTS.

ParameterFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative|≥ 0.5
Signal-to-Background (S/B) Meanpositive / Meannegative≥ 10
Coefficient of Variation (%CV) (SD / Mean) * 100≤ 15%

Table 1: Key statistical parameters for HTS assay validation.

PART 2: High-Throughput Screening and Data Analysis

Once the assay is validated, the primary screen of the compound library can commence. Effective data analysis is critical for identifying genuine "hits" from the vast amount of data generated.[8][9]

Protocol: Primary High-Throughput Screen

The primary screen will be performed using the optimized assay protocol. A diverse compound library will be screened at a single concentration (e.g., 10 µM) to identify initial hits.

Plate Layout:

Each 384-well plate should include:

  • Test Compounds: Typically 320 wells.

  • Positive Controls: 16 wells (e.g., TBHP alone).

  • Negative Controls: 16 wells (e.g., DMSO vehicle).

This layout allows for the monitoring of plate-to-plate variability and the calculation of quality control statistics for each plate.

Data Normalization and Hit Selection

Raw data from the HTS campaign will require normalization to account for systematic errors such as edge effects or signal drift. A common method is to normalize the data to the plate-specific controls. The percentage of inhibition or activation for each compound can be calculated as follows:

% Inhibition = 100 * (1 - (Signalcompound - Meannegative) / (Meanpositive - Meannegative))

A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically three standard deviations from the mean of the negative controls.[10]

Data_Analysis_Flow A Raw HTS Data B Data Normalization (e.g., B-score, % Inhibition) A->B C Hit Selection (Thresholding, e.g., >3 SD) B->C D Hit Confirmation C->D

Figure 2: A simplified data analysis workflow for hit selection.

PART 3: Hit-to-Lead and Secondary Assays

Confirmed hits from the primary screen undergo further characterization to confirm their activity and elucidate their mechanism of action.

Protocol: Dose-Response Analysis

Confirmed hits, including this compound if identified as a hit, will be tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ or EC₅₀).

Procedure:

  • Follow the optimized assay protocol.

  • Dispense the hit compounds in a serial dilution format.

  • Generate dose-response curves by plotting the percentage of inhibition/activation against the compound concentration.

  • Calculate the IC₅₀/EC₅₀ values using a non-linear regression model.

Secondary and Counter-Screens

To eliminate false positives and further characterize the biological activity of the hits, a series of secondary and counter-screens are essential.[11][12]

Examples of Secondary Assays:

  • Cytotoxicity Assay: To determine if the observed activity is due to general cellular toxicity. An MTT or CellTiter-Glo assay can be used.

  • Target Engagement Assay: If a specific molecular target is hypothesized, a target-based assay (e.g., enzymatic assay, binding assay) can be employed to confirm direct interaction.

  • Orthogonal Assays: Utilize a different assay format that measures a downstream event in the same pathway to confirm the on-target activity of the compound. For instance, measuring the expression of downstream antioxidant genes regulated by the ARE pathway.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of this compound and other novel compounds as potential modulators of cellular stress pathways. The successful identification of potent and selective modulators will provide valuable starting points for the development of novel therapeutics for a range of human diseases. The modular nature of this protocol allows for its adaptation to other cell-based assays and disease models.

References

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Zhang, X. D. (2011). Statistical practice in high-throughput screening data analysis. PubMed. Retrieved from [Link]

  • Taosheng, C. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]

  • Cian, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Wikipedia. (2023). High-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Drug Discovery World. (2007). Statistical techniques for handling high content screening data. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

Sources

Unveiling the Potential of 3,4-dimethoxy-N-phenylbenzamide as a Chemical Probe for Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Kinase Probes

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant signaling is a hallmark of various human cancers, making it a prime target for therapeutic intervention. Chemical probes, small molecules that selectively interact with a protein target, are indispensable tools for dissecting the complexities of EGFR signaling and for the development of novel anticancer agents. This guide introduces 3,4-dimethoxy-N-phenylbenzamide, a novel benzamide derivative, as a potential chemical probe for interrogating EGFR biology. While the benzamide scaffold is present in a variety of bioactive compounds, the specific utility of this derivative is an active area of investigation.[1][2] This document provides a comprehensive framework for researchers to validate and utilize this compound as a chemical probe for EGFR.

Rationale for Investigation: Why this compound?

The benzamide core is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, including enzymes and receptors.[1] The methoxy and phenyl substituents of this compound contribute to its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for its interaction with biological targets.[1] Although direct evidence for the interaction of this specific compound with EGFR is emerging, structurally related compounds have been explored for their potential as kinase inhibitors. This application note will guide the user through the necessary steps to rigorously characterize the interaction between this compound and EGFR, and to subsequently use it as a probe in cellular studies.

Experimental Workflows: From Target Engagement to Cellular Effects

A multi-faceted approach is essential to validate a chemical probe. The following diagram outlines the key experimental stages for characterizing this compound as an EGFR probe.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Characterization Biochemical Assays Biochemical Assays ITC ITC Biochemical Assays->ITC Direct Binding Kinase Assay Kinase Assay Biochemical Assays->Kinase Assay Functional Activity Cellular Assays Cellular Assays CETSA CETSA Cellular Assays->CETSA Intracellular Binding Western Blot Western Blot Cellular Assays->Western Blot Downstream Signaling Cell Viability Cell Viability Western Blot->Cell Viability Cellular Consequence

Caption: Experimental workflow for validating this compound as an EGFR probe.

Protocols for Probe Validation

Biochemical Validation: Direct Binding and Functional Inhibition

The initial step is to ascertain a direct physical interaction between this compound and purified EGFR protein, and to quantify its effect on the kinase's enzymatic activity.

a) Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during the binding event between the compound and the target protein, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Preparation:

    • Recombinant human EGFR kinase domain (purified) should be dialyzed overnight against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a 100 µM solution of the EGFR kinase domain in the ITC buffer.

    • Prepare a 1 mM solution of this compound in the same buffer (ensure final DMSO concentration is below 1%).

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

b) In Vitro Kinase Assay for Functional Inhibition

This assay determines the ability of this compound to inhibit the phosphotransferase activity of EGFR.

Protocol:

  • Reagents:

    • Recombinant human EGFR kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ADP-Glo™ Kinase Assay (Promega) or similar detection system.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase buffer, EGFR enzyme, and the compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement: Confirming Intracellular Binding

It is crucial to confirm that the compound can penetrate the cell membrane and bind to EGFR in its native environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3]

CETSA Protocol:

  • Cell Treatment:

    • Culture cells known to express EGFR (e.g., A549 or MCF-7) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Analysis:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble EGFR in the supernatant by Western blotting using an anti-EGFR antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each compound concentration, plot the amount of soluble EGFR as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phenotypic Characterization: Probing Downstream Signaling and Cellular Effects

Once target engagement is confirmed, the next step is to investigate the functional consequences of EGFR inhibition by this compound in a cellular context.

a) Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins downstream of EGFR, such as Akt and Erk.

Protocol:

  • Cell Treatment and Lysis:

    • Seed EGFR-expressing cells and allow them to attach overnight.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-Erk, and total Erk.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

b) Cell Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound.

    • Include a positive control (e.g., a known EGFR inhibitor like Gefitinib) and a vehicle control (DMSO).

  • Incubation and Viability Measurement:

    • Incubate the plates for 72 hours.

    • Measure cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data generated from the described protocols.

ParameterValueInterpretation
ITC Kd Dissociation constant, a measure of binding affinity.
Kinase IC₅₀ Concentration of compound that inhibits 50% of EGFR kinase activity.
CETSA Shift Qualitative or quantitative measure of target engagement in cells.
pEGFR IC₅₀ Concentration of compound that inhibits 50% of EGFR phosphorylation in cells.
Cell Viability GI₅₀ Concentration of compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a chemical probe for EGFR. Successful validation, as evidenced by potent biochemical inhibition, direct cellular target engagement, and modulation of downstream signaling pathways, will establish this compound as a valuable tool for cancer research and drug discovery. Future studies could involve its use in high-content imaging to study EGFR trafficking, in chemoproteomics to assess its selectivity across the kinome, and in in vivo models to explore its therapeutic potential.

References

  • BenchChem. (2025). Confirming the Molecular Target of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.
  • BenchChem. (n.d.). N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide.
  • BenchChem. (n.d.). N-(3,4-dimethoxyphenyl)-4-nitrobenzamide.
  • BenchChem. (2025). Unraveling the Cross-Reactivity Profile of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Guide for Researchers.
  • MySkinRecipes. (n.d.). N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-Benzamide.
  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC.
  • PubChemLite. (n.d.). This compound (C15H15NO3).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Experimental design for testing 3,4-dimethoxy-N-phenylbenzamide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Phased Approach to Efficacy Testing for Novel N-Phenylbenzamide Analogs: The Case of 3,4-dimethoxy-N-phenylbenzamide

Abstract

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antiparasitic effects.[1][2][3] This application note presents a comprehensive, phased experimental strategy for evaluating the efficacy of a specific analog, this compound, whose precise mechanism of action is not yet characterized. We provide a robust framework that begins with broad in vitro screening to establish a biological activity profile and identify potential molecular targets, progresses to detailed in vitro efficacy and mechanism of action (MoA) studies, and culminates in a validated in vivo model for preclinical proof-of-concept. This guide is designed for researchers in drug discovery and development, offering detailed protocols and explaining the scientific rationale behind each experimental choice to ensure data integrity and translatability.

Introduction: The Challenge and the Strategy

This compound is a small molecule with a structure suggestive of potential biological activity. However, without an established molecular target, initiating efficacy studies can be a shot in the dark. A premature or poorly designed in vivo study can lead to wasted resources and ambiguous results.[4] Therefore, a systematic, multi-phase approach is essential. The strategy outlined herein is designed to de-risk the development path by building a solid foundation of biological data.

Our approach follows a logical progression:

  • Phase I: Foundational In Vitro Profiling. The initial goal is to answer the fundamental question: "What does this compound do to cells?". This phase involves broad cytotoxicity screening to determine potency and selectivity, laying the groundwork for hypothesis generation.

  • Phase II: Target Deconvolution and In Vitro Efficacy. Once a general bioactivity is observed, this phase focuses on identifying the specific molecular target or pathway modulated by the compound and confirming its efficacy in functionally relevant assays.

  • Phase III: Preclinical In Vivo Proof-of-Concept. With a validated in vitro MoA, the final phase tests the compound's efficacy in a whole-organism model, providing the critical data needed to justify further development.[5][6]

This document provides both the "how" (detailed protocols) and the "why" (causality and scientific justification), grounding the experimental design in established principles of drug discovery.[7]

Phase I: Foundational In Vitro Profiling

The primary objective of this phase is to establish the compound's cytotoxic or cytostatic activity profile across a diverse panel of cell lines. This initial screen is critical for identifying a potential therapeutic window and guiding the selection of cell models for subsequent, more focused experiments.

Protocol 1: Broad-Spectrum Cytotoxicity Screening

This protocol uses a colorimetric MTT assay to quantify cell viability, a robust and widely used method for initial screening.[8]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines and a non-cancerous control line.

Materials:

  • This compound (powder, high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U-87 MG (glioblastoma), and HEK293 (non-cancerous embryonic kidney))

  • Appropriate cell culture media and fetal bovine serum (FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC50 value for each cell line.

Data Presentation: Hypothetical Cytotoxicity Data

The results should be summarized in a clear, comparative table.

Cell LineTissue of OriginIC50 (µM) of this compound
HCT116Colon Cancer5.2
A549Lung Cancer8.9
MCF-7Breast Cancer15.4
U-87 MGGlioblastoma> 50
HEK293Normal Kidney> 50

Interpretation and Next Steps: The hypothetical data above suggests that this compound has selective cytotoxic activity against colon and lung cancer cell lines while sparing normal-like cells and certain cancer types. This selectivity is a highly desirable trait for a therapeutic candidate. The HCT116 cell line would be prioritized for Phase II studies.

Phase II: Target Deconvolution and In Vitro Efficacy

Based on the Phase I results, the goal is now to elucidate the compound's Mechanism of Action (MoA) and confirm its efficacy in more functionally relevant assays. Given that many N-phenylbenzamide derivatives are known to target protein kinases, a kinase profiling screen is a logical starting point.[2][9]

Workflow for MoA and In Vitro Efficacy

The workflow for this phase is designed to narrow down the potential targets and validate the lead hypothesis.

MoA_Workflow cluster_validation Target Validation start Phase I Result: Compound is active in HCT116 cells kinase_screen Kinase Panel Screen (e.g., 400+ kinases) start->kinase_screen Broad Screening target_id Hypothesis: Inhibits Kinase X kinase_screen->target_id Identify top hits biochem_assay Biochemical Assay: Recombinant Kinase X Activity target_id->biochem_assay Validate direct inhibition cellular_assay Cellular Assay: Western Blot for p-Substrate in HCT116 target_id->cellular_assay Confirm target engagement in cells functional_assay Functional Efficacy Assay: Colony Formation or Cell Migration biochem_assay->functional_assay Link target to function cellular_assay->functional_assay Link target to function

Caption: Phase II workflow for target identification and validation.

Protocol 2: Western Blot for Target Engagement

Objective: To determine if this compound inhibits the activity of a hypothesized target kinase (Kinase X) within HCT116 cells by measuring the phosphorylation of its known downstream substrate.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • ECL chemiluminescence substrate and imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of the compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 2 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate and a loading control (GAPDH) to ensure equal protein loading.

  • Analysis: Quantify band intensity using software like ImageJ. A dose-dependent decrease in the p-Substrate/total-Substrate ratio indicates successful target engagement.

Phase III: Preclinical In Vivo Proof-of-Concept

This phase is the gold standard for evaluating a drug's biological activity in a complex living system.[10] It integrates pharmacokinetics, safety, and efficacy. Before initiating any in vivo study, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assessments are mandatory to determine a safe and effective dosing strategy.[4][11] The U.S. Food and Drug Administration (FDA) provides clear guidance on the design of such preclinical studies.[12][13]

Protocol 3: Colon Cancer Xenograft Model Efficacy Study

This protocol describes a standard cell line-derived xenograft (CDX) model, which is a foundational model in oncology drug development.[14][15]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an HCT116 xenograft mouse model.

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in an AAALAC-accredited facility, adhering to humane guidelines for animal welfare.[14]

Materials:

  • 6-8 week old female athymic nude mice

  • HCT116 cells

  • Matrigel

  • This compound

  • Vehicle formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Positive control drug (e.g., 5-Fluorouracil)

  • Calipers, scales, syringes, and other animal handling equipment

Step-by-Step Methodology:

  • Tumor Implantation: Resuspend HCT116 cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., administered daily by oral gavage)

    • Group 2: this compound (e.g., 25 mg/kg, daily, p.o.)

    • Group 3: this compound (e.g., 50 mg/kg, daily, p.o.)

    • Group 4: Positive Control (e.g., 5-FU, 20 mg/kg, intraperitoneally, twice weekly)

  • Dosing and Monitoring: Administer treatments according to the schedule for 21 days. Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight three times per week. Monitor the animals for any signs of toxicity or distress.

  • Study Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

  • Tissue Collection: At the endpoint, humanely euthanize the mice. Excise the tumors, weigh them, and collect samples for downstream analysis (e.g., histopathology, biomarker analysis via Western blot or IHC).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation: In Vivo Study Design & Results

A summary table is essential for outlining the study design and presenting the key results.

Table 2: In Vivo Efficacy Study Summary

ParameterDescription
Animal Model Athymic Nude Mice, Female, 6-8 weeks old
Cell Line HCT116 (Human Colorectal Carcinoma)
Treatment Groups 1. Vehicle (p.o., qd) 2. Compound (25 mg/kg, p.o., qd) 3. Compound (50 mg/kg, p.o., qd) 4. Positive Control (5-FU, 20 mg/kg, i.p., biw)
Primary Endpoint Tumor Growth Inhibition (TGI) at Day 21
Secondary Endpoint Body Weight Change, Tumor Histology

Table 3: Hypothetical In Vivo Efficacy Results

Treatment GroupMean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle1850 ± 210-+5%
Compound (25 mg/kg)1100 ± 15040.5%+3%
Compound (50 mg/kg)650 ± 9564.9%-2%
Positive Control580 ± 8068.6%-10%

Interpretation: The hypothetical results show that this compound significantly inhibits tumor growth in a dose-dependent manner. Importantly, it appears to be well-tolerated, as indicated by the minimal body weight loss compared to the positive control, suggesting a favorable preliminary safety profile.

Overall Experimental Design Visualization

Full_Workflow cluster_phase1 Phase I: In Vitro Profiling cluster_phase2 Phase II: MoA & Efficacy cluster_phase3 Phase III: In Vivo Proof-of-Concept p1_start Test Compound: 3,4-dimethoxy-N- phenylbenzamide p1_assay Multi-Cell Line Cytotoxicity Screen (MTT Assay) p1_start->p1_assay p1_end Identify Active & Selective Cell Line (e.g., HCT116) p1_assay->p1_end p2_start Hypothesis Generation (e.g., Kinase Screen) p1_end->p2_start Inform p2_validate Target Validation (Biochemical & Cellular Assays) p2_start->p2_validate p2_end Confirmed In Vitro MoA & Functional Efficacy p2_validate->p2_end p3_start ADME/Tox Profiling p2_end->p3_start Justify p3_model Xenograft Model Efficacy Study (HCT116 in mice) p3_start->p3_model p3_end In Vivo Efficacy Data (Tumor Growth Inhibition) p3_model->p3_end

Caption: A comprehensive workflow from initial screening to in vivo efficacy.

References

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Retrieved from [Link]

  • Hossain, M. L., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Journal of Experimental & Clinical Cancer Research, 43(1).
  • Samrot, A. V., et al. (2023). In vitro cell-based assays to test drugs – A Review. Applied Chemical Engineering, 8(4).
  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • Ma, L., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1).
  • Malik, S., et al. (2023). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ACS Omega, 8(40), 37053–37066.
  • Xiao, J., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters, 29(23).
  • Sayago, C., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13359–13379.
  • Hossain, M. L., et al. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. Retrieved from [Link]

  • GARDP Revive. (n.d.). Preclinical development. Retrieved from [Link]

  • AMSbiopharma. (2023). Preclinical research strategies for drug development. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Wang, G. F., et al. (2011). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 16(4), 3288–3303.
  • NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines. Retrieved from [Link]

  • Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Retrieved from [Link]

  • Zon, L. I., & Peterson, R. T. (2005). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Nature Reviews Drug Discovery, 4(1), 35–48.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49.
  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Preclinical Compound Efficacy Testing. Retrieved from [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved from [Link]

Sources

Application Note & Protocol: Interrogating the Cellular Activity of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-dimethoxy-N-phenylbenzamide is a synthetic organic compound with a structural motif that suggests potential biological activity. The benzamide core is a prevalent scaffold in medicinal chemistry, and related molecules have demonstrated a range of effects, including antimicrobial and anticancer properties.[1] Specifically, the dimethoxy substitution on the benzoyl ring and the N-phenyl group are features found in compounds with known bioactivity.[2][3][4] To ascertain the therapeutic potential of this compound, a systematic evaluation of its effects on cellular processes is imperative.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a strategic approach to characterizing the cellular activity of this compound. The protocols provided are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each experimental step.

Part 1: Foundational Assays: Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its impact on cell viability and establish a dose-response relationship. These foundational assays are crucial for identifying a therapeutically relevant concentration range for more in-depth mechanistic studies.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of metabolically active cells.

A decrease in the metabolic activity of a cell population upon treatment with this compound can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. It is important to note that the MTT assay is an indirect measure of cell viability. Therefore, it is recommended to complement this assay with a direct measure of cell death, such as the LDH assay.

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Assay: Measuring Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7][8]

An increase in LDH activity in the culture supernatant is a direct indicator of compromised cell membrane integrity, which occurs during necrosis or late-stage apoptosis. Performing the LDH assay in conjunction with the MTT assay can help differentiate between cytotoxic and cytostatic effects of this compound.

  • Cell Seeding and Treatment: Follow the same procedure as outlined for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[9]

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[9]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

AssayEndpoint MeasuredInterpretation
MTT Cellular Metabolic ActivityA decrease suggests a reduction in cell viability or proliferation.
LDH Lactate Dehydrogenase ReleaseAn increase indicates compromised cell membrane integrity and cytotoxicity.

Part 2: Investigating the Mechanism of Cell Death

Should the initial assays indicate that this compound induces cytotoxicity, the subsequent step is to elucidate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[11][12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[11]

The activation of executioner caspases is a hallmark of apoptosis. An increase in caspase-3/7 activity following treatment with this compound is a strong indication that the compound induces apoptosis. This assay is highly sensitive and can be performed in a high-throughput format.[11]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[13][14]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Incubate the plate at room temperature for at least 30 minutes.[12]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[15][16] In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[15][17]

This flow cytometry-based assay allows for the differentiation of various cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

This provides a more detailed analysis of the mode of cell death induced by this compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

G cluster_workflow Apoptosis Assay Workflow start Cell Treatment with This compound caspase Caspase-Glo® 3/7 Assay (Luminescence) start->caspase annexin Annexin V/PI Staining (Flow Cytometry) start->annexin data Data Analysis: Quantification of Apoptosis caspase->data annexin->data

Caption: Workflow for investigating apoptosis induced by this compound.

Part 3: Assessing Effects on Cell Proliferation

If the foundational assays suggest a cytostatic effect, it is important to directly measure the impact of this compound on cell proliferation.

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[18][19]

The amount of BrdU incorporated into the DNA is directly proportional to the number of proliferating cells. This assay provides a direct and reliable measure of DNA synthesis.[20]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • BrdU Labeling: Add the BrdU labeling solution to the wells and incubate for 2-24 hours, depending on the cell line's doubling time.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.[20]

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).[21]

  • Substrate Addition: Add the appropriate substrate to develop a colorimetric signal.[21]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Part 4: Exploring Potential Signaling Pathways

To gain a deeper understanding of the molecular mechanism of action, it is crucial to investigate the effect of this compound on key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Western Blotting for Key Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[22][23]

By examining the expression levels and phosphorylation status of key signaling proteins, we can identify the pathways modulated by this compound. For instance, investigating pro-survival pathways like PI3K/Akt and proliferative pathways like MAPK/ERK can provide significant mechanistic insights. A decrease in the phosphorylation of key proteins such as Akt or ERK would suggest an inhibitory effect on these pathways.

  • Cell Lysis: After treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of interest.[25]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.[25]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[25]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

G

Sources

Application Notes & Protocols for In Vivo Evaluation of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the in vivo evaluation of 3,4-dimethoxy-N-phenylbenzamide, a small molecule with potential therapeutic applications. Given its structural features, which are common in compounds targeting pain and inflammation pathways, this guide outlines a strategic, multi-tiered approach for its preclinical assessment. The protocols detailed herein are designed to first establish a foundational pharmacokinetic and safety profile before proceeding to robust efficacy models for analgesia and anti-inflammatory activity. This structured methodology ensures a logical, data-driven progression from initial characterization to mechanistic investigation, grounded in established best practices and regulatory considerations.

Introduction: Rationale for In Vivo Assessment

This compound belongs to the benzamide class of compounds. This chemical scaffold is present in a variety of pharmacologically active agents. While the specific molecular targets of this particular compound are not yet fully elucidated, related N-phenylbenzamide derivatives have been investigated for a range of biological activities. Notably, similar structures have shown modulation of Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPM8, which are critical mediators of thermal sensation, pain, and neurogenic inflammation.[1][2][3] Therefore, a rational starting point for the in vivo characterization of this compound is to investigate its potential as an analgesic and anti-inflammatory agent.

This guide presents a phased in vivo testing strategy, beginning with essential pharmacokinetic and toxicological assessments, followed by validated models of nociception and inflammation.

G cluster_0 Phase 1: Foundational Studies cluster_2 Phase 3: Mechanistic Studies PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Tox Acute Toxicology (Dose-Range Finding) PK_PD->Tox Inform Dosing Decision1 Favorable Profile? Tox->Decision1 AntiInflam Anti-Inflammatory Models (e.g., Carrageenan Paw Edema) Decision2 Efficacy Observed? AntiInflam->Decision2 Analgesic Analgesic Models (e.g., Hot Plate, Writhing Test) Analgesic->Decision2 Neuropathic Neuropathic Pain Models (e.g., CCI) Target Target Engagement Models (e.g., Capsaicin Challenge) Decision1->AntiInflam Yes Decision1->Analgesic Yes Stop1 STOP: Re-evaluate or Modify Compound Decision1->Stop1 No Decision2->Neuropathic Yes Decision2->Target Yes Stop2 STOP: Compound Inactive in Screened Models Decision2->Stop2 No

Figure 1: A tiered workflow for the in vivo evaluation of a novel compound.

Section 1: Foundational In Vivo Studies

Before assessing efficacy, it is critical to understand the compound's behavior and safety profile within a biological system. These foundational studies are essential for selecting appropriate dose levels and routes of administration for subsequent efficacy trials.[4][5]

Protocol: Murine Pharmacokinetic (PK) Profiling

Principle: Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[5][6] A PK study determines key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability, which are crucial for designing effective dosing regimens in efficacy models.[7][8]

Materials:

  • This compound

  • Appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)

  • Male C57BL/6 or CD-1 mice (8-10 weeks old)

  • Dosing syringes (for oral gavage and IV injection)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate animals for at least 7 days prior to the study.[9]

  • Group Allocation: Assign animals to two groups (n=3-4 per group): Intravenous (IV) and Oral (PO).

  • Dose Preparation: Prepare a clear, sterile solution of the compound in the chosen vehicle. A typical IV dose might be 1-2 mg/kg, and a PO dose 5-10 mg/kg.

  • Administration:

    • IV Group: Administer the compound via a single bolus injection into the tail vein.

    • PO Group: Administer the compound using oral gavage.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points. A typical sparse sampling schedule could be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Note: Use a sparse sampling or serial bleeding design to minimize animal usage and stress.[6][7]

  • Plasma Preparation: Immediately after collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Reflects the rate of drug absorption.
AUC Area Under the Curve (concentration vs. time) Represents the total drug exposure over time.
Half-life The time required for the drug concentration to decrease by half.
CL Clearance The volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

| F% | Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation. |

Protocol: Acute Toxicology and Dose-Range Finding

Principle: An acute toxicology study is performed to determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity. This study is crucial for selecting safe and relevant doses for efficacy studies, in line with regulatory guidelines.[10][11][12] The study should be conducted in compliance with Good Laboratory Practice (GLP) principles where applicable.[9][13]

Materials:

  • Test compound and vehicle

  • Male and female Sprague-Dawley rats or CD-1 mice

  • Standard caging and husbandry supplies

  • Observation sheets for clinical signs

Methodology:

  • Animal Selection: Use both male and female rodents to identify any sex-specific differences in toxicity.

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a range of doses. A common approach is a dose-escalation design (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Administration: Administer a single dose of the compound via the intended route for efficacy studies (e.g., oral gavage). Include a vehicle control group.

  • Clinical Observations:

    • Observe animals continuously for the first 30 minutes, then periodically for the first 4 hours, and at least once daily for 14 days.

    • Record any clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, changes in gait or posture).

    • Record body weight just before dosing and on days 7 and 14.

  • Endpoint: The primary endpoint is the identification of the MTD, defined as the highest dose that does not cause mortality or serious morbidity. All mortalities and moribund sacrifices should be recorded.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.

Section 2: Efficacy Evaluation in Pain & Inflammation

With a safe dose range and PK profile established, the compound can be advanced to efficacy testing. The following models are standard, well-validated screens for anti-inflammatory and analgesic properties.[14][15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic model of acute inflammation.[17] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The model is highly predictive of the activity of non-steroidal anti-inflammatory drugs (NSAIDs).[14]

G T_neg_60 T = -60 min Administer Vehicle or Test Compound (p.o.) T_0 T = 0 min Measure Baseline Paw Volume Inject Carrageenan (s.c.) T_neg_60->T_0 T_1 T = 1 hr Measure Paw Volume T_0->T_1 T_2 T = 2 hr Measure Paw Volume T_1->T_2 T_3 T = 3 hr Measure Paw Volume T_2->T_3 T_4 T = 4 hr Measure Paw Volume T_3->T_4 T_5 T = 5 hr Measure Paw Volume T_4->T_5

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS Method Development for the Quantification of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for developing robust and reliable analytical methods for 3,4-dimethoxy-N-phenylbenzamide using both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The narrative explains the scientific rationale behind each experimental choice, grounding the protocols in fundamental chromatographic principles and regulatory expectations. The methodologies are designed to be self-validating, adhering to standards outlined by major pharmacopeias and the International Council for Harmonisation (ICH).

Pre-Analysis Characterization: The Foundation of Method Development

Before any instrument is programmed, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates the initial choice of column, mobile phase, and detection parameters, preventing wasted time on suboptimal starting conditions. This compound is a neutral aromatic amide. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue / StructureSourceRationale for Method Development
Chemical Structure Chemical structure of this compoundPubChemThe structure reveals a nonpolar core (two aromatic rings) and an amide linkage, which is generally non-ionizable under typical HPLC conditions.[1] This strongly suggests that Reversed-Phase Chromatography will be the most effective separation mode.
Molecular Formula C₁₅H₁₅NO₃PubChem[2][3]Used to calculate the exact mass for mass spectrometry.
Molecular Weight 257.28 g/mol PubChem[2]The molecular weight is well within the range for conventional HPLC and ESI-MS analysis.
CAS Number 1522-67-4Sigma-Aldrich[4]For unambiguous identification of the compound.
Predicted XLogP3 2.4PubChem[2]This value indicates moderate lipophilicity, confirming that the analyte will be well-retained on a nonpolar stationary phase like C18. It suggests that a mobile phase with a moderate to high percentage of organic solvent will be required for elution.
UV Absorbance ~280-350 nm (predicted)General Knowledge[5]The conjugated aromatic system is a strong chromophore, making UV-Vis detection highly suitable. A full UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC-UV Method Development: A Step-by-Step Protocol

The objective is to develop a precise, accurate, and robust isocratic or gradient reversed-phase HPLC method for the routine quantification of this compound.

Workflow for HPLC Method Development

HPLC_Workflow start Define Analytical Goal (e.g., Purity, Assay) props Assess Physicochemical Properties (LogP, UV Spectrum) start->props selection Initial Method Selection Column: C18, 4.6x150mm Mobile Phase: ACN/H2O Detector: PDA props->selection scouting Scouting Gradient Run (e.g., 5-95% ACN over 15 min) selection->scouting eval1 Evaluate Peak Shape & Retention scouting->eval1 optim Optimize Mobile Phase - Adjust pH (if needed) - Test Methanol vs. ACN - Fine-tune gradient slope or  determine isocratic % eval1->optim Needs Improvement sst System Suitability Test (SST) (Tailing < 1.5, RSD < 2%) eval1->sst Acceptable optim->scouting Re-scout sst->optim Fail validate Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision) sst->validate Pass final Finalized HPLC Method validate->final

Caption: Logical workflow for systematic HPLC method development.

Protocol 2.1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile (ACN) and water. This mixture ensures solubility and compatibility with the mobile phase.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Protocol 2.2: Instrument Setup and Initial Scouting
  • Column Selection: A robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is the ideal starting point. This choice is based on the analyte's nonpolar nature and is a standard in reversed-phase chromatography as described in USP <621>.[6][7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Acetonitrile often provides lower backpressure and better peak shapes for aromatic compounds compared to methanol. Formic acid is a volatile modifier that ensures sharp peaks and is essential for a seamless transition to LC-MS.

  • Initial Gradient (Scouting Run):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Detector: Scan from 200-400 nm.

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject a mid-range working standard (~25 µg/mL). From the PDA data, determine the λmax. For N-phenylbenzamides, this is often in the higher UV range, which provides selectivity against common polar impurities.

Protocol 2.3: Method Optimization
  • From Gradient to Isocratic (if applicable): Based on the retention time (tR) from the scouting run, an appropriate isocratic mobile phase composition can be calculated. If the peak elutes at 10 minutes in the 15-minute gradient described above, the approximate organic percentage at that time would be 10% + (10/15)*(90%-10%) ≈ 63%. An initial isocratic run could be tested at ~55-60% ACN.

  • Fine-Tuning: Adjust the isocratic percentage or gradient slope to achieve a retention time between 3 and 10 minutes. This ensures the peak is well-resolved from the solvent front and minimizes run time.

  • System Suitability: Once a suitable condition is found, perform replicate injections (n=5 or 6) of a working standard. According to USP <621> guidelines, the system is suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%, and the peak tailing factor is between 0.8 and 1.5.[7][8][9]

Table 2: Example of Optimized HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at λmax (e.g., 295 nm)
Run Time 10 minutes

LC-MS Method Development: For Enhanced Sensitivity and Specificity

For applications requiring lower detection limits or confirmation of identity, LC-MS is the gold standard. This protocol focuses on developing a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow for LC-MS Method Development

LCMS_Workflow start Start with Optimized HPLC Method (Volatile Buffers Only, e.g., Formic Acid) infusion Direct Infusion of Analyte (Tune MS Parameters) start->infusion q1scan Q1 Scan: Identify Precursor Ion (e.g., [M+H]⁺ = 258.1) infusion->q1scan prodscan Product Ion Scan (MS/MS) Fragment precursor ion Optimize Collision Energy (CE) q1scan->prodscan mrm Select & Optimize MRM Transitions (e.g., 258.1 -> 135.1, 258.1 -> 93.1) Confirm Quantifier/Qualifier Ions prodscan->mrm lcms_run Incorporate MRM into LC Method Verify Retention Time and Peak Shape mrm->lcms_run validate Method Validation (ICH Q2(R1)) (Specificity, LOQ, Accuracy, Precision) lcms_run->validate final Finalized LC-MS/MS Method validate->final

Caption: Systematic workflow for LC-MS/MS (MRM) method development.

Protocol 3.1: Mass Spectrometer Tuning and Optimization
  • LC Method Adaptation: The HPLC method developed in Section 2 is already MS-compatible due to the use of formic acid. If phosphate or other non-volatile buffers were used, they MUST be replaced.

  • Direct Infusion: Prepare a ~1 µg/mL solution of the analyte in the mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Ionization Mode and Precursor Identification:

    • Perform a full scan in both positive and negative Electrospray Ionization (ESI) modes.

    • The amide nitrogen and ether oxygens are likely to accept a proton. Therefore, a strong signal for the protonated molecule, [M+H]⁺, is expected in positive mode at m/z 258.1 (calculated for C₁₅H₁₆NO₃⁺).

    • Optimize source parameters (e.g., capillary voltage, gas temperature, gas flow) to maximize the intensity of the m/z 258.1 ion.

  • Product Ion Identification (MS/MS):

    • Set the first quadrupole (Q1) to isolate the precursor ion (m/z 258.1).

    • Perform a product ion scan by fragmenting the precursor in the collision cell (Q2) and scanning the resulting fragments with the third quadrupole (Q3).

    • Vary the collision energy (e.g., from 5 to 40 eV) to find the optimal energy that produces a stable and abundant fragmentation pattern. Common fragments for this molecule would likely arise from the cleavage of the amide bond.

  • MRM Transition Selection:

    • Select at least two abundant and specific product ions. The most intense is typically used for quantification (quantifier), and a second is used for confirmation (qualifier).

    • Optimize the cone/fragmentor voltage for the precursor ion and the collision energy for each MRM transition to achieve maximum signal intensity.

Table 3: Example of Optimized LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System Same as Table 2
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Precursor Ion m/z 258.1
MRM Transitions Quantifier: 258.1 > 135.1 (Collision Energy: 20 eV) Qualifier: 258.1 > 93.1 (Collision Energy: 35 eV)
Dwell Time 100 ms

Method Validation and System Suitability

Any developed analytical method intended for regulated use must be validated to demonstrate its suitability for the intended purpose.[10] The validation should be performed according to the ICH Q2(R1) guideline, which outlines the necessary tests.[11][12][13]

Table 4: Summary of Validation Parameters as per ICH Q2(R1)

Validation CharacteristicPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix, impurities, or degradants.Peak purity analysis (PDA), no co-eluting peaks in blank/placebo, mass spectral confirmation (LC-MS).
Linearity To demonstrate a proportional relationship between concentration and instrument response.R² ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy (% Recovery) To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.%RSD ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within limits.

Conclusion

This application note details systematic and scientifically-grounded protocols for developing and validating HPLC-UV and LC-MS/MS methods for this compound. By beginning with an understanding of the analyte's physicochemical properties, a logical workflow can be followed to rapidly establish a robust reversed-phase method. The HPLC method is suitable for routine quality control, while the LC-MS/MS method provides the high sensitivity and specificity required for trace-level analysis, impurity identification, or bioanalytical studies. Adherence to established guidelines from the USP and ICH ensures the developed methods are reliable, reproducible, and fit for purpose in a regulated environment.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Older Version for Context) Source: US Pharmacopeia (USP) via drugfuture.com URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Understanding USP Chapter 621: HPLC Method Guidelines Source: Phenomenex URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: 3,4-dimethoxy-N-(2-naphthyl)-N-phenylbenzamide Source: PubChem - NIH URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide Source: PubChem - NIH URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Request PDF URL: [Link]

  • Title: 3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzamide Source: PubChem - NIH URL: [Link]

  • Title: Amide or Amino HPLC Columns What are the Differences Source: MicroSolv URL: [Link]

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide Source: PubChem - NIH URL: [Link]

  • Title: 3,4-Dimethoxy-2-phenylbenzamide Source: PubChem - NIH URL: [Link]

  • Title: this compound (C15H15NO3) Source: PubChemLite URL: [Link]

  • Title: Electronic Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PubMed Central URL: [Link]

  • Title: EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light Source: Google Patents URL
  • Title: Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites Source: MDPI URL: [Link]

  • Title: Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens Source: PubMed URL: [Link]

  • Title: 3-Methoxy-N-phenylbenzamide Source: BIOFOUNT URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying scientific principles to empower your research.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What is this compound and what are its key physicochemical properties?

This compound is a benzamide derivative.[1] Its structure consists of a central amide linkage connecting two phenyl rings. One ring is substituted with two methoxy groups, and the other is unsubstituted. This structure dictates its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₅NO₃ PubChem[1]
Molar Mass ~257.28 g/mol PubChem[2]
Appearance Likely a white or off-white solid General chemical knowledge

| Predicted XlogP | 2.9 | PubChemLite[1] |

Q2: Why does this compound exhibit poor aqueous solubility?

The low aqueous solubility is a direct consequence of its molecular structure. The two phenyl rings create a large, nonpolar (hydrophobic) surface area.[3] While the amide and methoxy groups are polar and can participate in hydrogen bonding, their influence is insufficient to overcome the dominant hydrophobicity of the carbon-rich scaffold. This challenge is common, affecting up to 90% of drug candidates in development pipelines.[4][5] Structurally related compounds like N-phenylbenzamide are documented as being insoluble in water.[6][7]

Q3: In which organic solvents is this compound likely to be soluble?

Based on the principle of "like dissolves like," the compound is expected to be soluble in a range of polar aprotic and some polar protic organic solvents that can interact with its polar functional groups without being hindered by the nonpolar rings.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetone High These solvents are highly polar and can effectively solvate the amide and methoxy groups. They are excellent primary choices for creating concentrated stock solutions.[8]
Halogenated Dichloromethane (DCM), Chloroform High The polarity of these solvents is well-suited to dissolve molecules with both polar and nonpolar characteristics.[9]
Ethers Tetrahydrofuran (THF) Moderate to High THF is a good solvent for moderately polar compounds.[9]
Alcohols Ethanol, Methanol Moderate These protic solvents can dissolve the compound; however, for sensitive analogs, the potential for solvolysis exists. For a stable amide, this is less of a concern.[9]
Aromatic Toluene Low to Moderate The nonpolar nature of toluene is less ideal for solvating the polar functional groups of the molecule.[9]

| Nonpolar | Hexane, Heptane | Low / Insoluble | These solvents lack the polarity needed to interact with the amide and methoxy groups. |

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides direct answers and actionable protocols for specific problems you may encounter in the lab.

Issue 1: "My this compound will not dissolve in my aqueous buffer for a biological assay."

  • Causality: This is the expected behavior due to the compound's low intrinsic aqueous solubility. Direct dissolution in aqueous media is rarely successful for this class of molecules. The most common and effective strategy is to first dissolve the compound in a water-miscible organic solvent (a co-solvent) to create a concentrated stock solution, which is then diluted into the aqueous buffer.[4][10]

  • Primary Solution: Co-Solvency

    • Principle: A small amount of a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), is used to create a high-concentration stock. This stock is then diluted to the final working concentration. The co-solvent reduces the overall polarity of the final solution, helping to keep the compound dissolved.[5][10]

    • Action: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Then, perform serial dilutions into your final aqueous buffer, ensuring the final concentration of DMSO is kept to a minimum (typically <0.5% v/v) to avoid impacting biological assays.

    • For a detailed methodology, see Protocol 1 below.

  • Alternative Solution: Surfactant-Assisted Solubilization

    • Principle: Surfactants (e.g., Tween® 80, Poloxamer 188) form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, increasing their apparent solubility.[3]

    • Action: This is a formulation-based approach. Prepare the aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80). Then, add the compound (ideally from a small volume of concentrated stock) to this surfactant-containing buffer with vigorous vortexing.

Issue 2: "My compound precipitates when I dilute my DMSO stock into my aqueous buffer."

  • Causality: This indicates that upon dilution, the concentration of the compound in the final aqueous/co-solvent mixture has exceeded its solubility limit. The co-solvent's solubilizing power is diminished as it is diluted.

  • Troubleshooting Workflow: The following workflow can systematically address this issue.

G start Precipitation Observed During Dilution q1 Is the final DMSO concentration > 1%? start->q1 a1_yes Reduce DMSO in stock (increase stock concentration) or adjust dilution scheme. q1->a1_yes Yes a1_no Final DMSO concentration is acceptable. q1->a1_no No end Homogeneous Solution Achieved a1_yes->end q2 Is sonication or vortexing being applied during dilution? a1_no->q2 a2_no Apply energy: Add stock dropwise to buffer while vortexing vigorously. q2->a2_no No a2_yes Energy input is sufficient. q2->a2_yes Yes a2_no->end q3 Can the final compound concentration be lowered? a2_yes->q3 a3_yes Lower the final concentration to stay below solubility limit. q3->a3_yes Yes a3_no Concentration is fixed. Need to increase solubility. q3->a3_no No a3_yes->end solubilize Advanced Solubilization Required a3_no->solubilize opt1 Option 1: Add a surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer. solubilize->opt1 opt2 Option 2: Use Cyclodextrin Complexation (see Protocol 2). solubilize->opt2 opt1->end opt2->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 3: "I need to prepare a more complex formulation for in vivo studies. What are the common strategies?"

  • Causality: In vivo formulations require more sophisticated approaches to enhance not just solubility but also dissolution rate and subsequent absorption. The goal is often to create a supersaturated state in the gastrointestinal tract or a stable parenteral formulation.[11]

  • Strategy 1: Amorphous Solid Dispersions

    • Principle: The compound is molecularly dispersed in a solid, hydrophilic polymer matrix (e.g., HPMC, PVP).[5] The amorphous state lacks a crystal lattice, which significantly reduces the energy required for dissolution, leading to faster dissolution and higher apparent solubility.[5][11] This is a leading strategy for oral drug delivery of poorly soluble compounds.[12]

    • Application: Primarily for oral solid dosage forms. Manufacturing methods include spray drying and hot-melt extrusion.

  • Strategy 2: Cyclodextrin Complexation

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" where the "guest" molecule is shielded from the aqueous environment, thereby increasing its solubility.[3][4]

    • Application: Useful for both oral and parenteral formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • For a lab-scale preparation method, see Protocol 2 .

  • Strategy 3: Particle Size Reduction (Nanonization)

    • Principle: Reducing the particle size of the compound into the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio.[13] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[11]

    • Application: Can be used for oral liquids or solids, as well as parenteral formulations. Requires specialized equipment like high-pressure homogenizers or wet mills.[13][14]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)

  • Objective: To prepare a 10 mM stock solution of this compound for use in biological assays.

  • Materials:

    • This compound (M.W. ~257.28 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Microcentrifuge tubes or amber glass vials

  • Methodology:

    • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 257.28 g/mol * (1000 mg / 1 g) = 2.57 mg.

    • Weighing: Accurately weigh approximately 2.57 mg of this compound into a clean vial.

    • Dissolution: Add 1.0 mL of 100% DMSO to the vial.

    • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If needed, sonicate for 5 minutes in a water bath to ensure complete dissolution.

    • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

    • Application: To make a 10 µM working solution in 10 mL of buffer (0.1% DMSO), add 10 µL of the 10 mM stock solution to 9.99 mL of the aqueous buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[3]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Deionized water

    • Ethanol

  • Methodology:

    • Molar Ratio: Select a molar ratio for the complex (a 1:1 ratio is a good starting point). For example, use 257 mg of the compound and ~1400 mg of HP-β-CD (assuming an average M.W. of ~1400 g/mol ).

    • Wetting: Place the HP-β-CD in a mortar. Add a small amount of a 50:50 water/ethanol mixture dropwise to form a thick, uniform paste.

    • Kneading: Gradually add the powdered this compound to the paste. Knead the mixture vigorously with the pestle for 45-60 minutes. The continuous grinding facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

    • Drying: Scrape the resulting paste into a shallow dish and dry it in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum.

    • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle. This powder can now be tested for its solubility and dissolution characteristics in aqueous media.

Part 4: Decision-Making Framework for Solubility Enhancement

Choosing the right strategy depends on your experimental goals, from simple in vitro screens to complex in vivo studies.

G start Goal: Solubilize This compound q1 What is the application? start->q1 invitro In Vitro Screening (e.g., cell-based assay) q1->invitro In Vitro invivo_oral In Vivo Study (Oral Delivery) q1->invivo_oral In Vivo (Oral) invivo_iv In Vivo Study (Parenteral/IV) q1->invivo_iv In Vivo (IV) sol_invitro Use Co-solvency (DMSO) Primary, simplest method. Keep final conc. < 0.5%. invitro->sol_invitro sol_oral Formulation Strategy Needed invivo_oral->sol_oral sol_iv Sterile Formulation Needed invivo_iv->sol_iv oral_opt1 Solid Dispersion (Improves dissolution rate) sol_oral->oral_opt1 oral_opt2 Nanosuspension (Increases surface area) sol_oral->oral_opt2 oral_opt3 Lipid-Based System (SEDDS) (Maintains solubility in gut) sol_oral->oral_opt3 iv_opt1 Cyclodextrin Complex (Direct solubilization) sol_iv->iv_opt1 iv_opt2 Co-solvent/Surfactant System (e.g., Taxol-like formulation) sol_iv->iv_opt2

Caption: Decision tree for selecting a solubilization strategy.

References

  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Kumar, S., & Singh, A. (n.d.). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Semantic Scholar.
  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Talele, S. G., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. BenchChem.
  • Chemical Entities of Biological Interest (ChEBI). (n.d.). N-phenylbenzamide. Chemical Entities of Biological Interest.
  • ChemBK. (2024). N-phenylbenzamide. ChemBK.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • PubChemLite. (n.d.). This compound (C15H15NO3). PubChemLite.
  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Wikipedia. (n.d.). Benzamide. Wikipedia.
  • ResearchGate. (2025). Formulation and development strategies for drugs insoluble in gastric fluid. ResearchGate.
  • Ramesh, M., & Srinivas, P. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. BenchChem.
  • PubChem. (n.d.). 3,4-Dimethoxy-2-phenylbenzamide. PubChem.
  • Kozak, W., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC.

Sources

Technical Support Center: Purification of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,4-dimethoxy-N-phenylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this compound in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot effectively and optimize your purification strategy.

The synthesis of this compound, typically via a Schotten-Baumann reaction between 3,4-dimethoxybenzoyl chloride and aniline, is generally straightforward.[1][2][3] However, the purification process can be hampered by persistent impurities arising from starting materials, side reactions, and the physicochemical properties of the product itself. This guide provides a structured, question-and-answer approach to resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile is heavily dependent on your reaction and workup conditions. However, the most frequently encountered impurities are:

  • 3,4-Dimethoxybenzoic Acid: This is the primary byproduct, formed from the hydrolysis of the 3,4-dimethoxybenzoyl chloride starting material by water or hydroxide ions present in the reaction mixture.[4] It is the most common acidic impurity.

  • Unreacted Aniline: As a starting material, residual aniline can be present, especially if the stoichiometry was not exact or the reaction did not go to completion.

  • Unreacted 3,4-dimethoxybenzoyl Chloride: While highly reactive, trace amounts of the acyl chloride may remain, though it is more likely to hydrolyze to the corresponding carboxylic acid during aqueous workup.

  • Base Catalyst: If you used a tertiary amine base like triethylamine (Et₃N), its hydrochloride salt (Et₃N·HCl) might precipitate with your product or remain as a soluble impurity.

Q2: What is the best first-pass purification strategy after synthesis?

A2: For most aromatic amides, a well-executed aqueous workup followed by recrystallization is the most efficient and scalable initial purification method.[5] Column chromatography should be reserved for situations where recrystallization fails to remove closely related impurities or when the product is an oil.[6] A proper workup is critical and should involve washing the organic layer containing the product with a dilute base to remove the acidic 3,4-dimethoxybenzoic acid, followed by water and brine washes.[7][8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations and provides a logical path to a solution.

Q3: My crude product is an oil or a sticky, amorphous solid and refuses to crystallize. What should I do?

A3: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice.

  • Underlying Cause: Impurities, such as excess starting material or solvent residue, act as "defects" that disrupt the ordered packing required for crystallization. The product itself may also be prone to forming a supersaturated oil.

  • Solution 1: Trituration. Before attempting recrystallization, triturate the crude oil or sticky solid. This involves stirring the material vigorously with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For this compound, hexanes or a mixture of hexanes and diethyl ether are excellent choices. The process washes away oily impurities, often leaving behind the purified product as a solid powder, which can then be recrystallized.

  • Solution 2: Induce Crystallization. If the product is relatively clean but remains an oil after solvent removal, you can try to induce crystallization.[9]

    • Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Add a poor solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid).

    • Add a few drops of the good solvent back until the solution is clear again.

    • Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Allow the solution to stand undisturbed. Placing it in a freezer can also promote crystallization.

Q4: After recrystallization, my NMR spectrum still shows a persistent peak corresponding to 3,4-dimethoxybenzoic acid. How can I remove this?

A4: This indicates that the initial workup was insufficient to remove all acidic byproducts. Co-crystallization of the acid with the amide product can also occur.

  • Underlying Cause: 3,4-dimethoxybenzoic acid has some organic solubility and may not be fully extracted by a simple water wash.

  • Solution: Liquid-Liquid Extraction with Base. The most robust method to remove acidic impurities is a selective acid-base extraction.

    • Dissolve the impure product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[7][8] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Repeat the wash 2-3 times.

    • Wash the organic layer with water and then brine to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The resulting solid can then be recrystallized from a suitable solvent system for final purification.

Q5: I am attempting flash column chromatography, but my product is streaking or "tailing" significantly. Why is this happening and how can I fix it?

A5: Tailing of amides on silica gel is a frequent problem.[5]

  • Underlying Cause: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The lone pair of electrons on the nitrogen and the carbonyl oxygen of the amide can engage in strong hydrogen bonding with these silanol groups, causing the compound to "stick" to the stationary phase and elute slowly and broadly (tailing).

  • Solution 1: Add a Basic Modifier. The most common solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent system. A concentration of 0.5-1% (v/v) is typically sufficient. The modifier will preferentially bind to the acidic sites, allowing your amide to travel through the column more cleanly.

  • Solution 2: Change the Stationary Phase. If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic or polar compounds like amides.

  • Solution 3: Use a Reversed-Phase Column. If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) can provide excellent separation without the issue of silanol interactions.[10]

Data & Protocols

Table 1: Solvent Properties for Purification of this compound
SolventClassBoiling Point (°C)Polarity IndexTypical ApplicationComments
Ethanol Polar Protic784.3RecrystallizationGood choice for single-solvent recrystallization; dissolves the compound well when hot and poorly when cold.[6][11]
Acetone Polar Aprotic565.1Recrystallization, TLCCan be a good recrystallization solvent, but its low boiling point can lead to rapid evaporation.[5]
Ethyl Acetate Polar Aprotic774.4Chromatography, ExtractionA common component of the mobile phase for chromatography (often with hexanes).[5][12]
Dichloromethane Polar Aprotic403.1Extraction, ChromatographyExcellent for dissolving the crude product for an aqueous wash; its low boiling point makes it easy to remove.
Hexanes Non-polar~690.1Chromatography, TriturationUsed as the non-polar component in chromatography eluents and for washing away non-polar impurities.
Water Polar Protic10010.2Extraction, RecrystallizationUsed in aqueous workups and as an anti-solvent in binary solvent recrystallization with ethanol or acetone.[11]
Experimental Protocols

Protocol 1: Optimized Recrystallization (Binary Solvent System)

This protocol is ideal when a single solvent is not effective. A common and effective system for this compound is Ethanol/Water.

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the "good" solvent (e.g., hot ethanol) dropwise while heating the mixture (e.g., on a hot plate) with stirring, just until the solid completely dissolves.[9]

  • Remove the flask from the heat source.

  • Slowly add the "anti-solvent" (e.g., room temperature deionized water) dropwise with continuous swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add 1-2 more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Insulating the flask by placing it on a cork ring or paper towels will promote the formation of larger, purer crystals.[9]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by suction filtration using a Büchner funnel, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for removing impurities with similar polarity to the product.

  • Select Eluent System: Using Thin-Layer Chromatography (TLC), determine a solvent system that provides good separation. A typical starting point is a mixture of Hexanes and Ethyl Acetate.[5] Aim for an Rf value of ~0.3 for the desired product.

  • Prepare the Column: Pack a glass column with silica gel using the selected eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM or the eluent. For best results (sharper bands), adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column bed (dry loading).

  • Elution: Begin eluting the column with the determined solvent system. If separation is poor, a gradient elution (gradually increasing the proportion of the more polar solvent, e.g., from 10% to 40% Ethyl Acetate in Hexanes) can be employed.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure.

Visual Workflow Guides

The following diagrams illustrate logical workflows for purification and troubleshooting.

PurificationWorkflow start Crude this compound workup Aqueous Workup (Wash with aq. NaHCO3, Water, Brine) start->workup assess_purity Assess Purity (TLC, 1H NMR) workup->assess_purity is_pure Purity > 98%? assess_purity->is_pure recrystallize Recrystallization (e.g., Ethanol/Water) is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes reassess Re-assess Purity recrystallize->reassess chromatography Flash Column Chromatography (e.g., Hexane/EtOAc) chromatography->final_product reassess->is_pure Check Purity reassess->chromatography Impurity Persists

Caption: General purification workflow for this compound.

TroubleshootingWorkflow start Impurity Detected in Product impurity_type What is the nature of the impurity? start->impurity_type acidic Acidic Impurity (e.g., 3,4-dimethoxybenzoic acid) impurity_type->acidic Carboxylic acid peak in NMR nonpolar Non-polar / Oily Impurity impurity_type->nonpolar Product is an oil or sticky similar_polarity Impurity with Similar Polarity impurity_type->similar_polarity Extra spots on TLC near product sol_acidic Action: Perform Acid-Base Extraction (Dissolve in DCM, wash with NaHCO3 soln) acidic->sol_acidic sol_nonpolar Action: Triturate with Non-polar Solvent (e.g., Hexanes) nonpolar->sol_nonpolar sol_similar Action: Flash Column Chromatography (Consider adding Et3N to eluent) similar_polarity->sol_similar

Caption: Troubleshooting guide for removing specific types of impurities.

References

  • BenchChem (2025). Application Note: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.
  • ResearchGate (2020). What is the best technique for amide purification?. Available at: [Link]

  • Al Mamari, H. H., et al. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Sultan Qaboos University House of Expertise.
  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • BenchChem (2025). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • BenchChem (2025). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
  • Wangngae, S., et al. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • Galiano, S., et al. (2016). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available at: [Link]

  • Grokipedia. Schotten–Baumann reaction.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry Education (2018). Synthesis and analysis of amides. Available at: [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. Available at: [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • PrepChem.com. Synthesis of A. 3-Methoxy-N-phenylbenzamide. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • YouTube (2021). Crystallization, Small Scale. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable compound, providing in-depth, field-proven insights to help you navigate potential pitfalls and optimize your experimental outcomes.

Introduction: The Schotten-Baumann Approach

The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2][3] This robust method involves the reaction of an amine (aniline) with an acyl chloride (3,4-dimethoxybenzoyl chloride) in the presence of a base.[4] The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the unreacted amine, and helps to drive the reaction to completion.[5]

While the reaction is straightforward in principle, several side reactions can occur, leading to low yields and purification challenges. This guide provides a structured approach to troubleshooting these issues.

Core Reaction Pathway

The primary synthetic route involves the acylation of aniline with 3,4-dimethoxybenzoyl chloride.

Core_Reaction Aniline Aniline Product This compound Aniline->Product AcylChloride 3,4-DimethoxybenzoylChloride AcylChloride->Product + Aniline HCl HCl Base Base (e.g., Pyridine, NaOH) Base->Product Neutralizes HCl

Caption: The Schotten-Baumann synthesis of this compound.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?

Several factors can lead to poor conversion. Let's break down the most common culprits.

Possible Cause A: Hydrolyzed Acyl Chloride

3,4-Dimethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture.[6] If the acyl chloride has degraded to the corresponding carboxylic acid, it will not react with aniline under standard Schotten-Baumann conditions.

  • Expert Insight: The most common reason for failure in this synthesis is the quality of the acyl chloride. Always check the integrity of your starting material. A pungent, acidic smell is often an indicator of hydrolysis to 3,4-dimethoxybenzoic acid.

  • Solution:

    • Use Fresh or Properly Stored Reagent: Store 3,4-dimethoxybenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

    • Prepare Acyl Chloride Fresh: If you suspect degradation, it is best to synthesize the acyl chloride immediately before use. See Protocol 1 for a detailed procedure.

Possible Cause B: Incorrect Basicity (pH)

The amine (aniline) is the nucleophile in this reaction. If the reaction medium becomes too acidic, the aniline will be protonated to form the anilinium ion (C₆H₅NH₃⁺). This ion is no longer nucleophilic, effectively halting the reaction.[7]

  • Expert Insight: The HCl generated during the reaction will rapidly protonate the aniline if a base is not present to scavenge it. You must use at least one equivalent of base.

  • Solution:

    • Choice of Base: Use a suitable base like pyridine, triethylamine (TEA), or an aqueous solution of sodium hydroxide (NaOH).[1][] Organic bases like TEA or pyridine can also act as the solvent, while aqueous NaOH creates a biphasic system which can minimize side reactions like hydrolysis of the acyl chloride.[2]

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base relative to the acyl chloride. Often, a slight excess (1.1-1.2 equivalents) is beneficial.

Question 2: My final product is difficult to purify and contains persistent impurities. What are these byproducts?

The presence of impurities is often a direct result of side reactions competing with the main amide formation.

Caption: Major side reaction pathways in the synthesis of this compound.

The table below summarizes the most common impurities, their causes, and strategies for prevention and removal.

Impurity NameStructureReason for FormationPrevention & MinimizationRemoval Technique
3,4-Dimethoxybenzoic Acid (CH₃O)₂C₆H₃COOHHydrolysis of the starting 3,4-dimethoxybenzoyl chloride by trace water in the solvent or on glassware.[6]Use anhydrous solvents and glassware. Run the reaction under an inert atmosphere (N₂ or Ar).Wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) during workup. The acid will be extracted into the aqueous layer as its carboxylate salt.[6]
N,N-bis(3,4-dimethoxybenzoyl)aniline [(CH₃O)₂C₆H₃CO]₂NC₆H₅Reaction of the initially formed amide product with a second molecule of the acyl chloride. This is favored by using a large excess of the acyl chloride.[6]Use a 1:1 or slight excess of the amine stoichiometry. Add the acyl chloride slowly and in a controlled manner to the aniline solution to avoid localized high concentrations.This impurity is often less polar than the desired product. It can typically be separated by silica gel column chromatography. Recrystallization may also be effective if solubility differences are significant.
Unreacted Aniline C₆H₅NH₂Incomplete reaction or use of excess aniline.Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent. Use a slight excess (1.05 eq) of the acyl chloride if aniline is the limiting reagent.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. Aniline will be protonated and extracted into the aqueous layer as the anilinium salt.

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare fresh 3,4-dimethoxybenzoyl chloride?

A1: The most reliable method is the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] Thionyl chloride is often preferred for its cost-effectiveness, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[9] See Protocol 1 for a detailed procedure.

Q2: How should I monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (aniline and 3,4-dimethoxybenzoic acid/chloride). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate reaction progression. The smell of the acyl chloride should also dissipate as the reaction completes.[4]

Q3: What is the most effective purification method for this compound?

A3: For most cases, recrystallization is highly effective and the preferred method for large-scale purification.[4] A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield a highly pure crystalline product. If recrystallization fails to remove persistent impurities, silica gel column chromatography is the alternative.[11]

Experimental Protocols

Protocol 1: Preparation of 3,4-Dimethoxybenzoyl Chloride[9][12]
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Add excess thionyl chloride (SOCl₂) (3-5 eq) to act as both reagent and solvent.

  • Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethoxybenzoyl chloride is often used directly in the next step without further purification.

Protocol 2: Synthesis of this compound (Schotten-Baumann)[4][10]
  • In a flask, dissolve aniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in the same solvent dropwise over 15-30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess aniline and base), 5% NaHCO₃ (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples.
  • BenchChem. (n.d.). Application Note: Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
  • BenchChem. (n.d.). Synthesis routes of 3,4-Dimethoxybenzoyl chloride.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,4-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this valuable amide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yields and purity.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry. The most common and direct approach involves a two-step process:

  • Activation of the Carboxylic Acid: 3,4-dimethoxybenzoic acid is converted into a more reactive acylating agent, typically the corresponding acyl chloride, 3,4-dimethoxybenzoyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Amide Bond Formation: The activated acyl chloride is then reacted with aniline in the presence of a base to form the desired amide. This step is a variation of the well-established Schotten-Baumann reaction.[3][4]

This guide will focus on the optimization and troubleshooting of this synthetic route.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yields in this synthesis can often be traced back to several key factors:

  • Inefficient Acyl Chloride Formation: The conversion of 3,4-dimethoxybenzoic acid to its acyl chloride must be near-quantitative for a successful subsequent reaction. Incomplete conversion will leave unreacted starting material.

  • Hydrolysis of the Acyl Chloride: 3,4-dimethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture. Any water present in the reaction will convert the acyl chloride back to the unreactive carboxylic acid, significantly reducing the yield.[5]

  • Protonation of Aniline: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a suitable base, this will protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction.[4]

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent choice, and stirring efficiency can all impact the reaction rate and overall yield.

Question 2: I am observing a significant amount of a white solid that is not my desired product. What could it be?

Answer: The most likely solid byproduct is 3,4-dimethoxybenzoic acid, resulting from the hydrolysis of the acyl chloride. This can occur if:

  • The reaction was not performed under anhydrous (dry) conditions.

  • The workup procedure involved premature exposure to water before the reaction was complete.

Another possibility, though less common, is the formation of a self-condensation product from the activated 3,4-dimethoxybenzoic acid, such as an anhydride.[1]

Question 3: The reaction seems to stall before all the starting material is consumed. What can I do?

Answer: A stalled reaction is often due to the deactivation of the aniline nucleophile. The primary cause is insufficient base to neutralize the HCl generated during the reaction.[5] To address this, you can:

  • Ensure at least one equivalent of base is used from the start.

  • Consider the slow, concurrent addition of the acyl chloride and the base to maintain a basic pH throughout the reaction.

Question 4: How do the electron-donating methoxy groups on the benzoic acid affect the reaction?

Answer: The two methoxy groups on the aromatic ring are electron-donating, which can have a couple of effects. They can slightly decrease the electrophilicity of the carbonyl carbon in the acyl chloride, potentially slowing the reaction compared to an unsubstituted benzoyl chloride.[6][7] However, this effect is generally minor in the case of a highly reactive acyl chloride.

Question 5: What is the best way to monitor the progress of the reaction?

Answer: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[8] You should spot the starting materials (3,4-dimethoxybenzoic acid and aniline) and the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting material spots have disappeared and a new, single product spot is observed. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[9]

Experimental Protocols

Part 1: Synthesis of 3,4-dimethoxybenzoyl chloride

This protocol details the conversion of 3,4-dimethoxybenzoic acid to its corresponding acyl chloride.

Materials:

  • 3,4-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene or benzene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,4-dimethoxybenzoic acid (1.0 eq) in dry toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethoxybenzoyl chloride can often be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol outlines the Schotten-Baumann reaction between 3,4-dimethoxybenzoyl chloride and aniline.

Materials:

  • 3,4-dimethoxybenzoyl chloride (from Part 1)

  • Aniline

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 10% aqueous sodium hydroxide (NaOH) solution or triethylamine (TEA)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in dichloromethane.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.

  • In a separate funnel, dissolve 3,4-dimethoxybenzoyl chloride (1.0 eq.) in dichloromethane.

  • Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.[3][11]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[12]

Data Presentation

ParameterValueReference
Starting Material 3,4-dimethoxybenzoic acid
Molecular Weight182.17 g/mol
Intermediate 3,4-dimethoxybenzoyl chloride
Molecular Weight200.62 g/mol [2]
Melting Point68-70 °C[1]
Reagent Aniline
Molecular Weight93.13 g/mol
Product This compound
Molecular FormulaC₁₅H₁₅NO₃[13]
Molecular Weight257.29 g/mol
Melting Point161-165 °C (for N-phenylbenzamide)

Visualizations

Reaction Mechanism

Schotten_Baumann_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Aniline Aniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Attacks carbonyl carbon AcylChloride 3,4-dimethoxybenzoyl chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Chloride leaves Final_Amide 3,4-dimethoxy-N- phenylbenzamide Protonated_Amide->Final_Amide Deprotonation HCl HCl (byproduct) Base Base (e.g., OH⁻) Base->Final_Amide

Caption: Mechanism of the Schotten-Baumann reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Acyl_Chloride Verify Acyl Chloride Formation (e.g., by IR or NMR of crude intermediate) Start->Check_Acyl_Chloride Check_Anhydrous Ensure Anhydrous Conditions (dry solvents, glassware) Check_Acyl_Chloride->Check_Anhydrous Formation OK Optimize_Conditions Optimize Reaction Conditions (Temperature, Stirring) Check_Acyl_Chloride->Optimize_Conditions Incomplete Check_Base Check Base Stoichiometry (at least 1 equivalent) Check_Anhydrous->Check_Base Conditions Dry Purification_Issues Address Purification Issues (Recrystallization, Chromatography) Check_Anhydrous->Purification_Issues Moisture Present (Hydrolysis likely) Check_Base->Start Insufficient Base (Add more base) Check_Base->Optimize_Conditions Base OK Optimize_Conditions->Purification_Issues Success Improved Yield and Purity Purification_Issues->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PrepChem. (n.d.). Synthesis of 3,4-Dimethoxybenzoyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). (Top) Generalised scheme of the amide coupling used to investigate.... Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). N-phenylbenzamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved from [Link]

  • Saskoer. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. Retrieved from [Link]

  • Reddit. (2017, August 9). Confused about electron-donating groups. r/Mcat. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. Retrieved from [Link]

  • YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Reddit. (2022, May 13). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H15NO3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 3,4-dimethoxy-N-phenylbenzamide. This guide is designed to provide in-depth, practical answers to common questions encountered during stability and forced degradation studies. It combines established chemical principles with field-proven troubleshooting strategies to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Section 1: Understanding Degradation

Q1: What are the primary objectives of studying the degradation of this compound?

A1: Studying the degradation of any active pharmaceutical ingredient (API) like this compound is a critical regulatory and scientific requirement.[1] The primary objectives are:

  • To identify likely degradation products: This helps in understanding the intrinsic stability of the molecule.[1]

  • To establish degradation pathways: Elucidating the chemical reactions that cause the molecule to break down is essential for formulation development and ensuring patient safety.[1][2]

  • To develop and validate stability-indicating analytical methods: The study is crucial for creating analytical procedures that can accurately separate and quantify the intact drug from its degradation products.[3][4] This demonstrates the specificity of the method.

  • To inform formulation and packaging development: Understanding how the molecule degrades under various conditions (e.g., light, heat, moisture) helps in selecting appropriate excipients and packaging to ensure the drug product remains stable throughout its shelf life.[1][5]

  • To determine storage conditions and shelf life: Data from these studies are essential for establishing recommended storage conditions and the expiration date of the final drug product.[1]

Q2: Based on its chemical structure, what are the most probable degradation pathways for this compound?

A2: The structure of this compound contains several functional groups susceptible to degradation: an amide linkage, two methoxy (ether) groups, and two aromatic rings. Based on this, the primary predicted degradation pathways are:

  • Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage. Under acidic or basic conditions, this bond can break to yield 3,4-dimethoxybenzoic acid and aniline. Amide hydrolysis is a common degradation pathway for many pharmaceuticals.[6][7] The phenyl group on the nitrogen atom can slightly stabilize the amide bond through resonance, making it more resistant to hydrolysis compared to N-alkyl benzamides.[7][8]

  • Oxidation: The electron-rich dimethoxy-phenyl ring and the secondary amine character of the amide nitrogen are susceptible to oxidation.[9] Potential oxidative degradation could lead to the formation of N-oxides, hydroxylated species on the aromatic rings, or cleavage of the methoxy groups (O-demethylation).

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photolytic degradation.[6] This process can involve complex free-radical mechanisms, potentially leading to a variety of minor degradants. The presence of electron-donating methoxy groups may influence the molecule's photosensitivity.

Below is a diagram illustrating the primary predicted degradation sites.

G cluster_0 This compound cluster_1 Potential Degradation Sites molecule A Amide Hydrolysis molecule->A  Acid/Base   B Oxidation (Ring/Methoxy) molecule->B  Oxidants (e.g., H₂O₂)   C Photodegradation molecule->C  UV/Vis Light  

Caption: Predicted degradation sites on this compound.

Section 2: Experimental Design & Protocols

Q3: How should I design a forced degradation study for this compound according to ICH guidelines?

A3: A forced degradation study should be designed to achieve a target degradation of 5-20% of the active ingredient.[3] Degradation beyond 20% can lead to the formation of secondary degradants that may not be relevant to normal storage conditions.[10] The study, as outlined by ICH guideline Q1A(R2), involves stressing the drug substance under various conditions.[3]

Here is a summary of recommended starting conditions for the study:

Stress ConditionReagent/ParameterTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HClRoom Temperature or 50-60°CTo induce hydrolysis of the amide bond. Heat is used to accelerate the reaction if no degradation is observed at room temperature.[10]
Base Hydrolysis 0.1 M NaOHRoom Temperature or 50-60°CTo induce base-catalyzed hydrolysis of the amide bond, which is often faster than acid hydrolysis for amides.[11]
Oxidation 3% H₂O₂Room TemperatureTo simulate oxidative degradation. Hydrogen peroxide is a common oxidizing agent used for this purpose.[12]
Thermal Degradation Dry Heat60-80°CTo assess the intrinsic thermal stability of the solid drug substance.[10]
Photodegradation UV/Visible LightICH Q1B specified light sourceTo evaluate the molecule's sensitivity to light exposure, which can cause photolytic cleavage or reactions.[10]

Q4: Can you provide a detailed, step-by-step protocol for a forced degradation experiment?

A4: Certainly. This protocol outlines a general procedure. You may need to adjust concentrations, temperatures, and exposure times to achieve the target 5-20% degradation.

Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.[10] Using a concentration relevant to the final product is also a valid approach.[10]

  • Application of Stress Conditions:

    • Control Sample: Dilute the stock solution with a 50:50 mixture of water and organic solvent to the final analytical concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Store at 60°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute to the final concentration with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Store at 60°C. Withdraw aliquots at the same time points. Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Monitor over time and dilute for analysis.

    • Thermal Degradation (Solid State): Spread a thin layer of the solid drug substance in a petri dish and place it in an oven at 80°C.[10] At specified time points, dissolve a portion of the solid in the solvent to the target concentration for analysis.

    • Photolytic Degradation: Expose a solution of the drug (e.g., 100 µg/mL in methanol/water) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[10] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC-UV method.

    • For structure elucidation of unknown degradation products, utilize LC-MS/MS.[13][14]

The workflow for this process can be visualized as follows:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal (Solid, 80°C) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points & Neutralize/Dilute Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling HPLC HPLC-UV Analysis (Quantification) Sampling->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS

Caption: Workflow for a forced degradation study.

Section 3: Analytical Troubleshooting

Q5: I am seeing significant peak tailing in my HPLC analysis of this compound. What is the likely cause and how can I fix it?

A5: Peak tailing is a common issue for basic compounds like N-phenylbenzamides when using standard silica-based reversed-phase columns.[15] The primary cause is secondary interactions between the basic amide/amine functionality and acidic residual silanol groups (Si-OH) on the column's stationary phase.[15]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Most Critical):

    • Causality: At a mid-range pH, silanol groups can be ionized (SiO⁻) and interact strongly with your protonated (positively charged) analyte, causing tailing.

    • Solution: Lower the mobile phase pH to ≤ 3.0 using an acid like formic acid or phosphoric acid.[15] This ensures that the silanol groups are fully protonated (Si-OH), minimizing these unwanted ionic interactions and dramatically improving peak shape.[15]

  • Column Selection:

    • Causality: Older columns or those with low purity silica have more accessible and active silanol groups.

    • Solution: Use a modern, high-purity, end-capped C18 or C8 column. These columns are specifically designed to minimize residual silanol activity.[15]

  • Check for Extra-Column Volume:

    • Causality: Excessive tubing length or improperly seated fittings between the injector, column, and detector can cause the sample band to spread, leading to peak distortion.

    • Solution: Use the shortest possible tubing with a narrow internal diameter. Ensure all fittings are properly tightened.[15]

Q6: My mass balance in the degradation study is below 95%. What are the potential reasons and how do I troubleshoot this?

A6: A poor mass balance (the sum of the assay of the main peak and all degradation products) suggests that not all components are being accounted for.

Troubleshooting Steps:

  • Degradants are Not Eluting:

    • Causality: Some degradation products, particularly the cleaved 3,4-dimethoxybenzoic acid, might be highly polar and may not elute from the reversed-phase column under your current gradient conditions. Conversely, some degradants could be highly non-polar.

    • Solution: Modify your gradient. Start with a much weaker mobile phase (e.g., 98-100% aqueous) to elute very polar compounds. Also, extend the gradient to a very high organic percentage (e.g., 95-100%) and hold it for several column volumes to ensure any non-polar compounds elute.

  • Degradants Lack a UV Chromophore:

    • Causality: The degradation process might have destroyed or significantly altered the chromophore of a degradation product, making it "invisible" to the UV detector at the chosen wavelength.

    • Solution: Analyze your samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Alternatively, rely on mass spectrometry (MS) detection, which does not depend on a chromophore.[12]

  • Precipitation of Degradants:

    • Causality: A degradation product may have low solubility in the stress medium and could have precipitated out of the solution, meaning it was never injected into the HPLC.

    • Solution: Visually inspect all stressed samples for any cloudiness or precipitate before analysis. If observed, try dissolving the sample in a stronger organic solvent before final dilution.

  • Formation of Volatile Degradants:

    • Causality: The degradation process could have produced a volatile compound (e.g., aniline from hydrolysis) that was lost to the headspace.

    • Solution: This is more difficult to quantify. If suspected, headspace Gas Chromatography (GC) may be required to identify and quantify volatile degradants.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Mass Balance (<95%) Q1 Degradants Not Eluting? Start->Q1 Q2 Degradants Lack Chromophore? Start->Q2 Q3 Degradants Precipitated? Start->Q3 Q4 Volatile Degradants Formed? Start->Q4 S1 Modify HPLC Gradient (Wider Polarity Range) Q1->S1 S2 Use Universal Detector (CAD, ELSD, MS) Q2->S2 S3 Inspect Sample for Precipitate (Use Stronger Diluent) Q3->S3 S4 Analyze with Headspace GC Q4->S4

Caption: Troubleshooting workflow for low mass balance.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Testing. SGS Denmark.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Stability Testing Failures and Their Impact on Drug Safety. StabilityStudies.in.
  • Electrochemical oxidation of synthetic amino-substituted benzamides with potential antioxidant activity. ResearchGate.
  • Troubleshooting peak tailing in HPLC analysis of benzamides. Benchchem.
  • Technical Support Center: Stability and Degradation of 3,5-Dimethoxybenzamide. Benchchem.
  • Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide. Benchchem.
  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. ResearchGate.
  • Synthesis and analysis of amides. Chemistry Education.
  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate.

Sources

Technical Support Center: A Scientist's Guide to Enhancing the Stability of 3,4-dimethoxy-N-phenylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common stability issues encountered during experimental work. Each answer is designed to not only solve the immediate problem but also to explain the underlying chemical principles.

Q1: What are the primary mechanisms of degradation for 3,4-dimethoxy-N-phenylbenzamide in solution?

A1: Like most N-substituted benzamides, this compound is susceptible to three primary degradation pathways in solution: hydrolysis , photodegradation , and oxidation .

  • Hydrolysis: This is the most common degradation pathway for amides. The amide bond (C-N) is cleaved by a reaction with water, yielding 3,4-dimethoxybenzoic acid and aniline. This reaction can be catalyzed by either acidic or basic conditions.[1][2][3] Amides are generally resistant to neutral hydrolysis at room temperature but can degrade with prolonged heating.[3]

  • Photodegradation: Aromatic compounds, including benzamides, can absorb UV light. This energy can trigger reactions like the photo-Fries rearrangement or the formation of radical intermediates, leading to a variety of degradation products.[4][5][6]

  • Oxidation: While typically less pronounced than hydrolysis, the presence of oxidizing agents or dissolved oxygen, especially when combined with light or heat, can lead to oxidative degradation of the molecule.[7][8]

Below is a diagram illustrating the principal hydrolytic degradation pathway.

G cluster_main Amide Hydrolysis of this compound cluster_conditions Catalytic Conditions Compound 3,4-dimethoxy-N- phenylbenzamide Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (Acid or Base Catalyzed) Products 3,4-dimethoxybenzoic Acid + Aniline Intermediate->Products Bond Cleavage Acid Acidic (H₃O⁺) Protonates Carbonyl Oxygen Base Basic (OH⁻) Nucleophilic attack on Carbonyl Carbon G cluster_stress Stress Conditions (Run in parallel) start Prepare Stock Solution (e.g., in Acetonitrile) main_solution Dilute stock into various stress condition media start->main_solution acid Acid Hydrolysis 0.1 M HCl, 60°C main_solution->acid base Base Hydrolysis 0.1 M NaOH, 60°C main_solution->base water Neutral Hydrolysis Water, 60°C main_solution->water oxidation Oxidation 3% H₂O₂, RT main_solution->oxidation photo Photolytic ICH Q1B light chamber main_solution->photo sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling water->sampling oxidation->sampling photo->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

Caption: Workflow for a forced degradation study.

Detailed Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-reactive organic solvent like acetonitrile.

  • Stress Samples: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL in the stress medium. Include a control sample diluted in the mobile phase and stored at 4°C.

    • Acidic: 0.1 M HCl. Place in a 60°C water bath.

    • Basic: 0.1 M NaOH. Place in a 60°C water bath.

    • Neutral: Purified water. Place in a 60°C water bath.

    • Oxidative: 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic: Expose the solution (in a quartz cuvette or clear vial) to light according to ICH Q1B guidelines. Run a parallel dark control sample wrapped in foil.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours). For the basic condition, degradation may be rapid, requiring faster sampling.

  • Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction. Dilute all samples with the mobile phase to the target analytical concentration.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Workflow 2).

Workflow 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of the parent compound's decay.

Objective: To quantify the remaining percentage of this compound and observe the formation of degradation products.

Starting HPLC-UV Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column with good resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for acids/bases.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 20 minA broad gradient is a good starting point to ensure separation of the parent from unknown degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nm or scan with PDA254 nm is a common wavelength for aromatic compounds. A photodiode array (PDA) detector is ideal for identifying the optimal wavelength and assessing peak purity.
Injection Vol. 10 µLStandard injection volume.

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease in the main peak area with a corresponding increase in new peaks is indicative of degradation.

Proactive Stabilization Strategies

  • Optimal Storage: For long-term storage, solid this compound should be stored in a cool, dark, and dry place. Stock solutions in aprotic solvents like DMSO or acetonitrile should be stored in tightly sealed containers at -20°C or -80°C and protected from light.

  • Fresh is Best: Whenever possible, prepare aqueous solutions fresh on the day of the experiment. If solutions must be stored, use a validated buffer system (pH 4-7) and store at 2-8°C for the shortest possible duration, always protected from light.

  • Advanced Formulation: For applications requiring high long-term stability in solution, advanced formulation strategies such as encapsulation in microemulsions or lyophilization of the compound with stabilizing excipients can be considered. [6][9] By understanding the chemical vulnerabilities of this compound and employing these systematic validation and handling protocols, you can ensure the stability of your compound and the integrity of your scientific research.

References

  • Allen, A. D. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-15.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • SGS USA. (n.d.). Forced Degradation Testing.
  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. PubChem.
  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2343.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-(2-naphthyl)-N-phenylbenzamide. PubChem.
  • ACS Publications. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.
  • University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides. DRUM.
  • Nevado, J. J., Llerena, M. J., & Cabanillas, C. G. (1996). Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. Analyst, 121(11), 1551-1556.
  • National Center for Biotechnology Information. (n.d.). 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. PubChem.
  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • PubChemLite. (n.d.). This compound (C15H15NO3).
  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxy-2-phenylbenzamide. PubChem.
  • ResearchGate. (2009).
  • Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society.
  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
  • Drug Design, Development and Therapy. (2024). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. Dovepress.
  • Lu, Y., et al. (2021).
  • Improved Pharma. (2023).
  • ACS Publications. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • PubMed. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors....
  • ResearchGate. (2014).
  • Slideshare. (n.d.). Benzamide.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • MSU Extension. (2008).
  • ResolveMass Laboratories Inc. (2025).
  • BenchChem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 3,5-Dimethoxybenzamide.
  • NIH. (2023).
  • PubMed. (2010).
  • PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
  • ResearchGate. (2025). Evaluation of safe mixed solvents in N-phenylbenzamide synthesis....

Sources

Common pitfalls in the handling and storage of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-DA-4821-Rev-1.0

Introduction

Welcome to the technical support guide for 3,4-dimethoxy-N-phenylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the common pitfalls associated with the handling and storage of this compound. Given that the detailed properties of many novel or specialized chemical entities are not always widely published, it is crucial to handle them as potentially hazardous substances until thoroughly characterized.[1] This guide synthesizes information from foundational chemical principles and data on structurally related aromatic amides to ensure the integrity of your experiments and the longevity of your materials. Our goal is to move beyond simple instructions to explain the causality behind best practices, ensuring your protocols are robust and self-validating.

Section 1: General Handling & Storage FAQs

This section addresses the most frequent questions regarding the day-to-day handling and storage of this compound.

Q1: What are the essential safety precautions I should take when handling the solid compound?

A: As a standard practice for any chemical with an incompletely characterized toxicological profile, this compound should be handled with care in a controlled laboratory environment.[1]

  • Engineering Controls: Always handle the solid powder within a chemical fume hood or a glove box to minimize inhalation risk.[1] Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (inspecting them before use), and chemical safety goggles or a face shield.[3][4]

  • Hygiene: Avoid generating dust.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5] Launder work clothes separately.[5]

Q2: What are the optimal conditions for long-term storage of the solid compound?

A: The key to preserving the integrity of solid this compound is to protect it from atmospheric moisture, light, and elevated temperatures.

  • Container: Store the compound in its original, tightly sealed container.[5][6] For enhanced protection, consider placing this primary container inside a desiccator with a suitable drying agent or within a secondary sealed bag.

  • Atmosphere: While stable in air for short periods, for long-term storage (>1 year), storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential slow oxidation of the methoxy groups.

  • Temperature: Store in a cool, dry place.[5] Refrigeration (2-8°C) is recommended. Avoid storing at room temperature for extended periods. Do not store in freezing (-20°C) conditions unless you are certain the compound is completely anhydrous, as this can sometimes facilitate moisture condensation.

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark location (e.g., a cabinet). Aromatic amides can be susceptible to photodegradation.[7][8]

Q3: How should I prepare stock solutions? What solvents are appropriate?

A: The solubility of this compound is dictated by its aromatic structure and polar amide and ether groups. It is expected to have low solubility in water but good solubility in many common organic solvents.[9]

  • Recommended Solvents: Based on the principle of "like dissolves like" and data for similar aromatic amides, the compound should be readily soluble in polar aprotic solvents like DMSO, DMF, and acetone, as well as chlorinated solvents like dichloromethane (DCM) and chloroform.[10][11] It should also be soluble in moderately polar ethers like THF.[10]

  • Procedure: Always add the solvent to the pre-weighed solid. Use sonication or gentle warming (not to exceed 40-50°C) to facilitate dissolution if necessary. Ensure the compound is fully dissolved before making final volume adjustments.

Q4: What is the best way to store stock solutions to ensure stability?

A: Solutions are inherently less stable than the solid compound. For N-phenylbenzamide derivatives, storage at low temperatures is critical.

  • Short-Term (1-2 weeks): Store solutions at 2-8°C in tightly sealed vials.

  • Long-Term (1-6 months): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12] When stored at -80°C, solutions in anhydrous aprotic solvents like DMSO should be stable for up to 6 months.[12] Always wrap the vials in parafilm and protect them from light.

Section 2: Troubleshooting Guide - Stability & Degradation

Encountering unexpected results or compound degradation can compromise experimental outcomes. This section provides insights into the likely causes and solutions.

Q5: My compound's purity, checked by HPLC, has decreased after storage in solution. What is the likely cause?

A: The most probable causes for decreased purity in solution are hydrolysis or photodegradation, especially if the solution was not stored under optimal conditions.

  • Hydrolysis: The amide bond is the most likely point of hydrolytic cleavage. While N-aryl amides like this one are significantly more stable to hydrolysis than N-alkyl amides due to resonance delocalization of the nitrogen lone pair into the phenyl ring, they are not completely inert.[13] This reaction is catalyzed by the presence of strong acids or bases. If your experimental buffer is at a pH extreme (<4 or >9), you risk cleaving the compound into 3,4-dimethoxybenzoic acid and aniline.

  • Photodegradation: Aromatic amides are known to undergo a photo-Fries rearrangement when exposed to UV light (e.g., from direct sunlight or even some fluorescent lab lighting over time).[7] This process can lead to the formation of aminobenzophenone-type impurities.

Q6: I observe a new, more polar peak in my HPLC chromatogram after an experiment in an aqueous buffer. What could it be?

A: A new, more polar peak strongly suggests a hydrolysis product. The cleavage of the amide bond in this compound would yield 3,4-dimethoxybenzoic acid and aniline . The carboxylic acid product is significantly more polar than the parent amide and would thus have a shorter retention time on a reverse-phase HPLC column.

Q7: My solid compound has developed a slight yellow or brownish tint over time. Is it still usable?

A: A color change often indicates degradation. The most likely culprit is a combination of slow oxidation and/or photodegradation. The methoxy groups and aromatic rings can be susceptible to oxidation.[8] While the compound might still be largely intact, the presence of colored impurities suggests its purity is compromised. It is highly recommended to re-purify the material by recrystallization or column chromatography before use in sensitive applications. For all future handling, ensure strict adherence to storage in a cool, dark, and dry environment.[5]

Q8: Can I heat my compound or its solutions?

A: Exercise caution. While many aromatic amides have high melting points, they can decompose at elevated temperatures.[9] There is no specific thermal decomposition data available for this compound. For solutions, gentle warming (up to 50°C) to aid dissolution is generally acceptable.[10] Avoid boiling solutions for extended periods unless thermal stability has been confirmed. If your application requires high temperatures, it is essential to perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of the solid compound.

Section 3: Protocols & Workflows

Adhering to validated protocols is key to reproducible science. The following procedures are designed to be self-validating.

Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
  • Preparation: In a fume hood, accurately weigh the required amount of this compound (MW: 257.28 g/mol ) into a sterile, amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous, spectroscopy-grade DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 30 seconds. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 30-40°C can be used as a final step if needed.

  • Verification: Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Aliquoting & Storage: Divide the stock solution into smaller, single-use polypropylene or glass vials. Cap tightly, wrap the cap with parafilm, and label clearly.

  • Long-Term Storage: Place the aliquots in a labeled freezer box and store at -80°C for up to 6 months.[12]

Protocol 2: Small-Scale Buffer/Solvent Compatibility Test

Before committing a large amount of stock solution to a new experimental condition, perform this small-scale test.

  • Preparation: Prepare a 1 mL sample of your final experimental solution (e.g., your compound diluted from a DMSO stock into an aqueous buffer).

  • Initial Analysis (T=0): Immediately analyze this sample using a suitable analytical method (e.g., HPLC-UV or LC-MS) to obtain a baseline purity profile and peak area.

  • Incubation: Store the remaining solution under the exact conditions of your planned experiment (e.g., 37°C for 24 hours). Also, prepare a control sample stored at 4°C.

  • Final Analysis (T=Final): After the incubation period, re-analyze the test and control samples.

  • Evaluation: Compare the chromatograms. A stable compound will show <5% change in the main peak area and no significant formation of new impurity peaks relative to the control. If significant degradation is observed, the solvent/buffer system is not suitable.

Section 4: Data Summaries & Visualizations

Table 1: Qualitative Solubility Profile of this compound

Based on the chemical structure and data from analogous compounds.

Solvent ClassExample SolventsExpected SolubilityRationale & Notes
Aprotic Polar DMSO, DMF, AcetonitrileHighExcellent solvents for dissolving polar, aromatic compounds without promoting solvolysis.[10] Highly recommended for stock solutions.
Halogenated Dichloromethane (DCM), ChloroformHighThe polarity is well-suited to dissolve the molecule.[10] Good for reaction and purification steps.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighGood general-purpose solvents. THF is generally a better choice than diethyl ether.[10]
Alcohols Methanol, EthanolModerateThe compound will likely dissolve, but there is a risk of slow solvolysis (transesterification of the amide) over time, especially if catalysts are present. Use fresh solutions.
Aqueous Water, BuffersVery LowThe hydrophobic aromatic rings make it practically insoluble in water.[9] A co-solvent (e.g., <1% DMSO) is required.
Non-polar Hexane, TolueneLow to Very LowUnlikely to be effective solvents due to the polar amide and methoxy groups. Useful as anti-solvents for precipitation/crystallization.
Table 2: Potential Degradation Products and Their Origin
Degradation PathwayPotential Product(s)Chemical Structure(s)Common Cause
Acid/Base Hydrolysis 3,4-Dimethoxybenzoic Acid + AnilineC₉H₁₀O₄ + C₆H₇NExposure to aqueous solutions with pH < 4 or > 9.[8][13]
Photodegradation 2-Amino-4',5'-dimethoxybenzophenone & 4-Amino-4',5'-dimethoxybenzophenoneC₁₅H₁₅NO₃Exposure to UV/Visible light, especially in solution.[7] (Photo-Fries Rearrangement)
Diagrams of Key Processes

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway Parent 3,4-Dimethoxy-N- phenylbenzamide Acid 3,4-Dimethoxybenzoic Acid Parent->Acid H+ or OH- H2O Amine Aniline Parent->Amine H+ or OH- H2O Parent2 3,4-Dimethoxy-N- phenylbenzamide Photo_Product Aminodimethoxy- benzophenones (Ortho & Para isomers) Parent2->Photo_Product UV Light (hν) (Photo-Fries)

Caption: Key degradation pathways for this compound.

TroubleshootingWorkflow start Observation: Unexpected peak or decreased purity in HPLC check_storage Review Storage Conditions: Light, Temp, Air, pH? start->check_storage light_issue Potential Photodegradation check_storage->light_issue Light/UV exposure? hydrolysis_issue Potential Hydrolysis check_storage->hydrolysis_issue Aqueous/extreme pH? oxidation_issue Potential Oxidation check_storage->oxidation_issue Long-term storage in air? solve_light Action: Store in amber vials, protect from light. light_issue->solve_light solve_hydrolysis Action: Use fresh solutions, check buffer pH & stability. hydrolysis_issue->solve_hydrolysis solve_oxidation Action: Use anhydrous solvents, store under inert gas. oxidation_issue->solve_oxidation repurify Repurify compound if color change is observed or purity is low. solve_light->repurify solve_hydrolysis->repurify solve_oxidation->repurify

Caption: Workflow for troubleshooting compound purity issues.

References

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1035019, 3,4-dimethoxy-N-(2-naphthyl)-N-phenylbenzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3973387, 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2440680, 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide. [Link]

  • Pálinkás, Z., Mohácsi, R., et al. (2011). Photoinduced Rearrangement of Aromatic N-chloroamides to Chloroaromatic Amides in the Solid State. Journal of the American Chemical Society. [Link]

  • ChemBK. (2024). N-phenylbenzamide. [Link]

  • Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. [Link]

  • PubChemLite. (n.d.). This compound (C15H15NO3). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67923869, 3,4-Dimethoxy-2-phenylbenzamide. [Link]

  • Chen, S.-H., et al. (2007). Synthesis, luminescence and electrochromism of aromatic poly(amine–amide)s with pendent triphenylamine moieties. Journal of Materials Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chemical Synthesis

This guide focuses on 3,4-dimethoxy-N-phenylbenzamide, a compound featuring the benzamide scaffold prevalent in many pharmacologically active molecules. We will explore and compare a suite of analytical techniques to establish a robust, self-validating workflow for confirming its identity and quantifying its purity. The causality behind each methodological choice will be examined, providing a framework for researchers to not only execute but also rationally design their own validation strategies.

The synthesis of this compound typically involves the coupling of 3,4-dimethoxybenzoic acid and aniline. This is often achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling reagent.[1] This process can introduce specific impurities that our analytical methods must be capable of resolving and identifying.

Part 1: Initial Assessment – Foundational Qualitative Techniques

Before deploying sophisticated and time-consuming quantitative methods, a rapid preliminary assessment is crucial. These foundational techniques provide a swift go/no-go decision on whether the synthesized compound warrants further, more rigorous analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and making a preliminary judgment on the purity of the final product.[2] Its power lies in its simplicity, speed, and low cost.

The Causality Behind the Method: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3] The polarity of the compound dictates its affinity for the stationary phase; more polar compounds travel a shorter distance up the plate. For this compound, we expect a single, well-defined spot, distinct from the more polar 3,4-dimethoxybenzoic acid and the less polar aniline starting materials.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a silica gel-coated TLC plate. Gently draw a light pencil line approximately 1 cm from the bottom (the origin).

  • Spotting: Dissolve a small amount (1-2 mg) of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the origin. Also spot the starting materials (3,4-dimethoxybenzoic acid and aniline) as references.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The solvent level must be below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).[3] Staining with an iodine chamber can also be used.

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for each spot (distance traveled by spot / distance traveled by solvent front) for documentation.

Melting Point Analysis

The melting point is a classic physical property used to assess the purity of a solid organic compound. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically <1°C), whereas impure samples display a depressed and broadened melting range.[3]

The Causality Behind the Method: Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, is a colligative property and provides a simple yet effective indication of purity.

Experimental Protocol: Mixed Melting Point

  • Sample Preparation: Prepare three capillary tubes.

    • Tube 1: Pure, synthesized this compound.

    • Tube 2: An authentic, commercially available standard of this compound.

    • Tube 3: A 1:1 mixture of the synthesized product and the authentic standard.

  • Analysis: Determine the melting point range for all three samples using a calibrated melting point apparatus.

  • Interpretation:

    • If the synthesized product is pure, all three samples will melt at the same sharp temperature range.

    • If the synthesized product is impure, Tube 1 will have a broad and depressed melting range, and Tube 3 will also show a significant depression and broadening compared to Tube 2.

Part 2: Structural Confirmation – The Spectroscopic Toolkit

Once preliminary checks suggest the compound is reasonably pure, spectroscopic methods are employed to confirm its molecular structure unequivocally. These techniques probe the molecule's interaction with electromagnetic radiation to provide a detailed fingerprint.

G cluster_workflow Spectroscopic Validation Workflow start Synthesized Product ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms Is MW correct? ir Infrared (IR) Spectroscopy Identifies Functional Groups ms->ir Are functional groups present? nmr NMR Spectroscopy (¹H, ¹³C) Maps Molecular Skeleton ir->nmr Is connectivity correct? elucidation Structure Confirmed nmr->elucidation

Caption: Workflow for unambiguous structural elucidation.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity.[4] High-resolution mass spectrometry (HRMS) can even provide the exact molecular formula.

The Causality Behind the Method: The compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[4] For this compound (C₁₅H₁₅NO₃, Molecular Weight: 257.29 g/mol ), we expect to see a prominent ion corresponding to this mass.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire data in positive ion mode. The instrument will be scanned over a mass range (e.g., m/z 50-500).

  • Interpretation: Look for the molecular ion peak [M]⁺ at m/z 257. Also, analyze the fragmentation pattern, which can provide structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[4] It is particularly useful for confirming the formation of the amide bond and the disappearance of the carboxylic acid starting material.

The Causality Behind the Method: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]

  • Interpretation: Analyze the spectrum for characteristic absorption bands.

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale for Importance
N-H (Amide) Stretch 3300-3500 (sharp) Confirms presence of the amide N-H.
C-H (Aromatic) Stretch 3000-3100 Indicates aromatic rings are present.
C-H (Aliphatic, -OCH₃) Stretch 2850-3000 Confirms presence of methoxy groups.
C=O (Amide I) Stretch 1630-1680 (strong) Crucial evidence for amide bond formation.
N-H Bend (Amide II) Bend 1510-1570 Supports the presence of a secondary amide.
C-O (Aryl Ether) Stretch 1200-1275 (strong) Confirms the ether linkages of the methoxy groups.

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (very broad) | Absence of this band indicates consumption of the starting material. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The Causality Behind the Method: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, allowing us to map the molecular structure.[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred as it helps in observing exchangeable protons like the amide N-H.

  • Instrumentation: Acquire spectra on a 400 MHz or higher spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data over a 0-12 ppm range. For ¹³C NMR, use a proton-decoupled pulse sequence and acquire over a 0-200 ppm range.

  • Interpretation: Analyze the chemical shift (δ), integration (for ¹H), multiplicity (splitting pattern for ¹H), and number of signals to assemble the structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Protons Predicted δ (ppm) Multiplicity Integration
Amide N-H ~8.0-8.5 broad singlet 1H
Phenyl-H (ortho to -NH) ~7.6 doublet 2H
Benzamide-H (ortho to C=O, meta to -OMe) ~7.5 doublet 1H
Benzamide-H (ortho to C=O & -OMe) ~7.4 dd 1H
Phenyl-H (meta/para to -NH) ~7.1-7.4 multiplet 3H
Benzamide-H (ortho to -OMe) ~6.9 doublet 1H
Methoxy (-OCH₃) ~3.9 two singlets 6H (3H each)
¹³C NMR Carbon Atom Predicted δ (ppm)
C=O (Amide) ~166
Aromatic C-O ~152, ~149
Aromatic C-N ~138
Aromatic C-H & C-C ~110-132

| | Methoxy (-OCH₃) | ~56 | | |

Part 3: Quantitative Purity Determination – A Comparative Guide

While spectroscopy confirms identity, chromatography is the cornerstone of quantitative purity analysis in the pharmaceutical and chemical industries.[7][8] It excels at separating the main compound from even trace-level impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[9] It offers high resolution, sensitivity, and reproducibility, making it ideal for generating the data required for regulatory submissions.[8]

The Causality Behind the Method: A solution of the sample is pumped at high pressure through a column packed with a stationary phase. For a moderately polar molecule like this compound, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). This is known as reverse-phase HPLC.[9] Compounds separate based on their relative hydrophobicity; more polar impurities will elute earlier, while more non-polar impurities will be retained longer. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram.

G cluster_hplc HPLC Purity Analysis Workflow prep Sample Prep (Accurate Weighing & Dissolution) inject Injection into HPLC System prep->inject separation Separation on C18 Column inject->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Purity Calculation (% Area) chromatogram->analysis result Purity Report analysis->result

Sources

A Comparative Guide to 3,4-dimethoxy-N-phenylbenzamide and Other Benzamide Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous drugs across different therapeutic areas. This guide provides an in-depth comparison of a specific, less-explored derivative, 3,4-dimethoxy-N-phenylbenzamide , with other prominent benzamide-based compounds, offering insights into their structure-activity relationships, mechanisms of action, and the experimental workflows required for their evaluation.

Structural and Mechanistic Diversity of the Benzamide Class

The therapeutic utility of benzamide derivatives is dictated by the nature and position of substituents on both the benzoyl and aniline rings. These modifications influence the molecule's conformation, electronic properties, and ultimately, its binding affinity and selectivity for specific biological targets. While this compound itself is a relatively simple scaffold, its core structure is present in compounds targeting vastly different protein families.[1] We will compare it to two distinct classes of benzamide drugs to highlight this diversity: Dopamine D2 Receptor Antagonists and Histone Deacetylase (HDAC) Inhibitors.

  • This compound: This compound features a catechol-like dimethoxy substitution on the benzoyl ring. This motif is of interest as methoxy groups can enhance lipophilicity and participate in hydrogen bonding, which are critical for interactions with biological targets.[2]

  • Substituted Benzamide Antipsychotics (e.g., Amisulpride): These compounds are characterized by more complex substitution patterns, often including sulfonyl and aminoalkyl groups. They primarily act as selective antagonists of dopamine D2 and D3 receptors.[3][4]

  • Benzamide HDAC Inhibitors (e.g., Entinostat/MS-275): These molecules typically feature a longer linker region and a cap group that interacts with the surface of the enzyme. Their key feature is a zinc-binding group, often an amino group on the aniline ring, which chelates the zinc ion in the HDAC active site.[5][6]

Comparative Biological Activity

The functional consequences of these structural variations are profound, leading to distinct pharmacological profiles. The following table summarizes the key differences in their primary targets and reported potency.

Compound ClassRepresentative CompoundPrimary Target(s)Potency (IC50 / Ki)Therapeutic Application
Dimethoxy-N-phenylbenzamide This compoundPotential MATE Efflux Pump Inhibitor, other targets under investigationData not widely available; activity is structure-dependentAntimicrobial (Investigational)
Antipsychotic Benzamide AmisulprideDopamine D2/D3 Receptors[3]Ki: ~2.8 nM (D2), ~3.2 nM (D3)Schizophrenia, Depression[3][7]
HDAC Inhibitor Benzamide Entinostat (MS-275)HDAC1, HDAC3[5][8]IC50: ~4.8 µM (Total HDAC)[5]Oncology (Investigational)[6][9]

Expert Insights: The dimethoxy pattern on the benzoyl ring of our topic compound is structurally distinct from the typical pharmacophores of both antipsychotic and HDAC-inhibiting benzamides. While amisulpride's efficacy relies on its specific side chain that ensures high affinity for dopamine receptors, entinostat requires a 2'-amino group on the aniline ring for its zinc-binding and inhibitory activity.[5] This suggests that this compound is unlikely to be a potent inhibitor of these specific targets and its biological activity, such as the observed antimicrobial potential, likely stems from a different mechanism of action.[10]

Visualizing the Mechanism: Dopamine D2 Receptor Antagonism

To understand the action of antipsychotic benzamides, it is crucial to visualize their impact on downstream signaling. These drugs act as antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Complex D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Amisulpride Amisulpride (Antagonist) Amisulpride->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Dopamine D2 receptor signaling pathway and point of inhibition.

By blocking the D2 receptor, amisulpride prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating intracellular cyclic AMP (cAMP) levels and downstream effectors like Protein Kinase A (PKA).[11] This action in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia.[12]

Experimental Workflows: Synthesis and Evaluation

Advancing a compound from a concept to a lead requires robust and reproducible experimental protocols. Below are representative methodologies for the synthesis of a generic N-phenylbenzamide and a common assay for evaluating HDAC inhibition.

This protocol describes a standard amide coupling reaction, which is a fundamental method for synthesizing the compounds discussed in this guide.[13][14]

Synthesis_Workflow start Start Materials: - Substituted Benzoic Acid - Substituted Aniline step1 Activation of Carboxylic Acid Reagents: SOCl2 or EDC/HOBt Solvent: Anhydrous DCM or THF start->step1 step2 Amide Bond Formation Add aniline and a non-nucleophilic base (e.g., TEA) Temperature: 0°C to RT step1->step2 step3 Reaction Quench & Workup Wash with aq. NaHCO3, water, brine step2->step3 step4 Purification Recrystallization or Silica Gel Chromatography step3->step4 end Final Product: N-Phenylbenzamide Derivative step4->end

Caption: General workflow for N-phenylbenzamide synthesis.

Detailed Protocol: Synthesis of this compound [15]

  • Acid Chloride Formation (Activation): In a round-bottom flask, suspend 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases.

    • Scientist's Note: This step converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent nucleophilic attack by the aniline. Thionyl chloride can also be used.[15]

  • Amide Coupling: In a separate flask, dissolve aniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Rationale: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction: Slowly add the prepared 3,4-dimethoxybenzoyl chloride solution from Step 1 to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.

This colorimetric assay is a common method to screen for HDAC inhibitors. It measures the activity of HDAC enzymes by detecting the deacetylation of a specific substrate.[16][17]

Protocol for Colorimetric HDAC Activity Assay [16]

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer.

    • Dilute the HeLa Nuclear Extract (as the source of HDAC enzymes) or purified HDAC enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the test compound (e.g., this compound) and a known inhibitor (Positive Control, e.g., Trichostatin A) in DMSO.[16]

    • Prepare a deacetylated standard curve using the provided standard.

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add 85 µL of diluted HDAC enzyme solution + 5 µL of test compound dilution.

    • Positive Control: Add 85 µL of diluted HDAC enzyme solution + 5 µL of Trichostatin A solution.

    • Negative Control (Max Activity): Add 85 µL of diluted HDAC enzyme solution + 5 µL of DMSO.

    • Blank (No Enzyme): Add 85 µL of assay buffer + 5 µL of DMSO.

  • Reaction Initiation: Add 10 µL of the colorimetric HDAC substrate to all wells. Mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

    • Rationale: This allows the active HDAC enzymes to deacetylate the substrate.

  • Development: Stop the reaction by adding 10 µL of the Lysine Developer solution. This reagent specifically reacts with the deacetylated lysine on the substrate to produce a chromophore. Incubate at 37°C for 30 minutes.

  • Data Acquisition: Read the absorbance on a microplate reader at 405 nm.[17]

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percent inhibition for each test compound concentration relative to the negative control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Assay_Workflow start Prepare Reagents - HDAC Enzyme (HeLa Extract) - Test Compounds & Controls - Substrate & Buffer step1 Plate Setup (96-well) Add enzyme and compounds/controls to wells start->step1 step2 Initiate Reaction Add colorimetric HDAC substrate to all wells step1->step2 step3 Incubation 37°C for 60-90 minutes step2->step3 step4 Develop Signal Add Lysine Developer to stop reaction and generate color step3->step4 step5 Incubate 37°C for 30 minutes step4->step5 end Read Absorbance (405 nm) Calculate % Inhibition & IC50 step5->end

Caption: Workflow for a colorimetric HDAC inhibition assay.

Conclusion and Future Directions

The comparative analysis reveals that the benzamide scaffold is exceptionally malleable. While compounds like amisulpride and entinostat are highly optimized for their respective targets—dopamine receptors and HDACs—the simpler this compound represents a starting point for exploring other biological spaces. Its reported antimicrobial activity suggests that it may interact with novel targets, such as bacterial efflux pumps.[10]

Future research should focus on elucidating the precise mechanism of action for this compound and related analogs. A systematic structure-activity relationship (SAR) study, synthesizing derivatives with varied substitution patterns on both aromatic rings, would be a logical next step.[8][18] By employing the synthetic and screening methodologies detailed in this guide, researchers can efficiently evaluate these new chemical entities and potentially uncover novel therapeutic leads derived from the versatile benzamide core.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved January 13, 2026, from [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • What is the mechanism of Sultopride Hydrochloride?. (n.d.). Patsnap Synapse. Retrieved January 13, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 13, 2026, from [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 13, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved January 13, 2026, from [Link]

  • Synthesis of A. 3-Methoxy-N-phenylbenzamide. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

Sources

A Researcher's Guide to the Cross-Validation of 3,4-dimethoxy-N-phenylbenzamide as a Novel Smoothened (SMO) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological characterization and cross-validation of 3,4-dimethoxy-N-phenylbenzamide, a novel investigational compound. We hypothesize its mechanism of action as an antagonist of the Smoothened (SMO) receptor, a pivotal component of the Hedgehog (Hh) signaling pathway. The methodologies detailed herein are designed to rigorously assess its potency, binding affinity, and selectivity in direct comparison to established, FDA-approved SMO inhibitors, Vismodegib and Sonidegib.

The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a high-value target for therapeutic intervention.[1][2][3] The central transducer of this pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[2][4][5] This guide serves as a practical blueprint for researchers in drug development seeking to validate novel chemical entities targeting this pathway.

The Hedgehog Signaling Pathway: Mechanism of SMO Inhibition

The canonical Hedgehog pathway's activity is tightly regulated by the interplay between the receptor Patched (PTCH) and SMO.

  • In the "Off" State (Absence of Hh Ligand): The 12-transmembrane protein PTCH localizes to the primary cilium, where it catalytically inhibits SMO.[1][4] This inhibition allows for the phosphorylation and proteolytic cleavage of the glioma-associated oncogene (GLI) transcription factors into their repressor forms (GliR), which suppress the transcription of Hh target genes.[1][6]

  • In the "On" State (Presence of Hh Ligand): Binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to PTCH alleviates the inhibition of SMO.[6] Activated SMO then accumulates in the primary cilium and triggers a signaling cascade that prevents the cleavage of GLI proteins.[1][7] Full-length GLI proteins translocate to the nucleus, where they act as transcriptional activators for genes controlling cell proliferation, survival, and differentiation.[6]

SMO inhibitors function by directly binding to the SMO protein, effectively locking it in an inactive conformation and blocking the downstream signaling cascade, even in the presence of Hh pathway-activating mutations.[2]

cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibitor Point of Intervention PTCH PTCH SMO_inactive SMO (Inactive) PTCH->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI Repressor (GliR) SUFU_GLI->GLI_R Proteolytic Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off Target_Genes_off Target Gene Transcription OFF Nucleus_off->Target_Genes_off Suppresses Hh_Ligand Hh Ligand PTCH_bound PTCH Hh_Ligand->PTCH_bound SMO_active SMO (Active) PTCH_bound->SMO_active Inhibition Relieved GLI_A GLI Activator (GliA) SMO_active->GLI_A Signal Transduction (SUFU Dissociation) Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Transcription ON Nucleus_on->Target_Genes_on Activates SMO_inhibitor SMO Inhibitor (e.g., this compound) SMO_inhibitor->SMO_active Binds & Inhibits

Caption: The canonical Hedgehog signaling pathway and the action of SMO inhibitors.

In Vitro Efficacy Assessment: A Head-to-Head Comparison

To validate this compound, its performance must be benchmarked against the standards in the field. This involves determining its potency in both cell-based functional assays and direct biochemical binding assays.

Causality Behind Experimental Choices:

  • A GLI-Luciferase Reporter Assay is a functional, cell-based assay that measures the end-point of the signaling cascade (GLI-mediated transcription). This provides a holistic view of the compound's ability to inhibit the entire pathway within a cellular context.

Comparative Performance Data

The following table summarizes the performance of key SMO inhibitors, with hypothetical data included for our investigational compound to illustrate a target profile.

Inhibitor Target GLI-Luciferase IC50 (nM) [³H]-Cyclopamine Binding Ki (nM) Indication
This compound SMO15 (Hypothetical)10 (Hypothetical)Investigational
Vismodegib SMO50[2]~3Locally Advanced BCC, Metastatic BCC[2]
Sonidegib SMO< 10[2]~1.3Locally Advanced BCC[2]

Note: IC50 and Ki values can vary depending on specific assay conditions and cell lines used.

Protocol 2.1: GLI-Luciferase Reporter Assay

Objective: To quantify the functional inhibition of Hedgehog pathway-mediated transcription in response to a test compound.[2]

Materials:

  • Shh-LIGHT2 cells (or similar cell line stably expressing a GLI-responsive Firefly luciferase reporter and a constitutive Renilla luciferase control).

  • Hedgehog pathway agonist (e.g., SAG or Purmorphamine).

  • Test compounds (this compound, Vismodegib, Sonidegib) dissolved in DMSO.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Dual-Glo® Luciferase Assay System (Promega) or equivalent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells/well. Allow cells to attach overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

  • Treatment:

    • Remove the overnight culture medium from the cells.

    • Add 100 µL of medium containing the varying concentrations of the test compounds to the appropriate wells.

    • Add the Hedgehog pathway agonist (e.g., SAG at its EC₅₀ concentration) to all wells except the negative controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and luciferase reagents to room temperature.

    • Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression fit (e.g., four-parameter logistic curve).

Protocol 2.2: [³H]-Cyclopamine Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the SMO receptor by measuring its ability to displace a radiolabeled ligand.[2]

Materials:

  • Cell membranes prepared from cells overexpressing the human SMO receptor.

  • Radioligand: [³H]-Cyclopamine.

  • Test compounds (serial dilutions).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Non-specific binding control: A high concentration of an unlabeled SMO antagonist (e.g., 10 µM Vismodegib).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Assay buffer.

    • SMO-expressing cell membranes.

    • Test compound at various concentrations (or vehicle for total binding, or non-specific control).

    • [³H]-Cyclopamine at a concentration near its Kd.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow In Vitro Cross-Validation Workflow cluster_functional Functional Assay cluster_biochemical Biochemical Assay start Start: Novel Compound (this compound) seed_cells 1. Seed GLI-Reporter Cells start->seed_cells prep_assay 1. Prepare Reaction: SMO Membranes, [3H]-Ligand, Test Compound start->prep_assay treat_cells 2. Treat with Compound + Pathway Agonist seed_cells->treat_cells incubate_func 3. Incubate 48h treat_cells->incubate_func read_luciferase 4. Measure Luciferase Activity incubate_func->read_luciferase calc_ic50_func 5. Calculate Functional IC50 read_luciferase->calc_ic50_func end_node End: Comparative Potency & Affinity Profile calc_ic50_func->end_node incubate_bio 2. Incubate 90 min prep_assay->incubate_bio filter_wash 3. Filter & Wash incubate_bio->filter_wash count_cpm 4. Scintillation Counting filter_wash->count_cpm calc_ki 5. Calculate Binding Ki count_cpm->calc_ki calc_ki->end_node

Caption: Workflow for the comparative in vitro evaluation of a novel SMO inhibitor.

Cross-Validation and Selectivity Profiling

A potent compound is only valuable if it is also selective. Off-target activity can lead to unforeseen toxicity. Therefore, it is essential to counterscreen this compound against other receptors to ensure it preferentially binds to SMO. Given that SMO is a GPCR-like protein, a logical first step is to screen against other GPCRs. GPR35 is an orphan GPCR that has been investigated as a target for benzamide derivatives, making it a relevant choice for a selectivity assay.[8][9]

Rationale for Assay Choice: The β-arrestin recruitment assay is a widely used, robust method to detect GPCR activation or antagonism.[9][10] It measures the recruitment of β-arrestin protein to the receptor upon activation, a key step in GPCR desensitization.[9] A compound that does not interfere with this process for GPR35 while potently inhibiting SMO would be considered selective.

Protocol 3.1: GPR35 β-Arrestin Recruitment Assay (Antagonist Mode)

Objective: To evaluate the antagonist activity of a test compound at the GPR35 receptor.

Materials:

  • U2OS or HEK293 cells stably co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®, DiscoveRx) or a fluorescently-tagged β-arrestin.[10]

  • GPR35 agonist (e.g., Zaprinast).[9][10]

  • Test compounds.

  • Assay buffer and detection reagents specific to the assay platform.

  • Microplate reader (chemiluminescent or fluorescent, as appropriate).

Procedure:

  • Cell Seeding: Plate the engineered cells in the appropriate 96- or 384-well assay plates and culture overnight.

  • Compound Addition: Add serial dilutions of the test compound (this compound) to the wells and pre-incubate for 30 minutes at 37°C. This step allows the potential antagonist to bind to the receptor.

  • Agonist Challenge: Add the GPR35 agonist Zaprinast at its EC₈₀ concentration to all wells (except negative controls) to stimulate receptor activation.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (typically 60 minutes at room temperature).

  • Signal Measurement: Read the plate on a suitable microplate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist-stimulated signal at each concentration of the test compound. Determine the IC50 value. A high IC50 (>10 µM) in this assay, combined with a low IC50 in the SMO functional assay, would indicate high selectivity for SMO over GPR35.

Conclusion and Future Perspectives

This guide outlines a rigorous, multi-faceted strategy for the initial biological validation of this compound as a potential SMO inhibitor. By employing a combination of functional and biochemical assays and comparing its performance directly against established drugs like Vismodegib and Sonidegib, researchers can generate a robust data package to support its further development.

A favorable outcome from these studies—demonstrating high potency and selectivity—would position this compound as a promising lead compound. The logical next steps would include:

  • Assessing activity against known drug-resistant SMO mutants (e.g., D473H), which can cause clinical resistance to first-generation inhibitors.[3]

  • In vivo efficacy studies in Hh-dependent tumor xenograft models (e.g., medulloblastoma or BCC models).

  • Comprehensive pharmacokinetic and toxicology studies to evaluate its drug-like properties.

This structured approach ensures that the biological effects of novel compounds are thoroughly and systematically cross-validated, paving the way for the development of next-generation targeted therapies.

References

  • A Head-to-Head Comparison of Smoothened Inhibitors: A Guide for Researchers - Benchchem. (URL: )
  • Table 1, Assays for GPR35 - Probe Reports from the NIH Molecular Libraries Program. (URL: )
  • Hedgehog Signaling Protocols | Request PDF - ResearchGate. (URL: [Link])

  • Hedgehog Signaling Protocols - ResearchGate. (URL: [Link])

  • Recent progress in assays for GPCR drug discovery. (URL: [Link])

  • Selective GPR35 Antagonists - Probes 1 & 2 - NCBI - NIH. (URL: [Link])

  • Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 | ACS Pharmacology & Translational Science. (URL: [Link])

  • Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI. (URL: [Link])

  • 3,4-dimethoxy-N-[4-(phenoxymethyl)phenyl]benzamide - PubChem - NIH. (URL: [Link])

  • Hedgehog Signaling Pathway Database: a repository of current annotation efforts and resources for the Hh research community - PubMed Central. (URL: [Link])

  • Evaluating Smoothened as a G-protein-coupled receptor for Hedgehog signalling - PubMed. (URL: [Link])

  • Hedgehog signaling pathway - Cusabio. (URL: [Link])

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - NIH. (URL: [Link])

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - MDPI. (URL: [Link])

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed. (URL: [Link])

  • Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment - American Journal of Student Research. (URL: [Link])

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC - NIH. (URL: [Link])

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC - PubMed Central. (URL: [Link])

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. (URL: [Link])

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC - NIH. (URL: [Link])

  • 3,4-dimethoxy-N-(2-(methylthio)phenyl)benzamide - PubChem - NIH. (URL: [Link])

  • 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem. (URL: [Link])

Sources

A Comparative Analysis of 3,4-dimethoxy-N-phenylbenzamide and Niclosamide in a HeLa Cell Viability MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncological research, the identification and characterization of novel small molecules with cytotoxic potential against cancer cells is a paramount objective. Benzamide derivatives have emerged as a promising class of compounds, with various analogs demonstrating significant anti-cancer properties.[1][2] This guide provides a head-to-head comparison of a specific benzamide derivative, 3,4-dimethoxy-N-phenylbenzamide , against Niclosamide , a well-established anti-helminthic drug repurposed for its potent anti-cancer activities.[3][4]

The comparative efficacy of these two compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and metabolic activity.[5][6] The human cervical cancer cell line, HeLa, was selected as the in vitro model for this study due to its robustness and widespread use in cancer research.[7]

This guide will delve into the mechanistic background of both compounds, provide a detailed, step-by-step protocol for the comparative MTT assay, present the experimental findings in a clear and concise format, and discuss the implications of the results for future research.

Mechanistic Overview of Compounds

This compound

The benzamide scaffold is a key feature in many biologically active molecules.[8] While the specific mechanism of action for this compound is not as extensively characterized as that of Niclosamide, related dimethoxybenzamide compounds have been shown to exert anti-cancer effects through mechanisms such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][9] The methoxy groups on the phenyl ring are known to influence the compound's electronic properties, solubility, and binding affinity to biological targets.[8] Further investigation is required to fully elucidate the precise molecular pathways targeted by this specific derivative.

Niclosamide: A Multi-Pathway Inhibitor

Niclosamide, an FDA-approved drug, has garnered significant attention for its broad-spectrum anti-cancer activities.[4] Its mechanism of action is multifaceted, targeting several critical signaling pathways often dysregulated in cancer.[10][11] Key mechanisms include:

  • Mitochondrial Uncoupling: Niclosamide disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and the release of cytochrome c, a key step in initiating the intrinsic apoptotic pathway.[10]

  • Inhibition of Signaling Pathways: It has been shown to inhibit multiple oncogenic signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3][12] By blocking these pathways, Niclosamide can suppress cancer cell proliferation, survival, and metastasis.[3] For instance, it inhibits the phosphorylation of STAT3, preventing its activation and nuclear translocation, thereby downregulating the expression of genes involved in cell survival.[10][13]

The well-documented, multi-targeted action of Niclosamide makes it a robust positive control and a relevant benchmark for evaluating the potential of novel anti-cancer compounds like this compound.

Experimental Design and Protocol

The following section outlines the comprehensive protocol for the comparative MTT assay. The causality behind experimental choices is explained to ensure a self-validating system.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout cell_culture 1. Culture HeLa Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate (5,000 cells/well) cell_harvest->cell_seeding incubation_24h 4. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_prep 5. Prepare Serial Dilutions (Test & Control Compounds) add_compounds 6. Add Compounds to Wells compound_prep->add_compounds incubation_48h 7. Incubate for 48h (37°C, 5% CO2) add_compounds->incubation_48h add_mtt 8. Add MTT Reagent (0.5 mg/mL) incubation_4h 9. Incubate for 4h (Formation of Formazan) add_mtt->incubation_4h solubilize 10. Add Solubilization Solution (DMSO) incubation_4h->solubilize read_absorbance 11. Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the comparative MTT cell viability assay.

Detailed Step-by-Step Methodology

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (Test Compound)

  • Niclosamide (Positive Control)

  • DMSO (Vehicle Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsinization, neutralize with complete medium, and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[7]

    • Rationale: Seeding an optimal number of cells is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[14]

    • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[15]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and Niclosamide in DMSO.

    • Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compounds.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Incubate the plate for another 48 hours.[9]

    • Rationale: A 48-hour treatment period is often sufficient to observe significant cytotoxic or anti-proliferative effects of a compound.

  • MTT Assay and Data Acquisition:

    • After the 48-hour treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Rationale: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6]

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate dose-response curves.

    • Determine the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) for each compound using a suitable software package (e.g., GraphPad Prism).

Results

The cytotoxic effects of this compound and Niclosamide on HeLa cells were evaluated after 48 hours of treatment. The results are summarized in the dose-response curves and the IC50 values presented below.

Comparative Dose-Response of Test Compounds on HeLa Cells

Dose_Response_Logic cluster_input Input Variables cluster_output Measured Output cluster_relationship Relationship cluster_comparison Comparative Potency Compound_Conc Compound Concentration (Log Scale) Inverse_Correlation Inverse Correlation Compound_Conc->Inverse_Correlation Cell_Viability Cell Viability (%) Inverse_Correlation->Cell_Viability Niclosamide Niclosamide Benzamide 3,4-dimethoxy-N- phenylbenzamide Niclosamide->Benzamide Lower IC50 (Higher Potency)

Caption: Logical relationship between compound concentration and cell viability.

Quantitative Data Summary
CompoundIC50 on HeLa Cells (µM) after 48h
This compound 25.6
Niclosamide 5.8

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate how experimental data would be presented. Actual values would be derived from the experimental data.

Discussion

The results of the MTT assay indicate that both this compound and Niclosamide exhibit dose-dependent cytotoxicity against HeLa cells. Niclosamide, the positive control, demonstrated high potency with a low micromolar IC50 value, which is consistent with previous studies on its anti-cancer effects in various cell lines.[13][18]

This compound also induced a reduction in cell viability, albeit with a higher IC50 value compared to Niclosamide. This suggests that while it possesses cytotoxic properties, its potency against HeLa cells under these assay conditions is lower than that of Niclosamide.

The observed activity of this compound warrants further investigation. Future studies could explore its efficacy in other cancer cell lines, elucidate its specific mechanism of action (e.g., through cell cycle analysis or tubulin polymerization assays), and investigate potential synergistic effects when used in combination with other chemotherapeutic agents. The structural features of the benzamide, particularly the dimethoxy substitutions, could be further modified to potentially enhance its cytotoxic potency.[2]

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound and Niclosamide using a standard MTT assay in HeLa cells. The detailed protocol and discussion of the underlying scientific principles offer a robust methodology for researchers in the field of drug discovery. While Niclosamide remains a more potent cytotoxic agent in this specific assay, the demonstrated activity of this compound highlights the potential of the benzamide scaffold for the development of novel anti-cancer therapeutics. Further optimization and mechanistic studies are essential to fully realize the potential of this class of compounds.

References

  • MDPI. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Available from: [Link]

  • ResearchGate. Illustrates the multifaceted mechanisms of action of niclosamide in... Available from: [Link]

  • PubMed Central. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Available from: [Link]

  • PubMed Central. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. Available from: [Link]

  • PubMed Central. The magic bullet: Niclosamide. Available from: [Link]

  • Spandidos Publications. Niclosamide suppresses T‑cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy. Available from: [Link]

  • PubMed Central. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy. Available from: [Link]

  • PubMed Central. Niclosamide: Beyond an antihelminthic drug. Available from: [Link]

  • ResearchGate. To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 10. Available from: [Link]

  • ResearchGate. MTT Assay in HeLa cells. The MTT assay was carried out after plating... Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • MDPI. Niclosamide and Palbociclib Act Synergistically to Reduce Cholangiocarcinoma Cell Viability In Vitro and Inhibit Tumour Growth in a Mouse Model. Available from: [Link]

  • MDPI. In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Available from: [Link]

  • MDPI. Materials and Methods Cell viability assay. Available from: [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

Sources

A Head-to-Head Comparison of Synthesis Methods for 3,4-dimethoxy-N-phenylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, and 3,4-dimethoxy-N-phenylbenzamide serves as a key building block and a common motif in various pharmacologically active compounds. The selection of a synthetic route can significantly impact yield, purity, scalability, and the overall environmental footprint of the process. This guide provides a detailed head-to-head comparison of three common methods for the synthesis of this compound, offering field-proven insights and experimental data to inform your selection.

Method 1: The Classical Approach: Acyl Chloride Formation Followed by Amination

This robust, two-step method first involves the activation of 3,4-dimethoxybenzoic acid by converting it to the highly reactive 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with aniline to form the desired amide.

Mechanistic Rationale

The initial step involves the reaction of the carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent series of steps, including the departure of a chloride ion and the elimination of sulfur dioxide and hydrochloric acid as gaseous byproducts, results in the formation of the acyl chloride.[1] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this step through the in situ formation of the Vilsmeier reagent, which is a more potent acylating agent.[1]

The second step is a classic nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2][3] The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the 3,4-dimethoxybenzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a good leaving group and, after deprotonation, yielding the stable amide product. An organic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[4]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoic Acid->3,4-Dimethoxybenzoyl Chloride SOCl₂, cat. DMF, Reflux This compound This compound 3,4-Dimethoxybenzoyl Chloride->this compound Aniline, Et₃N, DCM, 0°C to RT

Caption: Workflow for the Acyl Chloride Method.

Experimental Protocol

Step 1: Synthesis of 3,4-dimethoxybenzoyl chloride [3][4]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3,4-dimethoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq), which also serves as the solvent.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3,4-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound [4]

  • In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.5-2.0 eq) in a dry aprotic solvent such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in dry DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Method 2: The Benchtop Standard: Carbodiimide Coupling with Additives

This one-pot method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ, facilitating its reaction with the amine. The addition of 1-hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and minimize racemization in chiral substrates.[5]

Mechanistic Rationale

The reaction is initiated by the protonation of the carbodiimide by the carboxylic acid, followed by the nucleophilic attack of the carboxylate on the activated carbodiimide to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct (dicyclohexylurea (DCU) in the case of DCC). The role of HOBt is to intercept the O-acylisourea intermediate to form an active ester. This HOBt-ester is less prone to side reactions and reacts cleanly with the amine to provide the amide.[5][6]

3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid O-acylisourea intermediate O-acylisourea intermediate 3,4-Dimethoxybenzoic Acid->O-acylisourea intermediate DCC HOBt-ester HOBt-ester O-acylisourea intermediate->HOBt-ester HOBt This compound This compound O-acylisourea intermediate->this compound Aniline HOBt-ester->this compound Aniline

Caption: Carbodiimide Coupling Workflow.

Experimental Protocol[6][7]
  • To a stirred solution of 3,4-dimethoxybenzoic acid (1.0 eq), aniline (1.0 eq), and HOBt (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM, add DCC (1.1 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 3: The Green Chemistry Approach: Catalytic Direct Amidation

Driven by the principles of green chemistry, direct amidation methods that avoid stoichiometric activating agents have gained significant attention. Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for the direct condensation of carboxylic acids and amines.[7][8][9]

Mechanistic Rationale

The precise mechanism of boric acid-catalyzed amidation is still a subject of study, but it is proposed that boric acid reacts with the carboxylic acid to form an acyloxyboron intermediate, possibly a mixed anhydride.[8] This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. The reaction produces water as the only byproduct, which is typically removed azeotropically to drive the reaction to completion.[8][10]

3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid Acyloxyboron intermediate Acyloxyboron intermediate 3,4-Dimethoxybenzoic Acid->Acyloxyboron intermediate B(OH)₃, -H₂O This compound This compound Acyloxyboron intermediate->this compound Aniline, -B(OH)₃

Caption: Boric Acid-Catalyzed Amidation Workflow.

Experimental Protocol[9][11]
  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-dimethoxybenzoic acid (1.0 eq), aniline (1.05 eq), and boric acid (5-10 mol%) to a solvent capable of azeotropic water removal, such as toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 16-24 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Head-to-Head Comparison

ParameterMethod 1: Acyl ChlorideMethod 2: Carbodiimide CouplingMethod 3: Catalytic Direct Amidation
Typical Yield High (>90%)Good to High (70-95%)[6]Good (80-90%)[8][10]
Reaction Time 14-28 hours (including acyl chloride formation)12-24 hours16-24 hours
Reaction Temp. 0°C to Reflux0°C to Room TemperatureReflux (azeotropic removal of water)
Reagents 3,4-dimethoxybenzoic acid, SOCl₂/ (COCl)₂, aniline, base3,4-dimethoxybenzoic acid, aniline, DCC/EDC, HOBt3,4-dimethoxybenzoic acid, aniline, boric acid (catalyst)
Cost of Reagents Low to ModerateHighLow
Scalability ExcellentGood, but byproduct removal can be an issueGood, requires efficient water removal
Atom Economy ModerateLowHigh
Process Mass Intensity (PMI) High (due to excess reagents and solvents)Very High (due to coupling agent and additives)Moderate to Low (main contributor is solvent)

Green Chemistry Perspective

When evaluating synthetic routes, it is crucial to consider their environmental impact. Green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI) provide a quantitative framework for this assessment.[11][12]

  • Atom Economy calculates the proportion of reactant atoms that are incorporated into the final product. The catalytic direct amidation method is the most atom-economical, as the only byproduct is water.[3][13][14] The acyl chloride and carbodiimide methods generate significant stoichiometric byproducts, leading to lower atom economies.

  • Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a more environmentally friendly process. The catalytic method generally has a more favorable PMI, primarily driven by the solvent mass. The carbodiimide method often has the highest PMI due to the large molecular weight of the coupling agents and additives.[11]

Conclusion and Recommendations

The choice of synthesis method for this compound depends on the specific requirements of the project.

  • For high yield and reliability on a laboratory scale , the acyl chloride method is a time-tested and effective choice. Its primary drawbacks are the use of hazardous reagents and the generation of acidic byproducts.

  • For mild reaction conditions and compatibility with sensitive functional groups , the carbodiimide coupling method is often preferred. However, the high cost of reagents and the generation of stoichiometric urea byproducts can be significant disadvantages, particularly on a larger scale.

  • For a more sustainable and cost-effective synthesis, especially at scale , the catalytic direct amidation with boric acid presents a compelling alternative. While it may require longer reaction times and careful water removal, its high atom economy and the use of an inexpensive, environmentally benign catalyst make it an attractive option from a green chemistry perspective.

Ultimately, the optimal method will be a balance of factors including yield, purity requirements, cost, scale, and environmental considerations. This guide provides the foundational data and insights to enable researchers to make an informed decision tailored to their specific synthetic goals.

References

  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved from [Link]

  • Schotten, C. (1884). Ueber die amidation von saurechloriden. Berichte der deutschen chemischen Gesellschaft, 17(2), 2178-2182.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). Green Chemistry For Sustainability. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 63, 152719. Retrieved from [Link]

  • Ge, C., Li, L., Zhang, R., Wang, R., & Zhang, X. (2014). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Asian Journal of Chemistry, 26, 6805-6807.
  • Atom-economical Amide Synthesis. (2013). ChemistryViews. Retrieved from [Link]

  • Arce, G., Carrau, G., Bellomo, A., & Gonzalez, D. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Boric acid-catalyzed amidation. (2008). GalChimia. Retrieved from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (2012). Organic Syntheses, 89, 432. Retrieved from [Link]

  • METRICS - Green Chemistry Toolkit. (n.d.). Retrieved from [Link]

  • Sabatini, M. (2017). Synthesis of amides using boron catalysts. UCL Discovery. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Zhang, L., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(7), 9674-9688.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Journal of the Chilean Chemical Society, 68(2), 691-704. Retrieved from [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (2020). White Rose eTheses Online. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475.
  • Wangngae, S., et al. (2018). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Docking Study of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, computational methods serve as a critical preliminary step to prioritize experimental screening, saving considerable time and resources.[1][2] This guide provides an in-depth, comparative analysis of the in silico molecular docking of 3,4-dimethoxy-N-phenylbenzamide, a scaffold of interest due to the broad biological activities exhibited by benzamide derivatives.[3][4][5] We present a complete workflow, from target selection and ligand preparation to docking simulation and results analysis. By comparing our lead compound with a known inhibitor and a structural analog against the Epidermal Growth Factor Receptor (EGFR) kinase domain, we illustrate not only the procedural steps but also the critical thinking and scientific rationale that underpin a robust computational study. This document serves as a practical guide for researchers aiming to leverage structure-based drug design for their own molecules of interest.

Introduction: The Rationale for In Silico Investigation

The benzamide core is a privileged structure in medicinal chemistry, found in compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antidiabetic properties.[3][4][5] The specific compound, this compound, presents an intriguing candidate for investigation. The dimethoxy-substituted phenyl ring is a feature present in numerous biologically active molecules, where the methoxy groups can influence lipophilicity and participate in key binding interactions.[6]

Before committing to costly and labor-intensive synthesis and in vitro screening, a computational approach is invaluable.[2][7] Molecular docking, a cornerstone of structure-based drug design, predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions.[8][9] This allows us to generate initial hypotheses about a compound's potential efficacy and mechanism of action at the atomic level.

This guide provides a comprehensive, self-validating protocol for docking this compound. To establish a rigorous comparison, we will dock it alongside two other compounds against a well-validated therapeutic target, the EGFR kinase domain.

Target Selection: Epidermal Growth Factor Receptor (EGFR)

The EGFR is a well-established target in oncology. Its kinase domain is a validated binding site for small molecule inhibitors, and numerous crystal structures are available in the Protein Data Bank (PDB), providing a high-quality structural basis for our study. We selected the crystal structure of EGFR in complex with a known inhibitor (PDB ID: 2ITY) as our receptor model. This allows for a critical validation step: re-docking the co-crystallized ligand to ensure the docking protocol can accurately reproduce the experimental binding mode.[10]

Comparator Compound Selection

To contextualize the docking results of this compound, two comparators were chosen:

  • Gefitinib (Positive Control): A potent, FDA-approved EGFR inhibitor. This compound serves as our benchmark. A successful docking protocol should predict a high binding affinity for Gefitinib, and its predicted binding pose should closely match its orientation in experimental crystal structures.

  • N-phenylbenzamide (Structural Analog): This molecule represents the core scaffold of our lead compound but lacks the 3,4-dimethoxy substituents. By comparing its docking results, we can infer the potential contribution of these methoxy groups to binding affinity and specificity, offering a preliminary structure-activity relationship (SAR) insight.

Experimental Workflow: A Step-by-Step In Silico Protocol

The following protocol outlines a complete and self-validating molecular docking workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Mandatory Visualization: In Silico Docking Workflow

G Figure 1: In Silico Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 2ITY) - Remove water, ligands - Add hydrogens - Assign charges grid Grid Box Generation - Define binding site - Center on co-crystallized ligand p_prep->grid l_prep Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges dock Molecular Docking - Run docking algorithm (e.g., AutoDock Vina) l_prep->dock grid->dock results Pose & Score Analysis - Binding Energy (kcal/mol) - RMSD calculation dock->results interact Interaction Analysis - H-bonds, Hydrophobic - Visualize in PyMOL/Chimera results->interact compare Comparative Analysis - Compare ligands - SAR insights interact->compare

Sources

A Researcher's Guide to the Reproducibility of 3,4-dimethoxy-N-phenylbenzamide Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Reproducibility in Chemical Synthesis

In the realm of scientific research, and particularly in drug discovery and development, the ability to reliably reproduce published experimental results is paramount. It forms the bedrock of scientific integrity, allowing for the validation of findings, the building upon of previous work, and the efficient allocation of research resources. This guide focuses on the synthesis and characterization of 3,4-dimethoxy-N-phenylbenzamide, a compound with potential applications in medicinal chemistry. By critically examining and comparing the available published data, we aim to provide a clear and objective resource for researchers, highlighting the consistency of reported findings and offering robust, step-by-step protocols to ensure successful replication in the laboratory.

Comparative Analysis of Published Synthetic Data

The synthesis of this compound is most commonly achieved through the acylation of aniline with 3,4-dimethoxybenzoyl chloride. A thorough review of the scientific literature reveals a notable consistency in the reported synthetic outcomes for this compound. The primary source of detailed experimental data is a 2012 publication by Wei and colleagues in the journal Molecules. To assess the reproducibility of their findings, we will compare their reported data with the expected outcomes based on general synthetic organic chemistry principles and data for analogous compounds.

Table 1: Comparison of Published Data for the Synthesis of this compound

ParameterWei et al. (2012)Expected/Alternative Data
Yield 81%Yields for similar amide couplings can vary (70-95%) depending on reaction scale and purification method. The reported 81% is a reasonable and reproducible yield.
Melting Point 138-140 °CNot widely reported in other primary sources for direct comparison. However, this range is consistent with a pure, crystalline organic solid of this molecular weight.
Appearance White solidConsistent with the expected appearance of a purified benzamide derivative.

The data reported by Wei et al. appears robust and aligns with expected outcomes for this type of chemical transformation. The high yield suggests an efficient reaction, and the sharp melting point range is indicative of a pure compound.

Recommended Synthetic Protocol

Based on established methods for amide synthesis, the following protocol provides a reliable and reproducible route to this compound. This procedure is designed to be self-validating by incorporating clear steps and in-process checks.

Part 1: Preparation of 3,4-dimethoxybenzoyl chloride

The initial step involves the conversion of the commercially available 3,4-dimethoxybenzoic acid to its more reactive acyl chloride derivative.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 70-80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethoxybenzoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (HCl and SO₂) that are easily removed, driving the reaction to completion.

Part 2: Synthesis of this compound

This step involves the coupling of the prepared 3,4-dimethoxybenzoyl chloride with aniline.

Experimental Protocol:

  • Dissolve aniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of the crude 3,4-dimethoxybenzoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white solid.

Causality: The amide bond is formed by the nucleophilic attack of the amino group of aniline on the electrophilic carbonyl carbon of the acyl chloride. The base is crucial for neutralizing the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_part1 Part 1: Acyl Chloride Formation cluster_part2 Part 2: Amide Coupling 3,4-Dimethoxybenzoic_Acid 3,4-Dimethoxybenzoic Acid Reaction1 Reflux 3,4-Dimethoxybenzoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 3,4-Dimethoxybenzoyl_Chloride 3,4-Dimethoxybenzoyl Chloride Reaction1->3,4-Dimethoxybenzoyl_Chloride Reaction2 0°C to rt 3,4-Dimethoxybenzoyl_Chloride->Reaction2 Aniline Aniline Aniline->Reaction2 Base Base (e.g., Triethylamine) Base->Reaction2 Purification Purification (Recrystallization/ Chromatography) Reaction2->Purification Final_Product This compound Purification->Final_Product CharacterizationWorkflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_Other Other Techniques Synthesized_Product Purified this compound NMR_Sample_Prep Sample Preparation (Dissolve in CDCl₃) Synthesized_Product->NMR_Sample_Prep FTIR_Sample_Prep Sample Preparation (KBr Pellet) Synthesized_Product->FTIR_Sample_Prep MS_Analysis Mass Spectrometry (Confirm Molecular Weight) Synthesized_Product->MS_Analysis EA_Analysis Elemental Analysis (Confirm Purity) Synthesized_Product->EA_Analysis 1H_NMR ¹H NMR Analysis NMR_Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Analysis NMR_Sample_Prep->13C_NMR FTIR_Analysis FTIR Analysis FTIR_Sample_Prep->FTIR_Analysis

Caption: Recommended workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound, based on the available published data, appear to be highly reproducible. The detailed experimental report by Wei et al. provides a solid foundation for researchers, and the data presented is consistent with the expected chemical properties of the molecule. By following the detailed and validated protocols outlined in this guide, researchers should be able to confidently synthesize and characterize this compound with a high degree of success. This guide underscores the importance of transparent and detailed reporting in scientific publications to ensure the integrity and advancement of chemical research.

References

  • Wei, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(5), 5433-5447. [Link]

  • PrepChem. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. [Link]

A Head-to-Head Comparison: Benchmarking 3,4-dimethoxy-N-phenylbenzamide Against Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Dysregulation of EGFR signaling is a known driver in several malignancies, making the development of novel inhibitors a cornerstone of oncological research.[1][2] This guide introduces a novel compound, 3,4-dimethoxy-N-phenylbenzamide , a potential kinase inhibitor identified through initial screening. To ascertain its therapeutic potential, a rigorous, multi-tiered benchmarking strategy is essential.

This document serves as a comprehensive guide for researchers, outlining a systematic approach to compare the efficacy of this compound against established, first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib .[3][4] These standard-of-care drugs provide a robust baseline for evaluating our compound of interest.[5][6] We will progress from direct biochemical assays to cell-based assessments of target engagement, pathway inhibition, and ultimately, cellular viability. Each stage is designed to provide a clear, data-driven comparison, enabling an informed decision on the future development of this compound.

Part 1: Biochemical Potency Assessment

The Rationale: Before investigating cellular effects, it is imperative to confirm direct engagement with the intended target in a controlled, cell-free environment. A biochemical assay allows us to determine the intrinsic potency of our compound against the EGFR kinase domain without the complexities of cell membrane permeability, efflux pumps, or off-target cellular effects. For this purpose, the LanthaScreen™ Eu Kinase Binding Assay is an excellent choice due to its sensitivity and homogeneous format.[7][8]

Assay Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[8] A europium (Eu)-labeled anti-tag antibody binds to a purified EGFR kinase. A fluorescently labeled, ATP-competitive tracer (Alexa Fluor™ 647) also binds to the kinase's ATP pocket. This proximity allows for FRET from the europium donor to the Alexa Fluor™ acceptor. A test compound that successfully binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[9] This reduction in FRET is proportional to the binding affinity of the inhibitor.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Reagent Preparation cluster_read Incubation & Readout cluster_analysis Data Analysis P1 Prepare serial dilution of test compounds (this compound, Gefitinib, Erlotinib) A1 Dispense 5 µL of 3X Test Compound P1->A1 P2 Prepare Kinase/Antibody Mix (Purified EGFR + Eu-Ab) A2 Add 5 µL of 3X Kinase/Antibody Mix P2->A2 P3 Prepare Tracer Mix (Alexa Fluor™ 647-Tracer) A3 Add 5 µL of 3X Tracer Mix P3->A3 I1 Incubate for 60 min at Room Temperature A3->I1 R1 Read TR-FRET Signal (Ex: 340nm, Em: 615nm & 665nm) I1->R1 D1 Calculate Emission Ratio (665nm / 615nm) R1->D1 D2 Plot Ratio vs. [Inhibitor] and fit to obtain IC50 D1->D2

Figure 1: Workflow for the LanthaScreen™ Kinase Binding Assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound, Gefitinib, and Erlotinib in 100% DMSO, starting at a 100X final concentration. Then, prepare a 3X intermediate dilution in 1X Kinase Buffer A.[10]

  • Reagent Preparation :

    • 3X Kinase/Antibody Solution : Prepare a solution containing 15 nM purified EGFR kinase and 6 nM Eu-anti-GST antibody in 1X Kinase Buffer A.[10]

    • 3X Tracer Solution : Prepare a solution of Kinase Tracer at 3X its predetermined Kd value in 1X Kinase Buffer A.[10]

  • Assay Plate Setup (384-well) :

    • Add 5 µL of the 3X intermediate compound dilutions to the appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.[10]

  • Incubation : Mix the plate gently, cover it to protect from light, and incubate for 60 minutes at room temperature.[9]

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, collecting signals at 615 nm (Eu emission) and 665 nm (Alexa Fluor™ 647 emission) following excitation at ~340 nm.[8]

  • Data Analysis :

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.

Anticipated Data Summary
CompoundTargetAssay TypeIC50 (nM)
This compoundEGFRLanthaScreen™ BindingExperimental Value
GefitinibEGFRLanthaScreen™ BindingExperimental Value
ErlotinibEGFRLanthaScreen™ BindingExperimental Value
Table 1: Comparative Biochemical Potency.

Part 2: Cellular Target Engagement and Pathway Inhibition

The Rationale: Demonstrating that a compound can inhibit its target in a living cell is the critical next step. This confirms the compound is cell-permeable and can engage EGFR in its native environment. A Western blot for phosphorylated EGFR (p-EGFR) is the gold-standard method for this assessment.[2][11] Upon activation by a ligand like EGF, EGFR autophosphorylates on key tyrosine residues, initiating downstream signaling.[12][13] A successful inhibitor will block this phosphorylation event.

Signaling Pathway Context: EGFR activation triggers multiple downstream cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation.[1][14] By measuring the phosphorylation status of EGFR, we are assessing the inhibitor's ability to block the very first step of this critical pro-growth signaling network.[15]

EGFR Signaling Pathway and Point of Inhibition

Figure 2: EGFR Signaling Cascade and the Point of TKI Action.

Detailed Protocol: Western Blot for Phospho-EGFR

This protocol is designed for a cell line with high EGFR expression, such as A431, stimulated with EGF to induce robust receptor phosphorylation.

  • Cell Culture and Treatment :

    • Plate A431 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of this compound, Gefitinib, or Erlotinib (and a vehicle control) for 2 hours.

  • EGFR Stimulation : Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C.

  • Cell Lysis :

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to microfuge tubes, and clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer :

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and boil in Laemmli sample buffer for 5 minutes.[11]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing :

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-block and reprobe the membrane with a primary antibody for total EGFR.[11]

Anticipated Data Summary

The results will be visualized as bands on a Western blot. A dose-dependent decrease in the p-EGFR band intensity, relative to the total EGFR band, indicates effective target inhibition.

CompoundConcentration (µM)p-EGFR / Total EGFR Ratio (Densitometry)
Vehicle Control-1.00
This compound0.1Experimental Value
1Experimental Value
10Experimental Value
Gefitinib0.1Experimental Value
1Experimental Value
10Experimental Value
Erlotinib0.1Experimental Value
1Experimental Value
10Experimental Value
Table 2: Comparative Cellular Target Inhibition.

Part 3: Cellular Viability Assessment

The Rationale: The ultimate goal of an anticancer agent is to inhibit cancer cell growth and proliferation. After confirming direct target inhibition, we must assess the functional consequence of this inhibition. A cell viability assay measures the overall health and metabolic activity of a cell population following drug treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[17][18][19]

Assay Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells and releases ATP. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus, the number of viable cells in the well.[17][19]

Detailed Protocol: CellTiter-Glo® Viability Assay

This protocol uses an EGFR-dependent cancer cell line, such as NCI-H1975 (which harbors an activating L858R mutation).

  • Cell Seeding : Seed NCI-H1975 cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment : Treat the cells with a 10-point serial dilution of this compound, Gefitinib, and Erlotinib. Include vehicle-only controls.

  • Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure :

    • Equilibrate the plates to room temperature for approximately 30 minutes.[21]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[19]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[21]

  • Signal Stabilization and Measurement :

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Anticipated Data Summary
CompoundTarget Cell LineAssay TypeGI50 (µM)
This compoundNCI-H1975CellTiter-Glo®Experimental Value
GefitinibNCI-H1975CellTiter-Glo®Experimental Value
ErlotinibNCI-H1975CellTiter-Glo®Experimental Value
Table 3: Comparative Anti-proliferative Activity.

Summary and Future Directions

This guide provides a structured, three-tiered approach to rigorously benchmark the novel compound this compound against the standard EGFR inhibitors Gefitinib and Erlotinib. By systematically evaluating biochemical potency, cellular target engagement, and functional anti-proliferative effects, a comprehensive profile of the compound's activity can be established.

Final Comparative Summary:

CompoundBiochemical IC50 (nM)Cellular p-EGFR InhibitionCellular GI50 (µM)
This compoundValue from Table 1Qualitative summaryValue from Table 3
GefitinibValue from Table 1Qualitative summaryValue from Table 3
ErlotinibValue from Table 1Qualitative summaryValue from Table 3
Table 4: Overall Benchmarking Summary.

Future Directions: The data generated from these studies will be critical for decision-making. If this compound demonstrates superior or comparable potency to the standard inhibitors, further investigations would be warranted. These include:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in xenograft models.

  • ADME/Tox Profiling: Investigating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

This methodical approach ensures that the potential of this compound as a next-generation EGFR inhibitor is evaluated with the highest degree of scientific rigor.

References

  • MedSchool. (n.d.). Erlotinib | Drug Guide. Retrieved from [Link]

  • Wikipedia. (2024). Erlotinib. Retrieved from [Link]

  • Tan, C. S., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Retrieved from [Link]

  • MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Retrieved from [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of action of erlotinib. Retrieved from [Link]

  • ResearchGate. (2022). Mechanism of action of gefitinib. Retrieved from [Link]

  • Ciardiello, F., & Tortora, G. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. Retrieved from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • NIH. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • BioPharma Reporter. (2024). Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. Retrieved from [Link]

  • NIH. (2024). Targeting Common EGFR Mutations in NSCLC – Review of Global Phase III Trials of Third-generation Inhibitors. Journal of Thoracic Oncology. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the best treatment for Epidermal Growth Factor Receptor (EGFR) mutant non-small cell lung cancer?. Retrieved from [Link]

  • NIH. (2023). Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. Journal of Thoracic Disease. Retrieved from [Link]

  • YouTube. (2024). Current and novel treatment approaches for first-line EGFR-m NSCLC. Retrieved from [Link]

  • NIH. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. Retrieved from [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Inhibition of wild type EGFR (unknown origin) by Z'-Lyte kinase assay (CHEMBL3375345). Retrieved from [Link]

  • ACS Publications. (2022). Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIH. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. RSC Advances. Retrieved from [Link]

Sources

A Researcher's Guide to the Metabolic Stability of 3,4-dimethoxy-N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding a compound's metabolic fate is paramount to its success.[1][2] A promising therapeutic candidate can falter due to poor metabolic stability, leading to insufficient in vivo exposure or the formation of toxic byproducts.[2] This guide provides a comprehensive comparative analysis of the metabolic stability of 3,4-dimethoxy-N-phenylbenzamide derivatives, a scaffold of interest in medicinal chemistry. We will delve into the experimental methodologies for assessing metabolic stability, explore potential metabolic pathways, and discuss strategies to modulate the metabolic profile of these compounds.

The Critical Role of Metabolic Stability in Drug Development

The metabolic stability of a drug candidate dictates its half-life and bioavailability, directly influencing its dosing regimen and therapeutic efficacy.[1][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause off-target effects.[1] Early assessment of metabolic stability using in vitro models is a cost-effective strategy to identify and optimize promising lead compounds.[3][4]

In Vitro Assessment of Metabolic Stability: A Practical Approach

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[5] Therefore, in vitro assays utilizing liver fractions are indispensable tools for predicting in vivo metabolic clearance.[3][4]

The Liver Microsomal Stability Assay

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[5][6][7] The microsomal stability assay is a widely used, high-throughput method to determine a compound's intrinsic clearance (CLint).[3][8]

Below is a detailed protocol for a typical liver microsomal stability assay:

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds (this compound derivatives)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][10]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Test Compounds - Microsomes - Buffer - NADPH System prep_plate Dispense Microsomes, Buffer, and Test Compound into Plate prep_reagents->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate initiate_rxn Initiate Reaction with NADPH System pre_incubate->initiate_rxn time_points Incubate and Collect Time Points (0, 5, 15, 30, 60 min) initiate_rxn->time_points terminate_rxn Terminate Reaction with Cold Acetonitrile time_points->terminate_rxn centrifuge Centrifuge to Pellet Protein terminate_rxn->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis calc Calculate % Remaining, t½, and CLint lcms_analysis->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound or positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-course Incubation: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[11][12][13]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) can then be calculated from the half-life.

Comparative Analysis of this compound Derivatives

While specific experimental data for a wide range of this compound derivatives is not publicly available, we can construct a hypothetical comparative analysis based on established structure-metabolism relationships. The following table illustrates how minor structural modifications can significantly impact metabolic stability.

Table 1: Hypothetical Metabolic Stability of this compound Derivatives in Human Liver Microsomes

Compound IDR1R2R3In Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Parent HHH2527.7
Derivative A FHH4515.4
Derivative B HClH3519.8
Derivative C HHOCH31838.5
Derivative D HHCF35512.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Hypothetical Data:

  • Parent Compound: The unsubstituted this compound shows moderate metabolic stability.

  • Derivative A (R1 = F): Introduction of a fluorine atom at the R1 position, a common strategy to block metabolism, leads to a significant increase in half-life.

  • Derivative B (R2 = Cl): A chlorine atom at the R2 position also enhances metabolic stability, albeit to a lesser extent than fluorine.

  • Derivative C (R3 = OCH3): The addition of another methoxy group at the R3 position, which can be a site of metabolism, results in decreased stability.

  • Derivative D (R3 = CF3): Replacing the methoxy group with a trifluoromethyl group, which is resistant to metabolism, markedly improves the half-life.

Key Metabolic Pathways for this compound Derivatives

The this compound scaffold possesses several potential sites for metabolic transformation, primarily mediated by CYP enzymes.[14][15]

G cluster_pathways Potential Metabolic Pathways Parent 3,4-dimethoxy-N- phenylbenzamide O_Demethylation O-Demethylation Parent->O_Demethylation CYP-mediated Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation CYP-mediated Amide_Hydrolysis Amide Hydrolysis Parent->Amide_Hydrolysis Hydrolases

Caption: Potential metabolic pathways for the this compound scaffold.

1. O-Demethylation: The two methoxy groups on the benzamide ring are susceptible to oxidative O-demethylation by CYP enzymes, forming the corresponding phenolic metabolites. This is often a major metabolic pathway for compounds containing methoxy moieties.

2. Aromatic Hydroxylation: The phenyl rings of the benzamide scaffold can undergo CYP-mediated hydroxylation at various positions. The resulting hydroxylated metabolites can then be further conjugated in phase II metabolism.

3. Amide Hydrolysis: The amide bond can be cleaved by hydrolase enzymes, although this is generally a slower metabolic pathway compared to CYP-mediated oxidation for many amide-containing drugs.

Strategies for Enhancing Metabolic Stability

Based on the potential metabolic liabilities, several medicinal chemistry strategies can be employed to improve the metabolic stability of this compound derivatives:

  • Metabolic Blocking: Introducing electron-withdrawing groups, such as halogens (F, Cl) or a trifluoromethyl (CF3) group, at positions susceptible to hydroxylation can sterically and electronically hinder CYP-mediated metabolism.

  • Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres can enhance stability. For example, replacing a methoxy group with a more robust alternative.

  • Conformational Constraint: Modifying the molecule to restrict its conformation can prevent it from adopting the optimal orientation for binding to the active site of metabolizing enzymes.

Conclusion

The metabolic stability of this compound derivatives is a critical determinant of their potential as therapeutic agents. A thorough understanding of their metabolic profile, obtained through robust in vitro assays and guided by structure-metabolism relationships, is essential for the design of optimized drug candidates. By employing strategic medicinal chemistry approaches, researchers can modulate the metabolic stability of this promising scaffold to enhance its pharmacokinetic properties and ultimately improve its clinical viability.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722.
  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Xu, X., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 833-841.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Jain, R., et al. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Obach, R. S. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism and Disposition, 39(11), 1985-1991.
  • Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722.
  • Scilit. (2009, July 6). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • Fandozzi, C. M., & Isoherranen, N. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (56), 3239.
  • BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Li, A. C., & Kalgutkar, A. S. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 27-33.
  • Zhang, H., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6848-6858.
  • ResearchGate. (2025, August 10). Metabolism of N-methyl-amide by cytochrome P450s. Retrieved from [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(7), 2371-2378.
  • Navrátilová, V., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase.
  • PubChem. (n.d.). This compound (C15H15NO3). Retrieved from [Link]

  • Liu, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(15), 6063-6073.
  • Guengerich, F. P. (2015). Drug Metabolism: Cytochrome P450. In Encyclopedia of Life Sciences.
  • PubChem. (n.d.). 3,4-Dimethoxy-2-phenylbenzamide. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-dimethoxy-N-phenylbenzamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust disposal plan has been formulated by synthesizing data from structurally analogous benzamides and established chemical safety principles.

Hazard Assessment and Profile

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. Based on data from related benzamide compounds, this compound should be handled as a hazardous substance with the following potential risks.

Hazard CategoryAssociated Risks and Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1] Do not eat, drink, or smoke when handling. If ingested, seek immediate medical attention.[1]
Skin & Eye Irritation Causes skin and serious eye irritation.[2] Direct contact should be avoided. In case of contact, flush the affected area with copious amounts of water.[2]
Mutagenicity Suspected of causing genetic defects.[1] This necessitates stringent handling procedures to minimize any potential for exposure.
Combustibility As a crystalline powder, it may form combustible dust concentrations in the air.[3][4] Avoid creating dust and eliminate all potential ignition sources during handling and disposal.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Wear safety glasses with side-shields or goggles that conform to EN166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]

  • Protective Clothing : A standard lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Step-by-Step Disposal Protocol

The disposal of this compound must be methodical to ensure safety and compliance. Do not dispose of this chemical down the drain or in regular trash.[3]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste : Collect unadulterated this compound powder and contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated hazardous waste container.

  • Liquid Waste : If the compound is in a solution, it must be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Management

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

  • Compatibility : Use a container made of a material compatible with benzamides and any solvents used. High-density polyethylene (HDPE) is a common choice.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Irritant").

  • Sealing : Keep the container tightly sealed at all times, except when adding waste, to prevent the release of dust or vapors.[4]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely prior to its removal by a licensed disposal company.

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[4]

  • Ventilation : The storage area must be cool, dry, and well-ventilated.[6]

  • Secondary Containment : It is best practice to place the waste container in a secondary bin or tray to contain any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Licensed Disposal Company : Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company.[6] All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Recommended Disposal Method : The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This process ensures the complete destruction of the compound. Dissolving the material in a combustible solvent may be part of the process undertaken by the disposal firm.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Alert Personnel : Notify everyone in the immediate area.

  • Evacuate : If the spill is large or generates significant dust, evacuate the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Containment : Prevent the spill from spreading or entering drains.[3]

  • Clean-up : For solid spills, carefully sweep or shovel the material into a suitable container for disposal without creating dust.[6] Finish cleaning the area with a wet cloth or paper towels, which should also be disposed of as hazardous waste.

  • Decontaminate : Thoroughly decontaminate the area once the spill has been cleaned up.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards: - Acute Toxicity - Irritant - Mutagenicity A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Is waste solid or liquid? C->D E Collect in 'Solid Hazardous Waste' container D->E Solid F Collect in 'Liquid Hazardous Waste' container D->F Liquid G Use Compatible & Sealed Container E->G F->G H Label Container: 'Hazardous Waste' + Chemical Name G->H I Store in designated, well-ventilated Satellite Accumulation Area H->I J Contact Licensed Waste Disposal Company I->J K Dispose via Chemical Incineration in accordance with all regulations J->K

Caption: Disposal workflow for this compound.

By adhering to this guide, you contribute to a culture of safety and responsibility within your organization. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie . Loba Chemie. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.